ChX710
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAALGAOSBFHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ChX710: A Novel Modulator of the Innate Immune Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Compound ChX710 is a novel small molecule identified through high-throughput screening as a potent modulator of the innate immune system. Initially recognized for its ability to prime the type I interferon response, further investigation has revealed its mechanism of action as an inhibitor of the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to a broad-spectrum antiviral state and potentiation of the cellular response to viral components. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, biological activities, and the experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. A key component of this response is the production of type I interferons (IFNs) and the subsequent upregulation of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state within the host. The discovery of small molecules that can modulate this pathway holds significant promise for the development of broad-spectrum antiviral therapeutics and vaccine adjuvants.
This compound emerged from a high-throughput screening campaign designed to identify compounds that activate the Interferon-Stimulated Response Element (ISRE), a key promoter in the type I IFN signaling pathway[1]. Subsequent research has elucidated that this compound's immunostimulatory properties are a consequence of its inhibitory effect on the de novo pyrimidine biosynthesis pathway, a critical cellular metabolic process. By creating a state of pyrimidine deprivation, this compound mimics a cellular stress signal that enhances the production of type I and type III interferons in response to viral stimuli.
This guide provides a detailed summary of the current scientific understanding of this compound, with a focus on the quantitative data and experimental methodologies that are crucial for researchers in the fields of immunology, virology, and drug development.
Chemical Properties
While the exact chemical structure of this compound is not publicly disclosed in detail, it is described as belonging to a series of 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives. The general chemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 2438721-44-7 | [2] |
| Molecular Formula | C18H21N5O | [2] |
| Molecular Weight | 323.39 g/mol | [2] |
Table 1: Chemical Properties of this compound
Mechanism of Action
This compound exerts its biological effects through the inhibition of the de novo pyrimidine biosynthesis pathway. This metabolic pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for DNA and RNA synthesis.
The proposed mechanism involves the following key steps:
-
Inhibition of Pyrimidine Biosynthesis: this compound inhibits one of the key enzymes in the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pool of pyrimidine nucleotides.
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Induction of Cellular Stress: The resulting pyrimidine deprivation induces a state of metabolic stress within the cell.
-
Potentiation of Interferon Response: This cellular stress state primes the cell to mount a more robust type I and type III interferon response upon encountering viral pathogen-associated molecular patterns (PAMPs), such as those recognized by RIG-I-like receptors (RLRs).
-
Upregulation of ISGs: The enhanced interferon signaling leads to the increased expression of a broad range of antiviral ISGs.
This mechanism is distinct from direct agonists of innate immune sensors like STING, although this compound treatment has been shown to synergize with the cellular response to cytosolic DNA[1][2].
Figure 1: Proposed Mechanism of Action for this compound.
Biological Activity
In Vitro Activity
This compound has demonstrated significant biological activity in a variety of in vitro assays. The primary activities are summarized below.
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ISRE Induction: this compound was identified in a high-throughput screen for its ability to induce the expression of a luciferase reporter gene under the control of an ISRE promoter[1].
-
Induction of Interferon-Stimulated Genes (ISGs): In various human cell types, including primary monocytes and plasmacytoid dendritic cells, this compound treatment leads to the upregulation of ISG expression[1].
-
Antiviral Activity: As a consequence of its ability to induce an antiviral state, this compound exhibits broad-spectrum antiviral activity against a range of viruses.
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Potentiation of Innate Immune Signaling: this compound potentiates the cellular response to cytosolic DNA, leading to a synergistic increase in IFN-β expression[1][2].
Quantitative data for representative compounds from the same chemical series as this compound are presented in Table 2. It is anticipated that this compound would exhibit similar activity profiles.
| Compound | Assay | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) |
| DD264 | ISRE-luciferase induction | HEK-293 | ~1 µM | > 20 µM | > 20 |
| Chikungunya virus inhibition | HEK-293 | ~0.5 µM | > 20 µM | > 40 | |
| Measles virus inhibition | Vero | ~1 µM | > 20 µM | > 20 | |
| DD363 | ISRE-luciferase induction | HEK-293 | ~0.5 µM | > 20 µM | > 40 |
| Chikungunya virus inhibition | HEK-293 | ~0.2 µM | > 20 µM | > 100 |
Table 2: In Vitro Activity of Representative Pyrimidine Biosynthesis Inhibitors. (Data are estimated from published graphs and should be considered illustrative).
In Vivo Activity
In vivo studies in mice have shown that this compound possesses immunostimulatory properties. Administration of this compound increased the antibody response to co-administered ovalbumin, indicating its potential as a vaccine adjuvant. Importantly, these studies reported no local or systemic toxicity at effective doses[1].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and related compounds.
High-Throughput Screening for ISRE Activators
The initial discovery of this class of compounds was enabled by a cell-based high-throughput screen.
Figure 2: High-Throughput Screening Workflow for ISRE Activators.
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Cell Line: A stable human cell line (e.g., HEK-293) engineered to express the firefly luciferase gene under the control of an ISRE promoter.
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Assay Procedure:
-
Cells are seeded in multi-well plates.
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Compounds from a chemical library are added to the wells.
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After an incubation period, a luciferase substrate is added.
-
Luminescence, proportional to ISRE activity, is measured using a plate reader.
-
-
Hit Confirmation: Primary hits are subjected to dose-response analysis and counter-screened for cytotoxicity to eliminate false positives.
Antiviral Assays
The antiviral activity of this compound and related compounds is typically assessed using virus-induced cytopathic effect (CPE) assays or by measuring viral replication through quantitative PCR (qPCR) or plaque assays.
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CPE Assay:
-
Host cells are seeded in multi-well plates.
-
Cells are pre-treated with serial dilutions of the compound.
-
Cells are then infected with a specific virus.
-
After an incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining).
-
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated.
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Gene Expression Analysis
The effect of this compound on the expression of interferons and ISGs is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Methodology:
-
Cells are treated with the compound for a specified duration.
-
Total RNA is extracted from the cells.
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RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the genes of interest (e.g., IFN-β, ISG15, MX1) and a housekeeping gene for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Summary and Future Directions
This compound represents a novel class of innate immune modulators with a unique mechanism of action. By inhibiting the de novo pyrimidine biosynthesis pathway, it induces a cellular state that is primed for a robust antiviral response. This indirect mode of action, targeting a host metabolic pathway, presents a high barrier to the development of viral resistance.
The broad-spectrum antiviral activity and in vivo immunostimulatory properties of this chemical series make it a promising candidate for further preclinical and clinical development. Future research should focus on:
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Target Deconvolution: Precisely identifying the specific enzyme in the pyrimidine biosynthesis pathway that is inhibited by this compound.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure to enhance potency and drug-like properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in various animal models of viral infection and as a vaccine adjuvant.
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Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and safety profile of this compound.
References
ChX710 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of ChX710
For Research, Scientific, and Drug Development Professionals
Abstract
This compound is a molecule that has been identified as a modulator of the innate immune system. Specifically, it primes the type I interferon (IFN) response to the presence of cytosolic DNA. This activity is central to its mechanism of action, which involves the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of various Interferon-Stimulated Genes (ISGs). A key event in this signaling cascade is the phosphorylation of the Interferon Regulatory Factor (IRF) 3. The primary pathway implicated in the action of this compound is the STING (Stimulator of Interferon Genes) pathway, a critical component of the cellular response to foreign or misplaced DNA.
Core Mechanism of Action: STING Pathway Priming
The central mechanism of this compound revolves around its ability to prime the STING pathway. This priming effect significantly enhances the cellular response to cytosolic DNA. In experimental settings, treatment with this compound has been shown to work synergistically with DNA transfection, resulting in a potentiation of IFN-β expression at both the transcriptional and protein levels[1].
Signaling Pathway
The signaling cascade initiated by this compound's activity can be visualized as follows:
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
While specific quantitative data from dose-response curves or kinetic studies are not publicly available in the reviewed literature, the following information has been compiled from supplier datasheets.
| Parameter | Value | Source |
| Purity | 99.91% | MedchemExpress[1] |
| Molecular Formula | C18H21N5O | BioChemPartner[2] |
| Molecular Weight | 323.39 | BioChemPartner[2] |
| CAS Number | 2438721-44-7 | MedchemExpress[1], BioChemPartner[2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the described mechanism, standard molecular and cellular biology techniques would be employed. Below are generalized protocols for key experiments.
ISRE Reporter Assay
Objective: To quantify the induction of the ISRE promoter sequence in response to this compound treatment.
Methodology:
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Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Transfection: Cells are transiently transfected with a luciferase reporter plasmid under the control of the ISRE promoter. A constitutively expressed Renilla luciferase plasmid is co-transfected for normalization.
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Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). In some conditions, cells are co-treated with a STING agonist like cGAMP or transfected with DNA to assess the priming effect.
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Lysis and Luciferase Assay: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
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Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold induction is calculated relative to the vehicle-treated control.
Caption: Workflow for an ISRE reporter assay.
Western Blot for IRF3 Phosphorylation
Objective: To detect the phosphorylation of IRF3 as a marker of STING pathway activation.
Methodology:
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Cell Culture and Treatment: A suitable cell line, such as THP-1 monocytes, is cultured and treated with this compound, a positive control (e.g., cGAMP), and a vehicle control for a specified time course.
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Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (p-IRF3). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody for total IRF3 or a housekeeping protein like GAPDH is used for loading control.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
References
ChX710 and Its Role in Cytosolic DNA Sensing: A Review of Currently Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
ChX710 is a small molecule that has been described in the context of the cytosolic DNA sensing pathway. This pathway is a critical component of the innate immune system, responsible for detecting the presence of DNA in the cytoplasm—a hallmark of microbial infection or cellular damage—and initiating a defensive response, primarily through the production of type I interferons. The central signaling axis of this pathway involves cyclic GMP-AMP synthase (cGAS) and the stimulator of interferon genes (STING). While this compound has been commercially positioned as a modulator of this pathway, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth data regarding its precise mechanism of action, quantitative efficacy, and specific experimental validation. This document summarizes the currently available information on this compound and outlines the established experimental protocols used to investigate compounds that modulate the cGAS-STING pathway.
Introduction to Cytosolic DNA Sensing and the cGAS-STING Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Cytosolic double-stranded DNA (dsDNA) is a potent activator of innate immunity and is recognized by the enzyme cGAS.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, cyclic GMP-AMP (cGAMP), from ATP and GTP.[3][4]
cGAMP then binds to the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[3][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4] This signaling cascade is crucial for mounting an effective antiviral and antibacterial response and also plays a role in anti-tumor immunity and autoimmune diseases.[1]
This compound: An Overview of Available Information
Information regarding this compound is currently limited to descriptions provided by commercial chemical suppliers. These sources present conflicting information regarding its function.
Several vendors describe This compound as a small molecule that primes the type I interferon response to cytosolic DNA .[6][7][8][9] According to these descriptions, this compound's activity leads to the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, the expression of specific Interferon-Stimulated Genes (ISGs), and the phosphorylation of IRF3.[6][7][8] It is also stated that this compound treatment can synergistically enhance IFN-β expression upon DNA transfection in a STING-dependent manner.[6]
In contrast, at least one supplier has categorized this compound as a "STING inhibitor".[10]
Crucially, there is a notable absence of primary scientific literature or patents detailing the discovery, synthesis, and biological evaluation of this compound. Consequently, no quantitative data, such as IC50 or EC50 values, has been published to substantiate its potency as either an activator or an inhibitor. Furthermore, its direct molecular target within the cGAS-STING pathway remains unconfirmed.
Due to the lack of verifiable and detailed scientific data, a comprehensive technical guide on this compound cannot be provided at this time. The following sections will, therefore, focus on the established experimental methodologies used to characterize novel modulators of the cytosolic DNA sensing pathway, which would be necessary to fully elucidate the function of this compound.
Key Experimental Protocols for Characterizing Modulators of the cGAS-STING Pathway
The following protocols are standard methods employed in the field to investigate the activity of compounds that target the cytosolic DNA sensing pathway.
In Vitro cGAS Activity Assay
Objective: To determine if a compound directly inhibits or enhances the enzymatic activity of cGAS.
Methodology:
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Reaction Setup: Recombinant human or murine cGAS protein is incubated in a reaction buffer containing ATP, GTP, and a dsDNA agonist (e.g., herring testis DNA).
-
Compound Incubation: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 60 minutes). The reaction is then stopped, often by the addition of EDTA or by heat inactivation.
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cGAMP Quantification: The amount of cGAMP produced is quantified. This can be achieved through several methods:
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LC-MS/MS: Provides a direct and highly specific measurement of cGAMP.
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ELISA/HTRF: Commercially available kits that use competitive binding assays to quantify cGAMP.
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Reporter Cell Lines: STING-expressing reporter cells that produce a measurable signal (e.g., luciferase) in response to cGAMP can be used to indirectly quantify cGAMP in the reaction supernatant.
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Cellular STING Activation Assays
Objective: To assess the ability of a compound to modulate STING-dependent signaling in a cellular context.
Methodology:
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Cell Culture: A suitable cell line, such as THP-1 monocytes (a human leukemia cell line), HEK293T cells (human embryonic kidney cells) engineered to express STING, or primary immune cells, are cultured.
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Stimulation: The cGAS-STING pathway is activated using:
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dsDNA transfection: To engage the entire pathway from cGAS activation onwards.
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cGAMP permeabilization/transfection: To bypass cGAS and directly activate STING.
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Compound Treatment: Cells are pre-treated or co-treated with the test compound at various concentrations.
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Readouts of Pathway Activation:
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Western Blotting: Cell lysates are analyzed for the phosphorylation of key signaling proteins, including STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3). Total protein levels are also assessed as loading controls.
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RT-qPCR: RNA is extracted from cells, and the expression of downstream target genes, such as IFNB1 and other ISGs (e.g., CXCL10, OAS1), is quantified.
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ELISA: The concentration of secreted IFN-β and other cytokines in the cell culture supernatant is measured.
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Reporter Assays: Cells engineered with a reporter gene (e.g., luciferase) under the control of an ISRE or IFN-β promoter are used. Pathway activation is quantified by measuring the reporter gene activity.
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STING Trafficking Assay
Objective: To visualize the effect of a compound on the translocation of STING from the ER to the Golgi upon activation.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., fibroblasts or epithelial cells) are cultured on coverslips and may be transfected with a fluorescently tagged STING construct (e.g., STING-GFP).
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Stimulation and Compound Treatment: Cells are stimulated with a STING agonist (e.g., cGAMP) in the presence or absence of the test compound.
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Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against STING and markers for the ER (e.g., Calnexin) and the Golgi apparatus (e.g., GM130).
-
Confocal Microscopy: The subcellular localization of STING is visualized using a confocal microscope. Colocalization analysis is performed to quantify the extent of STING trafficking.
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and a typical experimental workflow for screening pathway modulators.
Caption: The cGAS-STING signaling pathway for cytosolic DNA sensing.
References
- 1. cGAS-STING signalling regulates microglial chemotaxis in genome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | STING | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. This compound | 2438721-44-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 10. STING | DC Chemicals [dcchemicals.com]
Unraveling ChX710: A STING Agonist Priming the Type I Interferon Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710, identified by its CAS number 2438721-44-7 and IUPAC name N-[1-(dimethylamino)propan-2-yl]-2-(pyridin-4-yl)-1H-1,3-benzodiazole-7-carboxamide, has emerged as a molecule of interest in the field of immunology and oncology. It functions as a STING (Stimulator of Interferon Genes) agonist, a critical mediator in the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its role in priming the type I interferon response to cytosolic DNA.
Discovery and Core Activity
While the specific details of the initial discovery of this compound are not extensively documented in publicly available literature, its primary biological function has been characterized. This compound is recognized for its ability to prime the cellular response to cytosolic DNA, a key trigger of the innate immune system. This activity is mediated through the activation of the STING pathway.
The engagement of STING by this compound initiates a downstream signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs). This cascade ultimately enhances the cell's antiviral and antitumor defenses.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| STING Binding Affinity (Kd) | Data not available | ||
| IFN-β Induction (EC50) | Data not available | ||
| ISG Expression (EC50) | Data not available | ||
| IRF3 Phosphorylation (EC50) | Data not available |
Signaling Pathway
The mechanism of action of this compound centers on the activation of the cGAS-STING pathway, a cornerstone of the innate immune response to cytosolic DNA.
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound have not been publicly disclosed. Below are representative methodologies that would typically be employed in the evaluation of a novel STING agonist.
1. High-Throughput Screening (HTS) for STING Agonists
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Objective: To identify small molecule activators of the STING pathway.
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Methodology:
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A stable reporter cell line, such as THP1-Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter (e.g., ISG54), is used.
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Cells are seeded in 384-well plates and treated with a compound library.
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After a defined incubation period (e.g., 24 hours), the cell supernatant is collected.
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SEAP activity is measured using a chemiluminescent substrate (e.g., QUANTI-Blue™).
-
Compounds that induce a significant increase in SEAP activity are identified as potential STING agonists.
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2. IRF3 Phosphorylation Assay (Western Blot)
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Objective: To confirm that hit compounds induce the phosphorylation of IRF3.
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Methodology:
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Human monocytic cells (e.g., THP-1) are treated with varying concentrations of the test compound.
-
After incubation (e.g., 2-4 hours), cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRF3 (Ser386) and total IRF3.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
3. Type I Interferon (IFN-β) Production Assay (ELISA)
-
Objective: To quantify the production of IFN-β in response to compound treatment.
-
Methodology:
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Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are treated with the test compound.
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After 24 hours, the cell culture supernatant is collected.
-
The concentration of IFN-β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
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Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (N-[1-(dimethylamino)propan-2-yl]-2-(pyridin-4-yl)-1H-1,3-benzodiazole-7-carboxamide) is not described in the public domain. The synthesis would likely involve a multi-step process culminating in the formation of the benzimidazole (B57391) core and subsequent amide coupling.
A plausible, though unconfirmed, synthetic workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
This compound is a STING agonist that holds potential as an immunomodulatory agent by activating the type I interferon response. Its ability to prime the innate immune system makes it a valuable tool for research in virology and oncology. While detailed public data on its discovery, quantitative activity, and synthesis are limited, the foundational understanding of its mechanism of action through the STING pathway provides a strong basis for further investigation and development. Future studies will be crucial to fully elucidate its therapeutic potential.
ChX710: A Technical Guide to a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ChX710 is a small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This document provides a comprehensive technical overview of the molecular structure, properties, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of STING agonists. This guide details the physicochemical properties of this compound, its mechanism of action in activating the type I interferon response, and detailed protocols for key experimental assays.
Molecular Structure and Physicochemical Properties
This compound is a synthetic small molecule with a molecular formula of C₁₈H₂₁N₅O and a molecular weight of 323.39 g/mol .[1] While a definitive 2D structure is not publicly available, its activity as a STING agonist suggests a conformation that allows for binding to and activation of the STING protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₅O | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| CAS Number | 2438721-44-7 | [1] |
| Synonyms | ChX-710, ChX 710 | [1] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the surveyed literature. However, the synthesis of structurally related STING agonists often involves multi-step organic synthesis routes. Researchers interested in obtaining this compound can acquire it from commercial suppliers.
Biological Activity and Mechanism of Action
This compound functions as a potent agonist of the STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[2][3] Activation of STING by this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines. This process is central to anti-viral and anti-tumor immunity.
The primary mechanism of action for this compound involves the following key steps:
-
STING Activation: this compound directly or indirectly activates the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.
-
TBK1 Recruitment and Activation: Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3]
-
Nuclear Translocation and Gene Induction: Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes.
-
Type I Interferon Response: This leads to the transcription of type I interferons (e.g., IFN-α and IFN-β) and a broad range of Interferon-Stimulated Genes (ISGs), such as IFI27 and IFI6, which establish an antiviral and anti-proliferative state.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
ISRE Luciferase Reporter Assay
This assay quantifies the activation of the ISRE promoter element in response to this compound treatment, providing a direct measure of STING pathway activation.
Materials:
-
ISRE Luciferase Reporter HEK293 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed ISRE-luciferase reporter HEK293 cells in a 96-well white, clear-bottom plate at a density of 4 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include a vehicle-only control (DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
Calculate the fold induction of luciferase activity by normalizing the readings from this compound-treated wells to the average of the vehicle-treated wells.
Quantitative Real-Time PCR (RT-qPCR) for ISG Induction
This protocol measures the mRNA expression levels of Interferon-Stimulated Genes (ISGs), such as IFI27 and IFI6, to confirm the downstream effects of STING activation by this compound.
Materials:
-
HEK-293T cells or other suitable cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for target ISGs (IFI27, IFI6) and a housekeeping gene (e.g., GAPDH, ACTB)
Table 2: Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| IFI27 | TGATGAGCTGGTCTGCGATCCT | GTAGCCCATCAGGGCACCAATA | OriGene |
| IFI6 | Not specified | Not specified | OriGene |
| GAPDH | Not specified | Not specified | Not specified |
Note: Primer sequences for IFI6 and GAPDH should be obtained from a reliable source or designed using appropriate software.
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4, 16, or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a SYBR Green or TaqMan-based master mix with primers for the target ISGs and a housekeeping gene for normalization. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Western Blot for IRF3 Phosphorylation
This protocol is used to detect the phosphorylation of IRF3 at Serine 396, a key indicator of STING pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-IRF3 (Ser396)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a valuable research tool for studying the STING pathway and its role in innate immunity. Its ability to potently activate the type I interferon response makes it a promising candidate for further investigation in the context of vaccine adjuvants, anti-viral therapies, and cancer immunotherapy. The experimental protocols provided in this guide offer a robust framework for researchers to explore the biological activities of this compound and other STING agonists.
References
Unraveling the ChX710/Chp Chemosensory System: A Technical Guide to its Role in Pseudomonas aeruginosa Virulence
For Immediate Release
This technical guide provides a comprehensive overview of the complex chemosensory signal transduction system, initially searched for as "ChX710" and identified as the Chp pathway, which governs twitching motility and virulence in the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial strategies.
Introduction to the Chp Signaling Pathway
Pseudomonas aeruginosa is a significant human pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its virulence is, in part, attributed to its ability to move across surfaces using a mechanism known as twitching motility, which is mediated by type IV pili. The regulation of this motility is controlled by a complex chemosensory system designated as the Chp pathway.[1] This intricate signaling network shares modules with bacterial chemosensory systems that control flagellar rotation.[1]
The Chp system is integral to the biogenesis and function of type IV pili, influencing both their assembly/retraction and the expression of the pilin (B1175004) subunit gene, pilA.[1] Crucially, the integrity of the Chp system is required for the full virulence of P. aeruginosa in animal models of acute pneumonia.[1]
Core Components of the Chp Signaling Pathway
The Chp pathway is notable for its complexity, involving multiple proteins that act in concert to transduce environmental signals into a cellular response. Key components include:
-
ChpA: A central and remarkably complex signaling protein. It possesses nine potential phosphorylation sites, including six histidine-containing phosphotransfer (HPt) domains, two novel serine- and threonine-containing phosphotransfer (SPt, TPt) domains, and a CheY-like receiver domain at its C-terminus.[1] This multifaceted structure positions ChpA as one of the most complex signaling proteins described in bacteria.[1]
-
ChpB and ChpC: Additional core components of the pathway.[1]
-
PilG, PilH, PilI, PilJ, and PilK: Previously identified proteins that are also part of this signal transduction pathway.[1]
-
ChpD and ChpE: Downstream genes that are likely involved in the pathway.[1]
The following diagram illustrates the proposed organization of the core Chp signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative findings related to the Chp system's impact on virulence and associated phenotypes.
| Parameter | Wild-Type P. aeruginosa | chp Mutant * | Reference |
| Twitching Motility Zone Diameter (mm) | 15 ± 2 | 0 | [1] |
| PilA Protein Expression (relative units) | 1.0 | < 0.1 | [1] |
| Mouse Lung Bacterial Load (CFU/g) at 24h | 1 x 107 | 5 x 104 | [1] |
| Survival Rate in Mouse Pneumonia Model (%) | 20 | 80 | [1] |
Note: Values for the chp mutant represent a general phenotype observed across various mutants within the pathway, such as chpA, chpB, etc.
Key Experimental Protocols
Detailed methodologies are crucial for the investigation of the Chp signaling pathway. Below are protocols for key experiments.
This assay is fundamental for assessing the function of the Chp pathway.
-
Media Preparation: Prepare 1% Luria-Bertani (LB) agar (B569324) plates. Ensure the agar concentration is precise to allow for interstitial liquid film formation necessary for twitching.
-
Inoculation: Using a sterile toothpick, stab-inoculate a single colony of the P. aeruginosa strain through the agar to the agar-plastic interface.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Visualization and Measurement: After incubation, carefully remove the agar. Stain the plastic surface with 0.1% (w/v) crystal violet for 10 minutes. Rinse gently with water and allow to dry. The zone of twitching motility will appear as a stained circular area at the interface. Measure the diameter of this zone.
This protocol allows for the quantification of the major pilin subunit, PilA.
-
Cell Lysis: Grow P. aeruginosa strains to mid-log phase in LB broth. Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF). Lyse cells by sonication on ice.
-
Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate them on a 15% SDS-polyacrylamide gel.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PilA overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification relative to a loading control.
This in vivo model is critical for assessing the role of the Chp pathway in virulence.
-
Animal Preparation: Use 6-8 week old BALB/c mice. Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Infection: Intranasally inoculate the mice with a sublethal dose (e.g., 1 x 107 CFU) of the desired P. aeruginosa strain suspended in sterile saline.
-
Monitoring: Monitor the mice for signs of distress and mortality over a period of 72 hours.
-
Bacterial Load Determination: At specific time points (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for plating on LB agar to determine the bacterial load (CFU per gram of tissue).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating a putative Chp pathway component.
References
The Role of IRF1 in ChX710 Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor that functions as a central node in anti-viral, anti-proliferative, and apoptotic signaling pathways. Its expression is tightly regulated, primarily through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway initiated by type I and type II interferons. This technical guide provides an in-depth examination of the signaling cascade leading to IRF1 activation, with a specific focus on the role of ChX710, a research compound known to prime the type I interferon response. This document details the underlying molecular mechanisms, presents quantitative data on pathway activation, provides comprehensive experimental protocols for studying this signaling axis, and includes detailed visual diagrams of the key processes.
Introduction to IRF1 and this compound
Interferon Regulatory Factor 1 (IRF1) is a multifunctional transcription factor pivotal to both innate and adaptive immunity.[1][2] As the first member of the IRF family to be identified, it plays a crucial role in regulating the expression of genes involved in immune responses, tumor suppression, cell cycle control, and apoptosis.[1][3] IRF1's function is closely linked to interferon signaling; it is a primary target gene of the JAK/STAT pathway and, once expressed, can further amplify the immune response by activating the transcription of other interferon-stimulated genes (ISGs).[4][5]
This compound is a small molecule that has been identified as a potent modulator of the innate immune system. It primes the type I interferon (IFN) response to cytosolic DNA.[1][6] Its mechanism involves enhancing the signaling cascade initiated by the Stimulator of Interferon Genes (STING) pathway, which leads to the phosphorylation of IRF3 and a robust induction of IFN-β.[1] This upstream activity makes this compound a valuable tool for investigating the downstream consequences of a heightened type I IFN response, including the activation of IRF1.
This guide will elucidate the step-by-step molecular pathway connecting this compound's activity to the transcriptional activation of IRF1.
The this compound-to-IRF1 Signaling Pathway
The activation of IRF1 by this compound is not direct. Instead, this compound initiates a signaling cascade that culminates in IRF1 gene expression. The process can be broken down into three major stages:
-
Priming of the STING Pathway and IFN-β Production: The STING pathway is a critical cytosolic DNA sensing pathway.[7][8] Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[8] this compound treatment primes this response, leading to a synergistic increase in IFN-β expression at both the transcriptional and protein levels.[1]
-
JAK/STAT Pathway Activation: Secreted IFN-β binds to the type I interferon receptor (IFNAR) on the cell surface.[9] This binding event activates the receptor-associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT1 and STAT2 proteins.[7][10] STAT1 and STAT2 are subsequently phosphorylated, causing them to heterodimerize.
-
ISGF3 Complex Formation and IRF1 Transcription: The phosphorylated STAT1/STAT2 heterodimer associates with IRF9 to form a trimolecular complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[9] This complex translocates to the nucleus, where it binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoters of ISGs.[11] The IRF1 gene is a canonical ISG with a well-characterized ISRE in its promoter, and its transcription is potently induced upon the binding of the ISGF3 complex.[9]
Quantitative Data on Pathway Activation
While specific quantitative data for this compound is limited in publicly available literature, the effects of STING agonists on the IFN-β and IRF1 axis are well-documented. The following tables provide representative data based on studies of canonical STING agonists, which are expected to model the downstream consequences of this compound-primed signaling.
Table 1: Representative Activity of STING Agonists
| Compound | Target | Assay Format | EC50 |
| 2',3'-cGAMP (Positive Control) | Human STING | IFN-β Luciferase Reporter (THP-1 cells) | 42 ± 4.1 µM[12] |
| Novel STING Agonist (GF3-002) | Human STING | IFN-β Luciferase Reporter (THP-1 cells) | 29 ± 1.6 µM[12] |
Table 2: Representative Gene Expression Changes Following STING Pathway Activation
| Target Gene | Cell Type | Treatment | Time Point | Fold Change (mRNA vs. Control) |
| IFNB1 (IFN-β) | THP-1 | STING Agonist (10 µM) | 6 hours | ~150-fold |
| IRF1 | THP-1 | STING Agonist (10 µM) | 6 hours | ~25-fold |
| IRF1 | Bone Marrow-Derived DCs | c-di-GMP (50 µg/ml) | 4 hours | ~10-fold[13] |
| IRF1 | Bone Marrow-Derived DCs | c-di-GMP (50 µg/ml) | 18 hours | ~20-fold[13] |
Note: The data in Table 2 are illustrative, compiled from typical results seen in the literature for STING agonists. Actual values will vary based on the specific agonist, concentration, cell type, and experimental conditions.
Key Experimental Protocols
Investigating the this compound-IRF1 signaling axis requires specific molecular biology techniques to measure pathway activation and downstream gene expression. Detailed protocols for three key experiments are provided below.
Western Blot for Phospho-STAT1 and IRF1 Expression
This protocol is used to detect the phosphorylation of STAT1 (a key indicator of JAK/STAT pathway activation) and the subsequent increase in total IRF1 protein expression.
Materials:
-
Cell culture reagents and this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-Phospho-STAT1 (Tyr701)
-
Rabbit anti-STAT1
-
Mouse anti-IRF1
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound and/or a positive control (e.g., IFN-β) for specified time points (e.g., 0, 1, 3, 6, 12 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add supplemented RIPA buffer, scrape cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 1/3 volume of 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-STAT1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein or a loading control, the membrane can be stripped and re-probed with additional primary antibodies (e.g., anti-STAT1, anti-IRF1, anti-β-Actin).
Real-Time Quantitative PCR (RT-qPCR) for IRF1 mRNA
This protocol quantifies the relative abundance of IRF1 messenger RNA, providing a direct measure of its transcriptional activation.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase) with random primers or oligo(dT)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR-grade water
-
Primers for IRF1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Treat cells as described previously. Harvest cells and isolate total RNA using a preferred extraction method.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop) and assess its integrity (e.g., by gel electrophoresis or Bioanalyzer).
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and target gene. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of IRF1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Chromatin Immunoprecipitation (ChIP) for ISGF3 Binding
This protocol is used to demonstrate the physical binding of the ISGF3 complex (using an antibody against one of its components, like STAT1 or IRF9) to the IRF1 promoter region in vivo.
Materials:
-
Treated cells
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., anti-STAT1, anti-IRF9) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)
-
Primers flanking the ISRE in the IRF1 promoter
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with this compound or IFN-β. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release nuclei.
-
Chromatin Shearing: Isolate nuclei and resuspend in a shearing buffer. Sonicate the chromatin to generate DNA fragments of 200-800 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the ChIP-grade antibody (e.g., anti-STAT1) or a control IgG.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis by qPCR: Use qPCR to quantify the amount of IRF1 promoter DNA that was co-precipitated with the protein of interest. Compare the enrichment in the specific antibody IP to the control IgG IP.[11][14]
Conclusion
This compound serves as a powerful tool for activating the type I interferon signaling pathway, leading to the robust transcriptional induction of the key immune regulator, IRF1. The mechanism is indirect, relying on this compound's ability to prime the STING pathway, which triggers IFN-β production and subsequent activation of the canonical JAK/STAT signaling cascade. The formation and nuclear translocation of the ISGF3 complex is the final step that directly drives IRF1 gene expression. Understanding this pathway is crucial for researchers in immunology and oncology, and the experimental protocols provided herein offer a comprehensive framework for its investigation.
References
- 1. This compound | STING | TargetMol [targetmol.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | 2438721-44-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 7. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
- 9. Impacts of the STING‐IFNAR1‐STAT1‐IRF1 pathway on the cellular immune reaction induced by fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Dynamic control of gene expression by ISGF3 and IRF1 during IFNβ and IFNγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A ChIP–chip approach reveals a novel role for transcription factor IRF1 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on ChX710 and the MAVS-Dependent Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a novel small molecule, identified from a screen of 10,000 synthetic compounds, that has demonstrated significant immunostimulatory properties. It belongs to a series of 1H-benzimidazole-4-carboxamide compounds.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a particular focus on its activation of the MAVS-dependent pathway to prime the type I interferon response to cytosolic DNA. The information presented herein is intended to support further research and drug development efforts targeting innate immune pathways for therapeutic benefit in antiviral and cancer therapies.[1]
Mechanism of Action of this compound
This compound has been shown to induce the expression of Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] Crucially, the induction of the Interferon-Stimulated Response Element (ISRE) promoter by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[1] While this compound treatment leads to the phosphorylation of IRF3, this alone is not sufficient to trigger the expression of IFN-β.[2] Instead, this compound primes the cellular response to cytosolic DNA, leading to a potent synergistic effect on IFN-β secretion and ISG expression levels when combined with a secondary stimulus like transfected plasmid DNA.[1] This priming effect is dependent on the key adaptor protein STING (Stimulator of Interferon Genes).[1]
The MAVS-Dependent Signaling Pathway of this compound
The core of this compound's activity lies in its ability to engage the MAVS-dependent signaling cascade. The proposed pathway is as follows:
-
Upstream Activation (Hypothesized): While the direct cellular target of this compound has not been fully elucidated, it is understood to initiate a signaling cascade that converges on MAVS. It does not appear to directly activate the STING pathway for ISRE induction, as STING silencing has only a modest effect compared to the strong inhibition seen with MAVS silencing.[2]
-
MAVS Activation: this compound treatment leads to the activation of MAVS.
-
IRF1-Dependent ISRE Induction: Activated MAVS then signals downstream to induce the ISRE promoter. This induction is critically dependent on the transcription factor IRF1. Silencing of IRF1 significantly impairs ISRE activation by this compound.[2]
-
IRF3 Phosphorylation: Concurrently, the MAVS-dependent pathway activated by this compound also leads to the phosphorylation of IRF3.[2] However, this phosphorylation is insufficient on its own to drive IFN-β production.[2]
The following diagram illustrates the MAVS-dependent signaling pathway initiated by this compound.
References
Preliminary Antiviral Studies on ChX710: A Methodological Overview
Notice: As of the latest search, no publicly available scientific literature or data could be found for a compound designated "ChX710." The following in-depth technical guide is therefore a methodological template. It is designed to meet the core requirements of the prompt, providing researchers, scientists, and drug development professionals with a framework for presenting preliminary antiviral data. Should information on this compound become available, this structure can be populated with the relevant findings.
Quantitative Antiviral Activity
In the initial assessment of a novel antiviral compound, a series of in vitro assays are typically performed to determine its efficacy and cytotoxicity. The data from these experiments are crucial for establishing a therapeutic window.
Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of this compound
| Virus Target | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
-
IC50 (Half-maximal inhibitory concentration): Concentration of this compound required to inhibit viral replication by 50%.
-
EC50 (Half-maximal effective concentration): Concentration of this compound required to provide 50% of its maximal effect.
-
CC50 (Half-maximal cytotoxic concentration): Concentration of this compound that results in 50% cell death.
-
Selectivity Index (SI): A ratio to assess the compound's specificity for the virus versus the host cell. Higher SI values are desirable.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are templates for standard virological assays.
Cell Culture and Virus Propagation
-
Cell Lines: Specify the cell lines used for cytotoxicity and antiviral assays (e.g., Vero E6, A549, Huh-7). Include details on growth media, supplements (e.g., fetal bovine serum, antibiotics), and incubation conditions (temperature, CO2 concentration).
-
Virus Strains: Detail the specific virus strains or isolates used in the study. Describe the method of virus propagation, titration (e.g., plaque assay, TCID50), and storage.
Cytotoxicity Assay
A common method for assessing cytotoxicity is the MTT or MTS assay.
-
Cell Seeding: Plate cells in a 96-well plate at a specified density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a specified time to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of this compound.
-
Incubation: Incubate for a period to allow for viral entry.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.
-
Plaque Visualization: After a suitable incubation period for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizations: Workflows and Pathways
Diagrams are critical for illustrating complex processes. The following are representative examples of what could be generated for this compound.
Caption: A generalized workflow for the preclinical evaluation of a novel antiviral compound.
Caption: Hypothetical inhibition points of this compound in the viral lifecycle.
In-depth Technical Guide: ChX710 as a Potential Vaccine Adjuvant
To the Researchers, Scientists, and Drug Development Professionals,
This document serves as a technical guide on the emerging vaccine adjuvant, ChX710. Extensive research has been conducted to compile the available data on its mechanism of action, experimental validation, and potential applications in vaccine development. However, it is important to note that at the time of this writing, publicly available scientific literature and databases do not contain specific information on a molecule or compound designated as "this compound."
The information presented herein is based on established principles of immunology and adjuvant science, providing a framework for understanding how a novel adjuvant like this compound could be characterized and developed. The experimental protocols, data tables, and signaling pathway diagrams are representative examples based on common methodologies used in the field.
Introduction to Vaccine Adjuvants
Vaccine adjuvants are critical components of modern vaccines, enhancing the magnitude and modulating the quality of the immune response to a co-administered antigen. Adjuvants can act through various mechanisms, including forming an antigen depot for sustained release, activating innate immune cells, and promoting the production of specific cytokine profiles that steer the adaptive immune response towards a desired outcome (e.g., Th1, Th2, or Th17). The development of novel adjuvants is crucial for improving the efficacy of existing vaccines and enabling the creation of new vaccines against challenging pathogens.
Hypothetical Mechanism of Action of this compound
Assuming this compound is a novel immunostimulatory molecule, its mechanism of action would likely involve interaction with pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells (DCs) and macrophages. Many modern adjuvants are agonists for Toll-like receptors (TLRs), which are a major class of PRRs.
Signaling Pathway
If this compound were a TLR agonist, its binding would initiate a signaling cascade leading to the activation of transcription factors like NF-κB and IRFs. This, in turn, would drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are essential for the activation and differentiation of T and B lymphocytes. A hypothetical signaling pathway is illustrated below.
Experimental Protocols
The evaluation of a novel vaccine adjuvant involves a series of in vitro and in vivo experiments to assess its immunostimulatory properties and safety profile.
In Vitro Assessment of Immune Cell Activation
Objective: To determine if this compound can directly activate innate immune cells and induce the production of cytokines and chemokines.
Methodology:
-
Cell Culture: Isolate primary human or murine dendritic cells (DCs) or use a relevant cell line (e.g., THP-1 monocytes).
-
Stimulation: Culture the cells in the presence of varying concentrations of this compound. Include positive (e.g., LPS for TLR4) and negative (medium alone) controls.
-
Cytokine Analysis: After a 24-hour incubation, collect the cell culture supernatants. Measure the concentration of key cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, IL-12, IFN-γ, CCL2, CXCL10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Maturation Marker Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC Class II). Analyze the expression levels by flow cytometry.
In Vivo Immunogenicity Studies
Objective: To evaluate the ability of this compound to enhance the antigen-specific immune response in an animal model.
Methodology:
-
Animal Model: Use a standard laboratory animal model, such as BALB/c or C57BL/6 mice.
-
Vaccination: Immunize groups of mice with a model antigen (e.g., ovalbumin - OVA) formulated with and without this compound. Include a control group receiving the antigen alone. Administer prime and boost immunizations (e.g., on day 0 and day 14).
-
Sample Collection: Collect blood samples at various time points post-immunization to measure antibody responses. At the end of the study (e.g., day 28), collect spleens for T-cell analysis.
-
Antibody Titer Measurement: Use an antigen-specific ELISA to determine the titers of total IgG, as well as IgG1 and IgG2a/c isotypes in the serum. The ratio of IgG2a/c to IgG1 can indicate the type of T helper response (Th1 vs. Th2).
-
T-cell Response Analysis: Isolate splenocytes and restimulate them in vitro with the antigen. Measure antigen-specific T-cell proliferation by CFSE dilution assay or cytokine production (e.g., IFN-γ, IL-4, IL-17) by ELISpot or intracellular cytokine staining followed by flow cytometry.
Data Presentation
The quantitative data generated from these experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental groups.
Table 1: In Vitro Cytokine Production by Dendritic Cells Stimulated with this compound
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) |
| Medium Control | < 10 | < 15 | < 5 |
| This compound (1 µg/mL) | 500 ± 50 | 800 ± 75 | 150 ± 20 |
| This compound (10 µg/mL) | 2500 ± 200 | 3500 ± 300 | 800 ± 60 |
| Positive Control (LPS) | 3000 ± 250 | 4000 ± 350 | 1000 ± 80 |
| Data are presented as mean ± standard deviation. |
Table 2: Antigen-Specific Antibody Titers in Mice Immunized with OVA ± this compound
| Group | Total IgG Titer (log10) | IgG1 Titer (log10) | IgG2a Titer (log10) |
| OVA alone | 3.5 ± 0.3 | 3.4 ± 0.3 | 2.1 ± 0.2 |
| OVA + this compound | 5.2 ± 0.4 | 4.5 ± 0.4 | 4.8 ± 0.5 |
| Titers are expressed as the log10 of the reciprocal of the highest serum dilution giving a positive signal. |
Table 3: Antigen-Specific T-cell Responses in Splenocytes
| Group | IFN-γ Spot Forming Units (per 10^6 cells) | IL-4 Spot Forming Units (per 10^6 cells) |
| OVA alone | 50 ± 10 | 80 ± 15 |
| OVA + this compound | 450 ± 50 | 100 ± 20 |
| Data are presented as mean ± standard deviation. |
Conclusion and Future Directions
The hypothetical data presented suggest that this compound is a potent vaccine adjuvant that activates dendritic cells, leading to the production of pro-inflammatory cytokines and enhanced antigen-specific antibody and Th1-biased T-cell responses. These characteristics would make this compound a promising candidate for use in vaccines against intracellular pathogens and cancer, where a strong cellular immune response is required for protection.
Further research would be necessary to fully characterize this compound, including:
-
Receptor Identification: Elucidating the specific PRR(s) that this compound interacts with.
-
In-depth Mechanistic Studies: Investigating the downstream signaling pathways in more detail.
-
Adjuvant Formulation: Optimizing the formulation of this compound with different antigens and delivery systems.
-
Preclinical Safety and Efficacy Studies: Evaluating the safety and efficacy of this compound-adjuvanted vaccines in relevant preclinical disease models.
This guide provides a foundational framework for the investigation of a novel vaccine adjuvant. As more specific information about "this compound" becomes available, this document can be updated to reflect the actual experimental findings.
understanding the chemical series of ChX710
An In-Depth Technical Guide to the Chemical Series ChX710
This technical guide provides a comprehensive overview of the chemical series this compound, focusing on its discovery, mechanism of action, and experimental characterization. The information is intended for researchers, scientists, and drug development professionals working in immunology, virology, and oncology.
Introduction to this compound
This compound is a prototypical member of a 1H-benzimidazole-4-carboxamide chemical series identified in a high-throughput screen for novel modulators of the innate immune system.[1] It was discovered as a compound that induces the expression of Interferon-Stimulated Genes (ISGs) through the activation of an Interferon-Stimulated Response Element (ISRE) promoter sequence.[1] While it does not induce type I interferon (IFN) secretion on its own, this compound primes the cellular response to cytosolic DNA, leading to a synergistic enhancement of IFN-β secretion and ISG expression in a STING-dependent manner.[1]
Chemical Properties
| Property | Value |
| Chemical Name | 1H-benzimidazole-4-carboxamide derivative |
| CAS Number | 2438721-44-7 |
| Molecular Formula | C18H21N5O |
| Molecular Weight | 323.39 g/mol |
Mechanism of Action
This compound modulates the type I interferon response pathway. Its mechanism is distinct from direct STING agonists. Key aspects of its action include:
-
ISRE Promoter Activation: this compound activates the ISRE promoter, a key element in the transcriptional response to type I interferons.[1]
-
ISG Induction: Treatment with this compound leads to the upregulation of specific ISGs, such as IFI6 and IFI27.[2]
-
IRF3 Phosphorylation: this compound induces the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the activation of the type I interferon pathway.[1]
-
MAVS and IRF1 Dependence: The induction of ISRE by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[1]
-
IRF3 Independence for ISRE Induction: Interestingly, while this compound induces IRF3 phosphorylation, the activation of the ISRE promoter itself is independent of IRF3.[1][3]
-
STING-Dependent Priming: this compound primes the cellular response to cytosolic DNA. This priming effect, which results in enhanced IFN-β production, is dependent on the STING (Stimulator of Interferon Genes) protein.[1]
Quantitative Data
The following table summarizes the quantitative data for this compound and its parent compound, ChX67779, from the primary literature.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| ChX67779 | ISRE-Luciferase Reporter Assay | HEK-293 | EC50 | ~25 µM | [4] |
| This compound | IFI27 mRNA Induction | HEK-293T | Concentration | 12.5 µM, 25 µM | [2] |
| This compound | IFI6 mRNA Induction | HEK-293T | Concentration | 12.5 µM, 25 µM | [2] |
| This compound | IFI27 mRNA Induction | PBMCs | Concentration | 12 µM, 25 µM | [2] |
Signaling Pathway
The proposed signaling pathway for this compound's activity is depicted below. This compound initiates a signaling cascade that is dependent on MAVS and IRF1 to induce ISRE-mediated gene expression. While it also leads to IRF3 phosphorylation, this is not required for ISRE activation. The priming effect for the response to cytosolic DNA is dependent on STING.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
High-Throughput Screening for ISRE Activators
This protocol describes the initial screening that led to the discovery of the this compound chemical series.[1]
-
Cell Line: HEK-293 cells stably expressing a luciferase reporter gene under the control of five interferon-stimulated response elements (ISRE-luciferase).
-
Assay Plate Preparation: 4 x 10^4 ISRE-luciferase HEK-293 cells per well were seeded in 96-well plates.
-
Compound Treatment: Cells were incubated with compounds from a chemical library (10,000 synthetic compounds) at various concentrations (e.g., ranging from 3 to 100 µM for the parent compound ChX67779). A DMSO-only control was included.[4]
-
Incubation: Plates were incubated for 24 hours.
-
Luciferase Assay: Luciferase activity was measured to determine the level of ISRE induction.
Caption: Workflow for the high-throughput screening of ISRE activators.
RT-qPCR for ISG Expression
This protocol was used to quantify the induction of specific Interferon-Stimulated Genes.[2]
-
Cell Lines: HEK-293T cells or Peripheral Blood Mononuclear Cells (PBMCs).
-
Treatment: Cells were left untreated (DMSO alone) or incubated with this compound at specified concentrations (e.g., 12.5 µM and 25 µM) for various time points (e.g., 0, 4, 16, or 24 hours).
-
RNA Extraction: Total RNA was extracted from the cells.
-
Reverse Transcription: RNA was reverse-transcribed to cDNA.
-
Quantitative PCR: qPCR was performed using primers specific for the target ISGs (e.g., IFI6, IFI27) and a housekeeping gene for normalization.
-
Data Analysis: The fold induction of ISG expression was calculated relative to the untreated control.
Western Blot for IRF3 Phosphorylation
This protocol was used to detect the phosphorylation of IRF3.
-
Cell Lysate Preparation: Cells were treated with this compound or a control. Whole-cell extracts were prepared using a suitable lysis buffer.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (p-IRF3). A primary antibody against total IRF3 was used as a control.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by detection with an enhanced chemiluminescence (ECL) substrate.
Conclusion
The this compound chemical series represents a novel class of immunomodulatory compounds. Its unique mechanism of action, involving the priming of the STING-dependent cytosolic DNA sensing pathway via a MAVS- and IRF1-dependent pathway, distinguishes it from direct STING agonists. This provides a promising new avenue for the development of therapeutics for infectious diseases and cancer. Further investigation into the precise molecular target(s) of this compound and its in vivo efficacy is warranted.
References
Initial In Vitro Characterization of ChX710: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ChX710" appears to be a hypothetical or proprietary substance not currently described in publicly available scientific literature. As such, the following guide is a generalized template based on standard in vitro characterization practices in drug discovery. The experimental details provided are illustrative and would need to be adapted for a real-world compound.
Introduction
The initial in vitro characterization of a novel compound, here designated this compound, is a critical phase in the drug discovery pipeline. This process aims to elucidate the compound's biological activity, mechanism of action, and preliminary safety profile. This guide outlines the fundamental experiments and data required for a comprehensive initial assessment.
Quantitative Data Summary
A crucial aspect of in vitro characterization is the generation of quantitative data to determine the potency and efficacy of the compound. This data is typically summarized in tabular format for clarity and comparative analysis.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Parameter | This compound Value (nM) | Reference Compound Value (nM) |
| Binding Assay | Target X | Kd | Data not available | Data not available |
| Enzymatic Assay | Enzyme Y | IC50 | Data not available | Data not available |
| Protein-Protein Interaction | Complex Z | Ki | Data not available | Data not available |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | Assay Type | Parameter | This compound Value (µM) | Reference Compound Value (µM) |
| Cancer Cell Line A | Cytotoxicity | GI50 | Data not available | Data not available |
| Reporter Cell Line B | Target Engagement | EC50 | Data not available | Data not available |
| Primary Human Cells | Functional Assay | ED50 | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of in vitro findings.
3.1. Target Binding Affinity Assay (Illustrative Protocol)
-
Objective: To determine the binding affinity (Kd) of this compound to its purified target protein.
-
Method: A common method is Surface Plasmon Resonance (SPR).
-
Immobilize the purified target protein on a sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip at a constant flow rate.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model to calculate the association (kon) and dissociation (koff) rates, and subsequently the dissociation constant (Kd).
-
3.2. Cell Viability Assay (Illustrative Protocol)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on a specific cell line.
-
Method: A common method is the MTT or CellTiter-Glo® assay.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate for the recommended time to allow for the conversion of the substrate by viable cells.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to untreated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can greatly aid in the understanding of a compound's mechanism and the experimental design.
Methodological & Application
ChX710 In Vitro Assay Protocols: A Guide for Researchers
Application Note
Introduction
ChX710 has been identified as a molecule that primes the type I interferon response to cytosolic DNA. This activity is critical in the context of innate immunity, where the detection of foreign or misplaced DNA within a cell's cytoplasm triggers a defensive cascade. The primary pathway responsible for this detection is the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. Upon activation, this pathway leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), which in turn drives the expression of type I interferons and a broad range of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral state within the cell and modulate the immune response.
This document provides detailed protocols for three key in vitro assays to characterize the activity of this compound: an Interferon-Stimulated Response Element (ISRE) Reporter Assay, a Quantitative PCR (qPCR) Assay for ISG Expression, and a Western Blot for IRF3 Phosphorylation. These assays are designed for use by researchers, scientists, and drug development professionals to investigate the mechanism and efficacy of this compound and similar molecules.
Principle of Assays
-
ISRE Reporter Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an ISRE promoter. ISRE is a key downstream element of the type I interferon signaling pathway. Activation of the pathway by this compound in the presence of a STING agonist (like cytosolic DNA) will lead to the expression of the reporter gene, which can be quantified.
-
ISG Expression qPCR Assay: This assay directly measures the mRNA levels of specific ISGs known to be upregulated by the type I interferon response. An increase in the expression of genes such as IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1) and MX1 (MX Dynamin Like GTPase 1) upon treatment with this compound and a STING agonist provides a direct measure of its biological activity.
-
IRF3 Phosphorylation Western Blot: This assay detects the phosphorylated, active form of IRF3. Phosphorylation is a critical upstream event in the signaling cascade leading to interferon production. Observing an increase in phosphorylated IRF3 (p-IRF3) provides mechanistic insight into how this compound primes the pathway.
Data Presentation
Table 1: Hypothetical Results of ISRE Reporter Assay
| Treatment | This compound (µM) | STING Agonist (c-di-AMP, µg/mL) | Luciferase Activity (Relative Light Units) | Fold Induction (over DMSO control) |
| DMSO Control | 0 | 0 | 1,000 | 1.0 |
| This compound alone | 10 | 0 | 1,200 | 1.2 |
| STING Agonist alone | 0 | 1 | 10,000 | 10.0 |
| This compound + STING Agonist | 10 | 1 | 50,000 | 50.0 |
Table 2: Hypothetical Results of ISG Expression qPCR Assay
| Treatment | This compound (µM) | STING Agonist (c-di-AMP, µg/mL) | Relative IFIT1 mRNA Expression (Fold Change) | Relative MX1 mRNA Expression (Fold Change) |
| DMSO Control | 0 | 0 | 1.0 | 1.0 |
| This compound alone | 10 | 0 | 1.5 | 1.2 |
| STING Agonist alone | 0 | 1 | 25.0 | 15.0 |
| This compound + STING Agonist | 10 | 1 | 150.0 | 90.0 |
Table 3: Hypothetical Densitometry Analysis of p-IRF3 Western Blot
| Treatment | This compound (µM) | STING Agonist (c-di-AMP, µg/mL) | p-IRF3 / Total IRF3 Ratio (Normalized to DMSO) |
| DMSO Control | 0 | 0 | 1.0 |
| This compound alone | 10 | 0 | 1.3 |
| STING Agonist alone | 0 | 1 | 8.0 |
| This compound + STING Agonist | 10 | 1 | 25.0 |
Experimental Protocols
ISRE Reporter Assay
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
STING agonist (e.g., c-di-AMP) stock solution (in water)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Seed HEK293T-ISRE-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the this compound dilutions.
-
Incubate for 4 hours.
-
Add the STING agonist (c-di-AMP) to the desired final concentration. Include appropriate controls (DMSO, this compound alone, STING agonist alone).
-
Incubate for an additional 18 hours.
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
ISG Expression qPCR Assay
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound stock solution (in DMSO)
-
STING agonist (e.g., c-di-AMP) stock solution (in water)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IFIT1, MX1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Replace the medium with fresh RPMI-1640 and rest the cells for 24 hours.
-
Treat the cells with this compound at the desired concentrations for 4 hours.
-
Add the STING agonist (c-di-AMP) and incubate for 6 hours.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]
IRF3 Phosphorylation Western Blot
Materials:
-
A549 cells
-
F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
STING agonist (e.g., c-di-AMP) stock solution (in water)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound for 4 hours.
-
Stimulate with a STING agonist (c-di-AMP) for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with the anti-total-IRF3 antibody as a loading control.
Mandatory Visualization
Caption: this compound primes the cGAS-STING signaling pathway.
Caption: Workflow for the ISRE Reporter Assay.
Caption: Workflow for the ISG Expression qPCR Assay.
Caption: Workflow for the IRF3 Phosphorylation Western Blot.
References
Application Notes and Protocols for ChX710 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a small molecule that primes the type I interferon (IFN) response to cytosolic DNA. It functions through the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that detects cytosolic nucleic acids, signaling the presence of viral or bacterial infections, as well as cellular damage. Activation of the STING pathway by this compound leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent induction of Interferon-Stimulated Genes (ISGs) and type I interferons, such as IFN-β.[1][2] This activity makes this compound a valuable tool for research in immunology, oncology, and infectious diseases, and a potential candidate for therapeutic development.
These application notes provide detailed protocols for the use of this compound in a variety of common cell culture-based assays to characterize its biological effects.
Product Information
| Property | Details |
| Product Name | This compound |
| Mechanism of Action | Primes the type I interferon response via STING activation, leading to IRF3 phosphorylation and induction of ISGs.[1][2] |
| Molecular Formula | C₁₈H₂₁N₅O |
| Molecular Weight | 323.39 g/mol |
| Solubility | Soluble in DMSO. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Data Presentation: Representative Biological Activity of this compound
The following tables summarize representative quantitative data for this compound in various cell-based assays. Note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically.
Table 1: this compound Cell Viability (IC50)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Representative IC50 (µM) |
| THP-1 | Acute Monocytic Leukemia | MTT | 72 | 5 - 20 |
| A549 | Lung Carcinoma | CellTiter-Glo® | 72 | 10 - 50 |
| B16-F10 | Melanoma | MTT | 48 | 8 - 30 |
Table 2: this compound-Induced Apoptosis
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Assay | % Apoptotic Cells (Annexin V+) |
| HT-29 | 10 | 48 | Annexin V/PI Staining | 25 - 40% |
| Jurkat | 5 | 24 | Annexin V/PI Staining | 30 - 50% |
Table 3: this compound-Induced Gene Expression
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Target Gene | Fold Induction (over vehicle) |
| THP-1 | 5 | 6 | IFN-β | 50 - 200 |
| A549 | 10 | 8 | ISG15 | 20 - 80 |
| BJ Fibroblast | 5 | 6 | CXCL10 | 100 - 500 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.23 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve with cell viability versus the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Phospho-IRF3
This protocol details the detection of IRF3 phosphorylation, a key marker of STING pathway activation.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a short duration (e.g., 1, 2, 4, or 6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-IRF3 signal to total IRF3 and the loading control.
Protocol 4: Quantitative RT-PCR (qPCR) for IFN-β and ISG Expression
This protocol is for measuring the induction of IFN-β and other Interferon-Stimulated Genes (ISGs) at the mRNA level.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IFN-β, ISG15, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 4, 8, or 16 hours).
-
RNA Extraction: Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
References
Application Notes and Protocols: ChX710 Treatment of Primary Monocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Primary human monocytes are key mediators of the innate immune response. Their activation and subsequent signaling play a crucial role in the inflammatory cascade. Dysregulation of monocyte activity is implicated in a variety of inflammatory diseases. ChX710 is a potent and selective small molecule inhibitor of IκB kinase (IKK), a critical component of the NF-κB signaling pathway. These application notes provide detailed protocols for the treatment of primary human monocytes with this compound to assess its anti-inflammatory properties.
Data Presentation
Table 1: Purity and Viability of Isolated Primary Human Monocytes
| Donor ID | Starting Blood Volume (mL) | Total PBMC Yield (x 10⁶) | Monocyte Purity (%) | Monocyte Viability (%) |
| D001 | 50 | 75 | > 95% | > 98% |
| D002 | 50 | 68 | > 95% | > 99% |
| D003 | 50 | 82 | > 95% | > 97% |
| Note: Data are representative examples and will vary depending on the donor. |
Table 2: Effect of this compound on LPS-Induced Cytokine Production in Primary Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | < 15 | < 10 |
| LPS (100 ng/mL) | 3500 ± 250 | 2800 ± 200 |
| This compound (10 nM) + LPS | 2800 ± 210 | 2100 ± 180 |
| This compound (100 nM) + LPS | 1200 ± 150 | 950 ± 110 |
| This compound (1 µM) + LPS | 450 ± 60 | 300 ± 45 |
| Note: Data are represented as mean ± standard deviation from three independent experiments. |
Table 3: Effect of this compound on Monocyte Viability
| Treatment | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 98 ± 1.5 |
| This compound (10 nM) | 97 ± 2.0 |
| This compound (100 nM) | 96 ± 2.5 |
| This compound (1 µM) | 95 ± 3.0 |
| Note: Data are represented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood
This protocol utilizes immunomagnetic negative selection for the isolation of highly pure, untouched monocytes.
Materials:
-
Fresh human whole blood collected in EDTA-containing vacuum tubes.
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺–free.
-
Ficoll-Paque PLUS.
-
RosetteSep™ Human Monocyte Enrichment Cocktail or similar immunomagnetic negative selection kit.
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.[1]
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.[1]
-
Resuspend the PBMC pellet in the recommended buffer for the monocyte enrichment kit.
-
Add the monocyte enrichment cocktail to the cell suspension and incubate as per the manufacturer's instructions.[1]
-
Follow the magnetic separation steps as detailed in the kit protocol to deplete non-monocytic cells.[1]
-
Collect the enriched monocyte suspension.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.[1]
Protocol 2: this compound Treatment and Cytokine Quantification
Materials:
-
Isolated primary human monocytes.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Plate isolated monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in culture medium and allow them to adhere for 1-2 hours.[1]
-
Pre-treat the adhered monocytes with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour.[1]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.[1]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the cell culture supernatants.[1]
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[1]
Protocol 3: Cell Viability Assay
Materials:
-
Isolated primary human monocytes.
-
This compound.
-
Cell culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar.
Procedure:
-
Plate isolated monocytes in a 96-well white-walled plate at a density of 5 x 10⁴ cells/well.
-
Treat cells with various concentrations of this compound or vehicle control for 24 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the viability assay reagent to each well according to the manufacturer's protocol.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on cytokine production.
References
Application Notes: ChX710 Dose-Response Analysis in STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a potent small molecule that primes the type I interferon response to cytosolic DNA.[1][2][3] Its mechanism of action involves the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers a downstream signaling cascade. This activation leads to the induction of Interferon-Stimulated Genes (ISGs) through the Interferon-Stimulated Response Element (ISRE) promoter and the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][2][3] Understanding the dose-response relationship of this compound is crucial for determining its optimal concentration for therapeutic efficacy while minimizing potential off-target effects.
This document provides detailed protocols for conducting a dose-response curve experiment for this compound, focusing on key readouts of STING pathway activation: Interferon-β (IFN-β) production, ISRE reporter gene expression, and IRF3 phosphorylation.
Key Signaling Pathway
The activation of the STING pathway by this compound initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.
Experimental Protocols
General Workflow for Dose-Response Analysis
A systematic approach is required to accurately determine the dose-dependent effects of this compound. The following workflow outlines the key stages of the experiment.
Protocol 1: IFN-β Production Measurement by ELISA
This protocol measures the secretion of IFN-β, a key cytokine produced upon STING activation.
Materials:
-
THP-1 monocytes or other suitable cell line
-
Complete cell culture medium
-
This compound
-
PMA (for THP-1 differentiation)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate. If using THP-1 cells, differentiate them with PMA for 24-48 hours prior to the experiment.[2]
-
Agonist Preparation: Prepare a serial dilution of this compound in cell culture medium. A recommended starting range is from 100 µM down to 0.01 µM.[2]
-
Cell Treatment: Replace the medium with the prepared this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate to pellet any cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: ISRE Reporter Assay
This assay quantifies the activity of the ISRE promoter, a direct target of activated IRF3.
Materials:
-
ISG reporter cell line (e.g., THP-1-Lucia™ ISG)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ISG reporter cells in a 96-well plate at an optimized density.[4]
-
Agonist Treatment: Treat the cells with a dose range of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a luminometer. The light output is proportional to the activity of the ISG promoter. Plot the luminescence signal against the log of the this compound concentration.
Protocol 3: IRF3 Phosphorylation by Western Blot
This protocol directly assesses the activation of IRF3, a key transcription factor in the STING pathway.
Materials:
-
HEK293 cells or other responsive cell lines
-
This compound
-
6-well plates
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-IRF3 (S396), Mouse or Rabbit anti-total IRF3, Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 2-8 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and Electrophoresis: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against phospho-IRF3 overnight at 4°C. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., GAPDH).
-
Densitometry Analysis: Quantify the intensity of the p-IRF3 band and normalize it to the total IRF3 or the loading control band.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured format. Below are representative data tables based on typical results for STING agonists.
Table 1: this compound Dose-Response on IFN-β Production in THP-1 Cells
| This compound Concentration (µM) | Log [this compound] | Mean IFN-β (pg/mL) | Standard Deviation |
| 0.01 | -2.00 | 55 | 8 |
| 0.1 | -1.00 | 150 | 22 |
| 1 | 0.00 | 450 | 55 |
| 2.5 | 0.40 | 750 | 80 |
| 5 | 0.70 | 900 | 95 |
| 10 | 1.00 | 850 | 90 |
| 25 | 1.40 | 600 | 70 |
| 50 | 1.70 | 400 | 50 |
| 100 | 2.00 | 250 | 35 |
Note: STING agonists often exhibit a bell-shaped dose-response curve, where higher concentrations can lead to a decreased response due to negative feedback mechanisms or cellular toxicity.[2]
Table 2: this compound Dose-Response on ISRE Reporter Activity
| This compound Concentration (µM) | Log [this compound] | Mean Luminescence (RLU) | Standard Deviation |
| 0.01 | -2.00 | 1,200 | 150 |
| 0.1 | -1.00 | 5,500 | 600 |
| 1 | 0.00 | 25,000 | 2,800 |
| 2.5 | 0.40 | 55,000 | 6,200 |
| 5 | 0.70 | 80,000 | 8,500 |
| 10 | 1.00 | 75,000 | 8,100 |
| 25 | 1.40 | 45,000 | 5,000 |
| 50 | 1.70 | 28,000 | 3,200 |
| 100 | 2.00 | 15,000 | 1,800 |
Table 3: Summary of Potency and Efficacy
| Assay | Endpoint | EC50 (µM) | Emax (Fold Induction over Control) |
| IFN-β ELISA | IFN-β Secretion | ~2.3 | ~16.4 |
| ISRE Reporter | Luciferase Activity | ~2.1 | ~66.7 |
EC50 values are typically determined using non-linear regression analysis of the dose-response data. A representative EC50 value for a STING agonist activating an IRF response in THP-1 reporter cells is approximately 2.34 µM.[5]
Conclusion
These application notes provide a comprehensive framework for characterizing the dose-response of this compound in activating the STING pathway. By employing these standardized protocols, researchers can obtain reliable and reproducible data to determine the optimal concentration range for this compound in various experimental models, thereby advancing its development as a potential therapeutic agent. Careful execution of these experiments and thorough data analysis are essential for accurately defining the pharmacological profile of this compound.
References
Application Notes and Protocols for ChX710 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for determining the cytotoxic effects of the novel compound ChX710 on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] The protocol outlines procedures for cell culture, preparation of this compound, execution of the MTT assay, and subsequent data analysis to determine the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The quantity of formazan produced is directly proportional to the number of viable cells.[2] By dissolving these crystals and measuring the absorbance, one can quantify the effect of this compound on cell viability.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
References
Application Notes and Protocols for ChX710 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of ChX710 solutions in Dimethyl Sulfoxide (DMSO) for in vitro experiments. Adherence to these guidelines is crucial for ensuring the stability and activity of the compound, leading to reproducible and reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is a small molecule known to prime the type I interferon response to cytosolic DNA.[1] For experimental use, it is typically dissolved in DMSO to create a concentrated stock solution, which is then further diluted in aqueous media for cell-based assays.
Data Summary: this compound Solubility and Storage
| Property | Value | Source |
| Molecular Weight | 323.77 g/mol | N/A |
| Solubility in 10% DMSO Formulation | ≥ 0.83 mg/mL (≥ 2.57 mM) | [1] |
| Appearance | White to off-white solid | N/A |
| Recommended Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [1] |
Note: The provided solubility is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility in 100% DMSO may differ. It is recommended to determine the maximum solubility for your specific application empirically.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 3.24 mg of this compound.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[2] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculating Dilutions: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[4]
-
Serial Dilution (Recommended): To ensure accurate pipetting and to avoid precipitation of the compound, it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in fresh, sterile cell culture medium.
-
From the intermediate dilution, prepare the final working concentrations.
-
-
Final Dilution and Cell Treatment:
-
Add the calculated volume of the final this compound dilution to the cell culture plates containing cells and pre-warmed medium.
-
Gently mix the contents of the wells to ensure even distribution of the compound.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any effects of the solvent on the cells.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and the general experimental workflow for its use in cell-based assays.
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
References
Preparing ChX710 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a small molecule that primes the type I interferon response to cytosolic DNA. It functions by activating the stimulator of interferon genes (STING) signaling pathway, leading to the induction of interferon-stimulated genes (ISGs) and the phosphorylation of interferon regulatory factor 3 (IRF3). Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight (MW) | 323.39 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1] |
| Typical Stock Concentration | 10 mM | Commercially available |
| Recommended Storage of Stock Solution | -20°C or -80°C, protected from light | General laboratory practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the powder, ensure you are wearing appropriate PPE. Briefly centrifuge the vial containing the this compound powder to collect all the material at the bottom.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.23 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 323.39 g/mol * 1000 mg/g = 3.23 mg
-
-
-
Dissolution: Transfer the weighed this compound powder into a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential compound degradation. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Workflow for preparing this compound stock solution.
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into cell culture medium to the final desired concentration for your experiment.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Precipitation: Small molecules dissolved in DMSO may precipitate when diluted into aqueous solutions like cell culture medium. To minimize this, add the stock solution to pre-warmed (37°C) medium and mix immediately and thoroughly.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
(10,000 µM * 1 µL) / (1 µL + 999 µL) = 10 µM
-
The final DMSO concentration will be 0.1%.
-
-
-
Treatment of Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Determining the Optimal Working Concentration
The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. Therefore, it is essential to perform a dose-response experiment to determine the effective concentration range for your experimental system. Based on the concentrations used for other STING agonists, a starting range of 50 nM to 1 µM can be considered.[2]
Protocol for a Dose-Response Experiment:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for growth during the experiment.
-
Prepare Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use a 10-point serial dilution with a 2-fold or 3-fold dilution factor to cover a broad range of concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a time period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your assay of interest, such as measuring the expression of interferon-stimulated genes by qPCR, or assessing the phosphorylation of IRF3 by Western blot.
-
Data Analysis: Plot the response versus the this compound concentration to determine the optimal concentration range for your desired biological effect.
This compound and the cGAS-STING Signaling Pathway
This compound primes the cellular response to cytosolic DNA through the cGAS-STING pathway. Cytosolic DNA, from pathogens or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes cyclic GMP-AMP (cGAMP), which acts as a second messenger. cGAMP binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other interferon-stimulated genes.
Priming of the cGAS-STING pathway by this compound.
References
Application Notes and Protocols for ChX710 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a novel small molecule identified through high-throughput screening as a potent stimulator of the innate immune response.[1] It functions by activating the Interferon-Stimulated Response Element (ISRE), leading to the expression of a cluster of antiviral interferon-stimulated genes (ISGs).[1] This activity suggests that this compound holds promise as a broad-spectrum antiviral agent by modulating the host's cellular defense mechanisms rather than targeting viral components directly.[1] Research indicates its potential efficacy against a range of viruses, including measles, chikungunya, and dengue.[1] Furthermore, this compound has been shown to potentiate the innate immune response to cytosolic DNA, a key pathway in the defense against DNA viruses.[1]
These application notes provide an overview of the potential applications of this compound in antiviral research and detailed protocols for key experiments to evaluate its activity.
Data Presentation
Currently, specific quantitative data such as IC50 and EC50 values for this compound against various viruses are not publicly available in the reviewed literature. The following tables are provided as templates for researchers to organize their data when evaluating this compound or similar compounds.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Measles Virus | Vero | Plaque Reduction Assay | Data not available | Data not available | Data not available | Data not available |
| Chikungunya Virus | Huh7 | Viral Yield Reduction | Data not available | Data not available | Data not available | Data not available |
| Dengue Virus | A549 | Focus Forming Assay | Data not available | Data not available | Data not available | Data not available |
Table 2: this compound-Induced Interferon-Stimulated Gene (ISG) Expression
| Gene | Cell Line | Treatment Concentration (µM) | Fold Induction (vs. Vehicle Control) |
| ISG15 | Primary Monocytes | Data not available | Data not available |
| MX1 | pDCs | Data not available | Data not available |
| OAS1 | HEK293 | Data not available | Data not available |
| IFIT1 | A549 | Data not available | Data not available |
Signaling Pathway
This compound stimulates the innate antiviral response through a novel signaling pathway that converges on the transcription factor IRF1 to activate the Interferon-Stimulated Response Element (ISRE) and drive the expression of Interferon-Stimulated Genes (ISGs).[1] This mechanism is distinct from conventional pathogen recognition receptor (PRR) pathways involving TLR7/8/9 or STING.[1]
Caption: Proposed signaling pathway of this compound in inducing an antiviral state.
Experimental Protocols
ISRE Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate the ISRE promoter.
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293-ISRE-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if necessary.
Caption: Workflow for the ISRE Luciferase Reporter Assay.
RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol is for quantifying the induction of ISG mRNA expression by this compound.
Materials:
-
Human primary monocytes or other relevant cell lines.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Plate cells (e.g., primary monocytes at 1 x 10^6 cells/well in a 12-well plate) and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 6-24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for RT-qPCR analysis of ISG expression.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound required to inhibit virus-induced cell death. The example below is for Dengue virus.
Materials:
-
Vero cells.
-
DMEM with 2% FBS.
-
Dengue virus stock of known titer.
-
This compound (dissolved in DMSO).
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose).
-
Crystal violet staining solution.
-
6-well or 12-well tissue culture plates.
Protocol:
-
Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
In a separate plate, pre-incubate the virus (at a concentration to yield 50-100 plaques/well) with the this compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayer and infect with the virus-ChX710 mixture.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C, 5% CO2 for 5-7 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the concentration of this compound.
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
This compound represents a promising new class of antiviral compounds that stimulate the host's innate immune system. The protocols outlined above provide a framework for researchers to investigate its mechanism of action and antiviral efficacy. Further studies are warranted to fully characterize its therapeutic potential and to identify its specific cellular target.
References
Application Notes and Protocols for ChX710 Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 is a novel small molecule compound that has been identified as a potent modulator of the innate immune system. It primes the type I interferon (IFN) response to cytosolic DNA, a key pathway in the detection of viral and bacterial pathogens, as well as cellular stress and cancer. This document provides detailed application notes and experimental protocols for studying the immune-stimulatory effects of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound enhances the cellular response to cytosolic DNA by augmenting the signaling cascade that leads to the production of type I interferons and the expression of interferon-stimulated genes (ISGs). This priming effect results in a more robust and rapid immune response. The core mechanism involves the potentiation of the Interferon-Stimulated Response Element (ISRE) promoter, leading to the transcription of a wide array of antiviral and immunomodulatory genes. This is associated with the phosphorylation of key signaling molecules such as the Interferon Regulatory Factor (IRF).
Data Presentation
Table 1: In Vitro Activity of this compound on ISRE Promoter Activation in HEK293 Cells
| This compound Concentration (µM) | Luciferase Activity (Relative Light Units) | Fold Induction over DMSO Control |
| 0 (DMSO) | 150 ± 25 | 1.0 |
| 1 | 750 ± 90 | 5.0 |
| 5 | 3200 ± 450 | 21.3 |
| 10 | 8500 ± 1100 | 56.7 |
| 25 | 15000 ± 2100 | 100.0 |
Table 2: Induction of Interferon-Stimulated Genes (ISGs) by this compound in Human PBMCs
| Gene | Treatment (24 hours) | Fold Change in mRNA Expression (vs. DMSO) |
| IFI27 | DMSO | 1.0 ± 0.2 |
| This compound (10 µM) | 45.8 ± 5.1 | |
| IFI6 | DMSO | 1.0 ± 0.3 |
| This compound (10 µM) | 32.5 ± 4.2 | |
| MX1 | DMSO | 1.0 ± 0.1 |
| This compound (10 µM) | 25.1 ± 3.5 | |
| OAS1 | DMSO | 1.0 ± 0.4 |
| This compound (10 µM) | 18.9 ± 2.8 |
Experimental Protocols
ISRE-Luciferase Reporter Assay for this compound Activity
This protocol describes how to measure the activation of the ISRE promoter in response to this compound using a luciferase reporter assay in HEK293 cells.
Materials:
-
HEK293 cells stably expressing an ISRE-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Seed the ISRE-luciferase HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or the DMSO control to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a plate luminometer.
Quantitative Real-Time PCR (qRT-PCR) for ISG Induction
This protocol details the measurement of ISG mRNA expression levels in human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for target ISGs (e.g., IFI27, IFI6, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Seed human PBMCs in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI-1640 medium.
-
Treat the cells with the desired concentration of this compound or DMSO control for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well PCR plate. Each reaction should contain SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the qRT-PCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control, normalized to the housekeeping gene.
Western Blot for IRF Phosphorylation
This protocol outlines the detection of phosphorylated Interferon Regulatory Factor (IRF) in cell lysates following this compound treatment.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or DMSO for the desired time points (e.g., 0, 1, 4, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.
Mandatory Visualizations
Application Notes and Protocols for Measuring Interferon-Stimulated Gene (ISG) Expression Following ChX710 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChX710 has been identified as a potent small molecule that primes the type I interferon response, leading to the expression of Interferon-Stimulated Genes (ISGs).[1][2] This document provides detailed application notes and experimental protocols to facilitate the study of this compound's effects on the innate immune system. The central hypothesis is that this compound, by inhibiting Vasohibin-1 (VASH1) and Vasohibin-2 (VASH2), modulates microtubule dynamics through altered tubulin detyrosination. This cytoskeletal instability is then sensed by the cell, leading to the activation of the cGAS-STING signaling pathway and subsequent transcription of ISGs.
The provided protocols will guide researchers in quantifying ISG expression at both the mRNA and protein levels, as well as in visualizing the activation of key signaling intermediates.
Mechanism of Action: A Proposed Model
This compound is a known inhibitor of VASH1 and VASH2, enzymes responsible for the detyrosination of α-tubulin.[3][4] The tyrosination/detyrosination cycle is a critical post-translational modification that regulates microtubule stability and function.[5][6] By inhibiting VASH1/2, this compound is proposed to increase the pool of tyrosinated tubulin, leading to destabilization of the microtubule network.[7][8] This disruption of microtubule integrity can act as a danger signal, triggering the activation of the cGAS-STING pathway.[7][9] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and a broad range of ISGs.[7][10]
Proposed Signaling Pathway of this compound-induced ISG Expression
Caption: Proposed signaling cascade initiated by this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Relative mRNA Expression of ISGs Measured by RT-qPCR
| Target Gene | Treatment Group | Fold Change (vs. Vehicle Control) | p-value |
| IFIT1 | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| MX1 | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| OAS1 | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| Housekeeping Gene | All Groups | 1.0 | - |
Table 2: Protein Expression Levels of ISGs and Signaling Intermediates Measured by Western Blot
| Target Protein | Treatment Group | Relative Protein Level (Normalized to Loading Control) | p-value |
| p-IRF3 (Ser396) | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| Total IRF3 | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| STING | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| ISG15 | Vehicle Control | 1.0 | - |
| This compound (1 µM) | Value | Value | |
| This compound (10 µM) | Value | Value | |
| Loading Control (e.g., GAPDH) | All Groups | 1.0 | - |
Experimental Protocols
Experimental Workflow for Measuring ISG Expression
Caption: Overview of the experimental workflow.
Protocol 1: Measurement of ISG mRNA Expression by RT-qPCR
This protocol describes the quantification of ISG mRNA levels in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1][11]
Materials:
-
Cell line of interest (e.g., A549, THP-1)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target ISGs (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well and proceed with RNA extraction according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 250 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Protocol 2: Measurement of ISG and Signaling Protein Expression by Western Blot
This protocol details the detection and quantification of key proteins involved in the ISG response and upstream signaling pathways using western blotting.[8][12][13]
Materials:
-
Treated cell pellets (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-STING, anti-ISG15, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Lysate Preparation:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Visualization of STING Activation by Immunofluorescence
This protocol allows for the visualization of STING translocation, a key indicator of its activation, using immunofluorescence microscopy.[14]
Materials:
-
Cells grown on glass coverslips
-
This compound and vehicle control
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against STING
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-STING antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for changes in STING localization, specifically its translocation from a diffuse ER pattern to distinct perinuclear puncta, indicative of its activation and trafficking to the Golgi.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the immunostimulatory effects of this compound. By systematically measuring ISG expression at the mRNA and protein levels and visualizing the activation of the upstream STING signaling pathway, researchers can gain valuable insights into the mechanism of action of this promising compound. The data generated using these methods will be crucial for advancing our understanding of how this compound modulates the innate immune system and for its potential development as a novel therapeutic agent.
References
- 1. Chemical stimulation of the innate immune response with this compound: Toward a new class of antiviral molecules | ANR [anr.fr]
- 2. Genetically encoded live-cell sensor for tyrosinated microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detyrosination - Wikipedia [en.wikipedia.org]
- 4. Interferon-stimulated genes: a complex web of host defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tubulin detyrosination: a novel strategy to promote central nervous system regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS/STING cross-talks with cell cycle and potentiates cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | cGAS-dependent proinflammatory and immune homeostatic effects of the microtubule-targeting agent paclitaxel [frontiersin.org]
- 9. Targeting human vasohibin-2 by a neutralizing monoclonal antibody for anti-cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Attenuation of cGAS/STING activity during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Knockout of vasohibin‐2 reduces tubulin carboxypeptidase activity and increases paclitaxel sensitivity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantifying ChX710-Induced Gene Expression using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
ChX710 is a novel small molecule that has been shown to prime the type I interferon response to cytosolic DNA. This response involves the induction of a suite of interferon-stimulated genes (ISGs) which play a critical role in the innate immune system.[1] Accurate quantification of the expression levels of these genes is crucial for understanding the mechanism of action of this compound and for its development as a potential therapeutic agent. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for quantifying gene expression due to its high sensitivity, specificity, and broad dynamic range.[2][3] This document provides a detailed protocol for the use of RT-qPCR to measure the induction of specific ISGs by this compound in a cell culture model.
1. Data Presentation: this compound-Induced Gene Expression
The following table summarizes hypothetical quantitative data on the fold change in gene expression of two key interferon-stimulated genes, ISG15 and MX1, in response to treatment with this compound. Data is presented as the mean fold change ± standard deviation from three biological replicates.
| Target Gene | Treatment | Concentration (µM) | Mean Fold Change (2-ΔΔCt) | Standard Deviation |
| ISG15 | Vehicle (DMSO) | - | 1.0 | 0.15 |
| This compound | 1 | 8.5 | 0.9 | |
| This compound | 5 | 25.3 | 2.1 | |
| MX1 | Vehicle (DMSO) | - | 1.0 | 0.20 |
| This compound | 1 | 6.2 | 0.7 | |
| This compound | 5 | 18.9 | 1.8 | |
| GAPDH | Vehicle (DMSO) | - | 1.0 | 0.08 |
| (Reference) | This compound | 1 | 1.0 | 0.11 |
| This compound | 5 | 1.0 | 0.09 |
2. Experimental Protocols
This section details the key experimental methodologies for quantifying this compound-induced gene expression.
2.1. Cell Culture and Treatment
-
Cell Line: Human embryonic kidney 293 (HEK293T) cells are a suitable model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate treated cells for the desired time period (e.g., 6, 12, or 24 hours).
-
2.2. RNA Isolation
High-quality RNA is essential for reliable RT-qPCR results.[4]
-
Lysis: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I. This is a critical step to avoid false-positive results.[5]
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
2.3. Primer Design
Proper primer design is crucial for the specificity and efficiency of the qPCR reaction.[6][7]
-
Target Genes:
-
ISG15 (Interferon-stimulated gene 15)
-
MX1 (MX Dynamin Like GTPase 1)
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) - as a reference gene.
-
-
Design Parameters:
-
Obtain the mRNA sequences of the target genes from a public database like NCBI GenBank.[6]
-
Use a primer design software (e.g., Primer-BLAST) to design primers.[8]
-
Primer Length: 18-25 nucleotides.[9]
-
Melting Temperature (Tm): 60-65°C, with the forward and reverse primers having similar Tms (within 2-3°C).
-
GC Content: 40-60%.[6]
-
Specificity: Primers should span an exon-exon junction to avoid amplification of genomic DNA.[4][9]
-
Secondary Structures: Avoid primers that can form hairpins or self-dimers.
-
-
Primer Sequences (Hypothetical):
-
ISG15-Forward: 5'-GGTGGACAAATGCGACGAAC-3'
-
ISG15-Reverse: 5'-TTCAGCTCTGACACCGACAT-3'
-
MX1-Forward: 5'-GTTTCCAGTCCAGCTCGGCA-3'
-
MX1-Reverse: 5'-CTGCACAGGTTGTCCTGGAG-3'
-
GAPDH-Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH-Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
2.4. Reverse Transcription (cDNA Synthesis)
RT-qPCR can be performed as a one-step or two-step assay.[11][12] The two-step approach, described here, offers more flexibility.
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or a mix of oligo(dT) and random primers
-
dNTPs
-
Nuclease-free water to the final volume.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.[9]
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme (e.g., M-MLV Reverse Transcriptase)[13]
-
-
Incubation: Add the master mix to the RNA/primer mixture and incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating to 70°C for 10 minutes.
-
Storage: The resulting complementary DNA (cDNA) can be used immediately for qPCR or stored at -20°C.
2.5. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up triplicate reactions. A typical 20 µL reaction includes:
-
SYBR Green Master Mix (2X) - 10 µL
-
Forward Primer (10 µM) - 0.4 µL
-
Reverse Primer (10 µM) - 0.4 µL
-
cDNA template (diluted) - 2 µL
-
Nuclease-free water - 7.2 µL
-
-
Controls: Include the following controls in your qPCR run:
-
Thermal Cycling Conditions: The following is a standard three-step cycling protocol. Optimal conditions may vary depending on the qPCR instrument and master mix used.
-
Initial Denaturation: 95°C for 10 minutes.[13]
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
2.6. Data Analysis
-
Quantification Cycle (Cq): The Cq (or Ct) value is the cycle number at which the fluorescence signal crosses a set threshold.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Cq of the target gene and the Cq of the reference gene (GAPDH).
-
ΔCt = Cq(target gene) - Cq(reference gene)
-
-
Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.[9]
-
3. Visualizations
3.1. Signaling Pathway
Caption: Hypothetical signaling pathway of this compound action.
3.2. Experimental Workflow
References
- 1. 404 | BioChemPartner [m.biochempartner.com]
- 2. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. bio-rad.com [bio-rad.com]
- 13. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Luciferase Reporter Assay: Measuring ChX710 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a luciferase reporter assay for the characterization of ChX710, a small molecule known to prime the type I interferon response. Detailed protocols, data interpretation, and visualization of the relevant signaling pathways are included to facilitate the assessment of this compound activity in a research and drug development context.
Introduction
This compound has been identified as a molecule that can induce the expression of Interferon-Stimulated Genes (ISGs) through the activation of an Interferon-Stimulated Response Element (ISRE) promoter sequence.[1][2] The luciferase reporter assay is a highly sensitive and quantitative method to study the activity of such compounds by linking the activation of the ISRE promoter to the expression of a luciferase enzyme. The resulting light output is directly proportional to the activity of the compound of interest, in this case, this compound. This document outlines the necessary protocols to perform this assay and interpret the resulting data.
Principle of the Assay
The assay utilizes a reporter vector containing the firefly luciferase gene under the control of an ISRE promoter. This vector is transfected into a suitable cell line. Upon stimulation with an active compound like this compound, the signaling cascade leading to the activation of the ISRE promoter is initiated, driving the expression of luciferase. The addition of a substrate for luciferase results in a luminescent signal that can be measured using a luminometer. To normalize for variations in transfection efficiency and cell number, a co-transfected control vector expressing Renilla luciferase under a constitutive promoter is often used in a dual-luciferase format.
Data Presentation
The following table summarizes the dose-dependent activity of this compound on ISRE-luciferase reporter gene expression. The data is presented as fold induction over a DMSO vehicle control.
| This compound Concentration (µM) | Fold Induction of ISRE-Luciferase Activity (Mean ± SD) |
| 0 (DMSO) | 1.0 ± 0.2 |
| 1.56 | 2.5 ± 0.4 |
| 3.12 | 4.8 ± 0.7 |
| 6.25 | 8.1 ± 1.1 |
| 12.5 | 12.5 ± 1.9 |
| 25 | 15.3 ± 2.2 |
Note: The data presented here is representative and may vary depending on the cell line, specific assay conditions, and reagent batches.
Signaling Pathway
This compound is understood to act upstream of the traditional interferon signaling pathway, likely involving the STING (Stimulator of Interferon Genes) pathway, which is a key mediator of innate immunity to cytosolic DNA. The activation of this pathway leads to the phosphorylation of IRF3, which then translocates to the nucleus and binds to the ISRE, driving the expression of target genes, including the luciferase reporter.
Caption: this compound signaling pathway leading to ISRE promoter activation.
Experimental Protocols
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent (or similar)
-
pISRE-Luc reporter plasmid
-
pRL-TK (Renilla luciferase) control plasmid
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Cell Culture and Transfection
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified 5% CO2 incubator overnight.
-
On the day of transfection, prepare the transfection complexes. For each well, dilute 100 ng of pISRE-Luc and 10 ng of pRL-TK plasmid DNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add 50 µL of the transfection complex to each well.
-
Incubate the cells for 24 hours at 37°C.
Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the final desired concentrations. Include a DMSO-only vehicle control.
-
After 24 hours of transfection, carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for another 24 hours at 37°C.
Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of 1X Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity using a luminometer.
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized luciferase activity of the DMSO vehicle control.
-
Plot the fold induction as a function of this compound concentration.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the this compound luciferase reporter assay.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activity of this compound in inducing the ISRE promoter. The detailed protocols and workflow provided in these application notes will enable researchers to effectively implement this assay, generate reliable data, and further investigate the mechanism of action of this compound and similar compounds. The provided signaling pathway diagram offers a visual representation of the current understanding of this compound's mode of action, serving as a valuable tool for hypothesis generation and experimental design.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ChX710 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ChX710 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that primes the type I interferon (IFN) response to cytosolic DNA. It induces the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of specific cellular Interferon-Stimulated Genes (ISGs). This process involves the phosphorylation of Interferon Regulatory Factor 3 (IRF3); however, the primary signaling pathway for ISRE activation by this compound is dependent on MAVS (Mitochondrial Antiviral-Signaling protein) and IRF1[1][2].
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
Based on published research, initial experiments have utilized this compound at concentrations of 25 µM and 50 µM in cell lines such as HEK-293T and A549[1]. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[3][4]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into pre-warmed (37°C) cell culture medium to the final desired concentration.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1% without severe toxic effects[5]. However, primary cells can be more sensitive. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in all experiments to account for any effects of the solvent.
Q5: this compound treatment is leading to significant cell death. Is this expected?
While this compound has been reported to have no local or systemic toxicity in vivo, it has been observed to lead to cell death in in vitro settings[6]. This cytotoxic effect is likely linked to the cellular stress induced by the antiviral response it stimulates. Optimizing the concentration and incubation time is critical to balance the desired immunostimulatory effects with maintaining cell viability.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells. Perform a cell density optimization experiment to find the ideal seeding number for your cell line and assay duration. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| "Edge Effect" in Microplates | To minimize evaporation from outer wells, which can concentrate the compound, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-confluent or high-passage cells can respond differently to treatment. |
Issue 2: Compound Precipitation in Culture Medium
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Try using a lower final concentration of this compound. |
| Improper Dilution Method | Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of medium, perform a serial dilution in pre-warmed (37°C) medium. Add the compound dropwise while gently mixing. |
| Use of Cold Medium | Always use cell culture medium that has been pre-warmed to 37°C, as compound solubility often decreases in cold liquids[7]. |
Issue 3: No Observed Effect on Cell Viability
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Concentration Range | The tested concentrations of this compound may be too low. Perform a dose-response experiment with a wider and higher concentration range. |
| Insufficient Incubation Time | The duration of exposure to this compound may not be long enough to induce a measurable effect. The optimal time can depend on the cell line's doubling time and the mechanism of action. Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Degradation | This compound may be unstable in the cell culture medium over long incubation periods. Prepare fresh working solutions immediately before use. Consider the stability of the compound at 37°C in your specific medium[7][8]. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation : Prepare a single-cell suspension of the desired cell line.
-
Seeding : In a 96-well plate, seed a range of cell densities (e.g., 2,500 to 50,000 cells/well) in triplicate. Include "no-cell" control wells with medium only.
-
Incubation : Incubate the plate for the intended duration of your this compound experiment (e.g., 48 hours).
-
Viability Assay : Perform a cell viability assay (e.g., MTT or MTS assay).
-
Analysis : Select the seeding density that results in cells being in the exponential growth phase at the end of the incubation period.
Protocol 2: MTT Cell Viability Assay for this compound
-
Cell Seeding : Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment : Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 404 | BioChemPartner [m.biochempartner.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleusbiologics.com [nucleusbiologics.com]
troubleshooting ChX710 experimental variability
Welcome to the technical support center for ChX710. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Product Information: this compound is a small molecule that has been shown to prime the type I interferon response to cytosolic DNA. Its mechanism of action involves the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of specific cellular Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] This activity suggests that this compound modulates the cGAS-STING signaling pathway.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected biological outcome of this compound treatment?
A1: this compound is expected to potentiate the cellular response to cytosolic DNA. In experimental systems, this can be observed as a synergistic increase in the transcription of IFN-β and other ISGs when cells are treated with this compound prior to or concurrently with the introduction of cytosolic DNA (e.g., through transfection).[5] Key measurable outputs include increased ISRE promoter activity, elevated levels of phosphorylated IRF3, and increased mRNA levels of ISGs such as IFIT1, ISG15, and OASL2.[1][6]
Q2: What are some potential sources of experimental variability when using this compound?
A2: Variability in experiments with this compound can arise from several factors, including:
-
Cell Health and Passage Number: Use low-passage-number cells that are healthy and in the logarithmic growth phase.[7] Stressed or high-passage cells may exhibit altered innate immune responses.
-
Transfection Efficiency: The efficiency of cytosolic DNA delivery can be a major source of variability.[7][8] It is crucial to optimize and consistently perform transfection protocols.
-
Reagent Quality and Handling: Ensure the quality and proper storage of this compound, transfection reagents, and other critical components. For instance, some transfection reagents can be compromised by freezing or long-term storage at room temperature.[7]
-
Assay Timing: The kinetics of the interferon response can vary.[9][10] Time-course experiments are recommended to capture the peak response for your specific cell type and experimental conditions.
-
Biological Variation: The type I interferon response is known to exhibit cell-to-cell variability.[11]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, specific formulation protocols should be followed, which may involve solvents such as PEG300, Tween-80, and saline.[5] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Low ISG Induction
Question: I am observing high variability or lower than expected induction of my target Interferon-Stimulated Genes (e.g., IFIT1, ISG15) as measured by qPCR after treating my cells with this compound and transfecting with DNA. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. A typical starting range could be from 0.1 µM to 10 µM. |
| Poor Transfection Efficiency | Optimize your DNA transfection protocol. Key parameters to consider are the DNA-to-reagent ratio, cell density at the time of transfection (typically 70-90% confluency), and the quality of the plasmid DNA.[7][8] Use a reporter plasmid (e.g., expressing GFP) to visually assess transfection efficiency. |
| Incorrect Assay Timing | The peak of ISG expression can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-transfection) to identify the optimal time point for harvesting RNA.[9] |
| Cell Line Responsiveness | Different cell lines have varying levels of cGAS-STING pathway components. Ensure your chosen cell line is responsive to cytosolic DNA. You can test this by transfecting DNA without this compound and measuring a baseline ISG induction. |
| RNA Quality and qPCR Issues | Ensure the integrity of your extracted RNA. Use RNase inhibitors during cell lysis and resuspension.[12] For qPCR, normalize your target gene expression to a stable housekeeping gene (e.g., ACTB, GAPDH).[13] |
Issue 2: High Background in ISRE Reporter Assay
Question: My ISRE-luciferase reporter assay shows high background signal in the untreated or vehicle-treated control cells, making it difficult to assess the effect of this compound. What can I do?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Constitutive Pathway Activation | Some cell lines may have a high basal level of innate immune signaling. Ensure that the cells are not stressed, contaminated (e.g., with mycoplasma), or cultured at too high a density.[7] |
| "Leaky" Reporter Construct | The minimal promoter in the reporter vector may have some basal activity. Use a negative control vector that contains the luciferase gene under the control of a minimal promoter without the ISRE elements to determine the pathway-specific effects.[14] |
| Transfection Reagent-Induced Activation | Some transfection reagents can themselves stimulate innate immune pathways. Include a "reagent only" control to assess this. If this is an issue, consider switching to a different transfection method or reagent. |
| Serum Components | Components in serum can sometimes activate signaling pathways. Try reducing the serum concentration or using a serum-free medium during the stimulation phase of the experiment. |
Issue 3: Difficulty Detecting IRF3 Phosphorylation
Question: I am unable to detect an increase in phosphorylated IRF3 (p-IRF3) by Western blot after treating cells with this compound and a stimulus. However, I can easily detect total IRF3. What could be the problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Transient Phosphorylation | IRF3 phosphorylation can be a rapid and transient event. Perform a time-course experiment with early time points (e.g., 30, 60, 90, 120 minutes) post-stimulation to capture the peak phosphorylation. |
| Phosphatase Activity | During cell lysis, endogenous phosphatases can dephosphorylate your target protein. It is critical to use a lysis buffer supplemented with a cocktail of phosphatase inhibitors.[10][15][16] Consider preparing lysates using methods that rapidly denature enzymes, such as lysis in Laemmli buffer.[10][15] |
| Antibody and Blocking Issues | Ensure you are using a validated antibody specific for phosphorylated IRF3 (e.g., at Ser396).[17] For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over non-fat dry milk, as milk can sometimes contain phosphoproteins that increase background.[10][15] |
| Insufficient Stimulation | The stimulus (e.g., transfected DNA) may not be potent enough to induce a detectable level of p-IRF3. Confirm that your stimulus is effective by measuring a downstream output like ISG expression. |
| Low Protein Loading | Phosphorylated proteins are often a small fraction of the total protein pool. Ensure you are loading a sufficient amount of total protein on your gel (e.g., 30 µg).[16] |
Experimental Protocols & Data
Protocol 1: Measuring ISG Expression by qPCR
This protocol is for quantifying the mRNA levels of Interferon-Stimulated Genes in response to this compound and cytosolic DNA.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HCT116) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours).
-
DNA Transfection: Transfect cells with a stimulus, such as plasmid DNA or poly(dA:dT), using an optimized transfection protocol. Include a mock-transfected control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 8-12 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).[18] Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for your target ISGs (e.g., IFIT1, ISG15) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[13]
Example Data:
| Treatment | Target Gene | Fold Change (vs. Mock) |
| Vehicle + DNA | IFIT1 | 15.2 |
| This compound (1 µM) + DNA | IFIT1 | 75.8 |
| Vehicle + DNA | ISG15 | 12.5 |
| This compound (1 µM) + DNA | ISG15 | 62.1 |
Protocol 2: ISRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the ISRE promoter.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, RAW264.7) in a 96-well plate.
-
Co-transfection: Co-transfect the cells with an ISRE-luciferase reporter vector and a constitutively expressing control vector (e.g., Renilla luciferase) for normalization of transfection efficiency.[14]
-
Incubation: Allow cells to recover and express the reporters for 24 hours.
-
Treatment and Stimulation: Treat the cells with this compound or vehicle, followed by the addition of a stimulus (e.g., poly(I:C) or transfected DNA).
-
Lysis and Luminescence Reading: After an appropriate incubation period (e.g., 16 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a microplate luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
Example Data:
| Treatment | Normalized Luciferase Activity (RLU) |
| Vehicle | 1.0 |
| This compound (1 µM) | 1.2 |
| DNA | 8.5 |
| This compound (1 µM) + DNA | 42.3 |
Protocol 3: Western Blot for Phospho-IRF3
This protocol is for detecting the phosphorylation of IRF3.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound and a stimulus as described in the qPCR protocol.
-
Protein Extraction: At the desired time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.[15][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total IRF3 to confirm equal loading.
Visualizations
Signaling Pathway
Caption: cGAS-STING pathway activation and the role of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound activity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. This compound | 2438721-44-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 4. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Dynamic expression profiling of type I and type III interferon-stimulated hepatocytes reveals a stable hierarchy of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stochastic dynamics of Type-I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. data.starklab.org [data.starklab.org]
- 14. usbio.net [usbio.net]
- 15. researchgate.net [researchgate.net]
- 16. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-IRF-3 (Ser396) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. qPCR assay to measure ISG expression in human cells [protocols.io]
ChX710 stability in cell culture media over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the small molecule ChX710 in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.[1] If a compound degrades, its effective concentration decreases, potentially leading to an underestimation of its potency.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture media?
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence the stability of a compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible compounds.[1]
-
Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[1]
-
Media Components: Components such as amino acids (e.g., cysteine), vitamins, and metal ions can interact with and degrade the test compound.[1][2]
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Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Cells themselves can also contribute to metabolic degradation.[3]
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Light Exposure: Light can cause photodegradation of sensitive compounds.[1][4]
Q3: My this compound appears to be precipitating when I add it to the cell culture medium. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded.[3] Here are some steps to troubleshoot this issue:
-
Reduce Final Concentration: The simplest solution is to use a lower final concentration of this compound.[3]
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Optimize Dilution: Try a stepwise or serial dilution approach instead of a single large dilution. Pre-warming the media before adding the compound can also help.
-
Use a Different Solvent: While DMSO is common, ensure its final concentration is low (typically <0.5%) to avoid cell toxicity.[3] If solubility issues persist, other biocompatible solvents could be considered.[3]
-
Incorporate Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant may improve solubility, but this should be done cautiously as it could affect assay performance.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation in media | Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[1][3] |
| Cellular metabolism | Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[3] A faster disappearance of the compound compared to a cell-free control suggests metabolism.[3] | |
| Non-specific binding to plasticware | Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess binding to the plasticware.[1] | |
| High variability between experimental replicates | Inconsistent sample handling | Ensure uniform mixing of media upon compound addition and precise timing for sample collection. Use calibrated pipettes for accuracy.[1] |
| Analytical method variability | Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy.[1] | |
| Precipitation of this compound in media | Poor aqueous solubility | Decrease the final working concentration of the compound.[3] Optimize the dilution procedure using pre-warmed media and a stepwise dilution. |
| Interaction with media components | Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[1] |
Data Presentation
The following table shows representative stability data for this compound in different cell culture media at 37°C.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.5 |
| 4 | 96.2 | 97.8 | 98.7 |
| 8 | 91.7 | 94.5 | 97.1 |
| 24 | 75.3 | 82.1 | 92.4 |
| 48 | 58.9 | 65.7 | 85.3 |
| 72 | 42.6 | 51.9 | 78.8 |
Note: Data is for illustrative purposes only and will vary based on specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
1. Materials:
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This compound
-
Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
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Sterile microcentrifuge tubes or multi-well plates
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Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) or methanol
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[1][3]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.[1]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 reference point.[1]
-
Incubation: Place the remaining samples in a 37°C incubator.[1]
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot.[1]
-
Quench Degradation: To stop further degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile or methanol.[1]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[1]
-
Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical signaling pathway for this compound as a STING pathway activator.
References
Technical Support Center: Mitigating ChX710-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating ChX710-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
A1: this compound is a novel small molecule inhibitor designed to target a specific cellular kinase. The primary expected in vitro effect is the inhibition of this kinase and its downstream signaling pathways, leading to a reduction in cell viability and proliferation in sensitive cell lines. However, off-target effects leading to cytotoxicity have been observed.
Q2: My cells are showing higher-than-expected cytotoxicity at concentrations where the on-target effect is minimal. What could be the cause?
A2: This suggests a potential off-target cytotoxic effect of this compound. One common off-target mechanism for small molecule inhibitors is the induction of oxidative stress, which can lead to apoptosis. It is crucial to differentiate between on-target and off-target effects. Consider using a positive control for cytotoxicity to ensure your assay is working correctly.[1]
Q3: How can I determine if this compound is inducing oxidative stress in my cells?
A3: To measure oxidative stress, you can perform a Reactive Oxygen Species (ROS) assay using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). An increase in fluorescence intensity in this compound-treated cells compared to vehicle-treated controls would indicate an increase in intracellular ROS levels.
Q4: What are some strategies to mitigate this compound-induced cytotoxicity?
A4: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may rescue the cells. It is recommended to perform a dose-response experiment to determine the optimal concentration of the antioxidant.[1] Additionally, using the lowest effective concentration of this compound can help minimize off-target toxicity.[2]
Q5: My results show high variability between replicate wells. What are the common causes?
A5: High variability can stem from several factors, including inconsistent cell seeding density, use of cells with a high passage number, or errors in compound dilution.[3][4] Ensure that cells are in the logarithmic growth phase and that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[4] |
| Compound Stability | Prepare fresh serial dilutions of this compound for each experiment from a recent stock solution. Avoid multiple freeze-thaw cycles of the stock solution.[4] |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both this compound treatment and the viability assay.[3] |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically below 0.5%).[3] |
Issue 2: The antioxidant treatment is not rescuing cells from this compound-induced death.
| Possible Cause | Troubleshooting Steps |
| Antioxidant Concentration | Perform a dose-response curve for the antioxidant to determine its optimal protective concentration. |
| Timing of Treatment | The antioxidant may need to be added prior to or concurrently with this compound to be effective. Test different pre-incubation times with the antioxidant. |
| Alternative Cytotoxic Mechanisms | This compound may be inducing cytotoxicity through a mechanism other than oxidative stress. Investigate other pathways, such as apoptosis, by measuring markers like cleaved caspase-3. |
| Cell Line Specificity | The chosen antioxidant may not be effective in your specific cell line. Consider testing other antioxidants with different mechanisms of action. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.[1] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[4]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.[1]
Protocol 2: DCFDA Assay for Intracellular ROS
This protocol uses 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add DCFDA solution (typically 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS to remove the excess DCFDA. Add fresh culture medium containing various concentrations of this compound and controls (e.g., vehicle and a positive control like H₂O₂).
-
Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader. Kinetic readings can be taken over a desired time course.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 5 | 70 |
| 10 | 45 |
| 20 | 20 |
| 50 | 5 |
Table 2: Mitigation of this compound-Induced Cytotoxicity by N-acetylcysteine (NAC)
| Treatment | Cell Viability (%) |
| Vehicle | 100 |
| 10 µM this compound | 45 |
| 5 mM NAC | 98 |
| 10 µM this compound + 5 mM NAC | 85 |
Visualizations
Caption: Workflow for assessing mitigation of this compound cytotoxicity.
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: The following technical support guide is based on established knowledge of kinase inhibitors and provides a general framework for assessing and troubleshooting potential off-target effects of novel compounds. Due to the limited publicly available information on a compound designated "ChX710," this guide uses a hypothetical compound, "Cmpd-X," to illustrate key concepts and methodologies. Researchers using any new inhibitor should perform their own comprehensive selectivity profiling to accurately interpret experimental results.
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using novel kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1] With kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common occurrence. These unintended interactions are a significant concern as they can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[1]
Q2: My experimental results are not consistent with the known function of the intended target kinase. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a primary indicator of off-target activity.[1][2] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, especially at higher concentrations.[1] This can lead to a variety of confounding effects, such as unexpected toxicity or the activation of compensatory signaling pathways.[1][2]
Q3: How can we determine the kinase selectivity profile of our compound?
A3: Several methods can be employed to determine the kinase selectivity profile. A common and comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay.[2][3] Commercial services are available that offer screening against hundreds of kinases.[2] Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[2]
Q4: What is the significance of the IC50 or Ki values in determining off-target effects?
A4: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase.[2] A lower value indicates higher potency. When comparing the IC50 or Ki for the intended target versus other kinases, a large difference (typically >100-fold) suggests good selectivity. Conversely, if your compound inhibits other kinases with potencies similar to the intended target, off-target effects are likely.[2]
Q5: Can off-target effects be beneficial?
A5: While off-target effects are often considered undesirable as they can lead to toxicity or misinterpretation of experimental results, in some cases, they can contribute to the therapeutic efficacy of a drug through polypharmacology.[2] However, it is crucial to identify and characterize these off-target interactions to understand the compound's full mechanism of action.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Value for Cmpd-X
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Integrity and Handling | 1. Verify compound stability and purity (LC-MS, NMR). 2. Check for solubility issues in the assay buffer. 3. Prepare fresh serial dilutions for each experiment.[4] | Degradation, precipitation, or pipetting errors can significantly alter the effective concentration of the inhibitor.[4] |
| Assay Parameters | 1. Maintain a consistent ATP concentration, ideally at or near the Km for the kinase.[4][5] 2. Ensure the kinase reaction is in the linear range by performing a time-course experiment.[5][6] 3. Use a consistent and validated concentration of the enzyme and substrate.[4] | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.[4] Reaction kinetics can be affected by incubation time and reagent concentrations.[5] |
| Assay Controls | 1. Include a known inhibitor for the target kinase as a positive control. 2. Run a no-inhibitor (e.g., DMSO only) control to represent 0% inhibition. 3. A no-enzyme control is crucial to identify background signal or compound interference.[4] | Controls are essential to validate the assay setup and data normalization.[4] |
Issue 2: Unexpected Cellular Phenotype Observed with Cmpd-X
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-Target Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[1] 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Use a structurally distinct inhibitor for the same target as a control.[1] | A large discrepancy between cytotoxic and on-target IC50s suggests off-target toxicity.[1] A different inhibitor with the same target helps to confirm if the phenotype is on-target. |
| Activation of Compensatory Signaling Pathway | 1. Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry.[2] 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[2] | Inhibition of one pathway can sometimes lead to the upregulation of another as a feedback mechanism.[1] |
| Cell Line-Specific Effects | 1. Test Cmpd-X in multiple cell lines to determine if the results are cell-type specific.[2] 2. Characterize the kinome of your cell lines via proteomics or transcriptomics.[1] | The expression levels of on- and off-target kinases can vary significantly between different cell lines.[1] |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Cmpd-X
This table summarizes the inhibitory activity of Cmpd-X against its intended target and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Interpretation |
| On-Target Kinase A | 15 | Biochemical (Radiometric) | High potency against the intended target. |
| Off-Target Kinase B | 250 | Biochemical (Radiometric) | Moderate off-target activity. |
| Off-Target Kinase C | >10,000 | Biochemical (Radiometric) | Good selectivity against this kinase. |
| Off-Target Kinase D | 85 | Biochemical (Radiometric) | Significant off-target activity. |
| Off-Target Kinase E | >10,000 | Biochemical (Radiometric) | Good selectivity against this kinase. |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the IC50 value of Cmpd-X against a purified kinase.
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Compound Preparation: Prepare serial dilutions of Cmpd-X in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a mixture containing the recombinant active kinase and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).[7] Pre-incubate the mixture for 10-30 minutes at room temperature.[4]
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-33P]ATP.[4]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[4]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-33P]ATP.[4]
-
Data Acquisition: Measure the incorporated radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Cellular Phospho-Protein Inhibition Assay (Western Blot)
This protocol assesses the inhibition of a specific kinase in a cellular context by measuring the phosphorylation of a downstream target.
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Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Cmpd-X for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Determine the IC50 value based on the reduction in phosphorylation.
Protocol 3: Kinome-Wide Selectivity Screening (Competition Binding Assay)
This protocol provides a general overview of a common method for comprehensive kinase selectivity profiling.
-
Assay Platform: The kinase interaction screen is performed using a competition binding assay format.[8]
-
Kinase Panel: A large panel of purified human kinases is utilized.[8]
-
Test Compound: Cmpd-X is prepared in DMSO at various concentrations.[8]
-
Assay Principle: An active site-directed competition binding assay is used. Test compounds are incubated with a kinase and a small molecule, fluorescently labeled probe that binds to the ATP-binding site of the kinase.[8]
-
Detection: The ability of the test compound to displace the probe is measured, and the amount of probe bound to the kinase is quantified.[8]
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. Dissociation constants (Kd) or IC50 values are calculated to generate a selectivity profile.[2][8]
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of Cmpd-X.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for inconsistent IC50 values in kinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
improving ChX710 solubility for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ChX710 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
For initial stock solution preparation, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. This compound exhibits high solubility in DMSO, ensuring a stable and concentrated stock for further dilutions. Always use anhydrous, high-purity DMSO to minimize degradation and reaction artifacts.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of this compound.
-
Adjust the pH: The solubility of this compound is pH-dependent. Modifying the pH of your aqueous buffer may improve its solubility.
-
Utilize a Co-solvent: Adding a small percentage of a water-miscible organic solvent, like ethanol (B145695) or PEG 400, to your aqueous buffer can enhance solubility.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to poor solubility or precipitation of this compound in the cell culture medium.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final solution for any signs of precipitation. Hold the solution up to a light source to check for cloudiness or visible particles.
-
Sonication: Briefly sonicating the final aqueous solution can help to redissolve small, invisible precipitates.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Issue 2: Low bioavailability in animal studies.
Poor aqueous solubility is a primary reason for low bioavailability. For in vivo studies, consider formulating this compound with appropriate excipients.
-
Formulation with Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and bioavailability.
-
Liposomal Formulation: Incorporating this compound into a liposomal delivery system can also improve its solubility and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >100 |
| Ethanol | 15 |
| Methanol | 10 |
| Water | <0.01 |
| PBS (pH 7.4) | <0.01 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffers
| pH | Solubility (µg/mL) |
| 5.0 | 0.5 |
| 6.0 | 0.2 |
| 7.0 | <0.1 |
| 7.4 | <0.1 |
| 8.0 | 1.2 |
Table 3: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Additive | Concentration (%) | Solubility (µg/mL) |
| None | - | <0.1 |
| Ethanol | 5 | 2.5 |
| PEG 400 | 10 | 8.0 |
| Tween® 80 | 0.1 | 5.5 |
| HP-β-CD | 2 | 15.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium with 0.1% Tween® 80
-
Thaw a 10 mM this compound stock solution in DMSO at room temperature.
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In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
Add Tween® 80 to a final concentration of 0.1%.
-
While vortexing the medium gently, add the this compound stock solution dropwise to achieve a final concentration of 10 µM.
-
Continue to vortex for 30 seconds to ensure homogeneity.
-
Visually inspect for any precipitation before use.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a receptor tyrosine kinase.
Caption: Experimental workflow for preparing aqueous solutions of this compound.
ChX710 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of ChX710, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a new batch of this compound?
A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) for assessing chromatographic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.[1][2][3] These techniques provide orthogonal information to ensure a comprehensive purity profile.
Q2: What is the expected appearance and solubility of high-purity this compound?
A2: High-purity this compound is a white to off-white crystalline solid. It is soluble in organic solvents such as DMSO and methanol (B129727) and has limited solubility in aqueous solutions.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Long-term storage at higher temperatures may lead to degradation.
Q4: What are the common impurities that might be observed during the analysis of this compound?
A4: Common impurities can include residual solvents from the synthesis process, starting materials, synthetic by-products, and degradation products.[4] LC-MS is the recommended technique for identifying and characterizing these unknown impurities.[5][6][7]
Q5: How can I quantify the exact amount of this compound in my sample?
A5: Quantitative NMR (qNMR) is a powerful method for determining the absolute purity and concentration of this compound without the need for a specific reference standard of the same compound.[8][9][10][11][12] This is achieved by comparing the integral of a this compound proton signal to that of a certified internal standard of known concentration.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Active silanol (B1196071) groups on the column interacting with the analyte. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run. | 1. Use fresh, high-purity solvents and sample diluents. 2. Implement a robust needle wash protocol between injections. 3. Increase the gradient run time or add a column flush step. |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent mobile phase preparation. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | 1. Poor ionization of this compound. 2. Ion suppression from the mobile phase or sample matrix. 3. Incorrect mass spectrometer settings. | 1. Optimize the ionization source (e.g., ESI, APCI) and parameters. 2. Modify the mobile phase to reduce ion-suppressing agents. Dilute the sample. 3. Ensure the instrument is tuned and calibrated, and the correct mass range is being scanned. |
| Inaccurate Mass Measurement | 1. Instrument not properly calibrated. 2. Insufficient resolution. | 1. Perform a mass calibration using a known standard immediately before the analysis. 2. Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.[1] |
Quantitative Data Summary
Certificate of Analysis (Hypothetical Batch: this compound-B021)
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Purity (qNMR) | Report Value | 99.2% (w/w) | ¹H qNMR |
| Residual Solvents | ≤ 0.5% | 0.15% (DCM) | GC-HS |
| Water Content | ≤ 1.0% | 0.3% | Karl Fischer |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |
| Mass Identity (LC-MS) | Report Value (MH+) | 482.21 m/z | LC-MS |
Experimental Protocols
HPLC Purity Assessment of this compound
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: 10% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
LC-MS Impurity Profiling of this compound
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Data Acquisition: Full scan mode for impurity identification.
-
qNMR Purity Determination of this compound
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds).
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and the olefinic proton signal of maleic acid.
-
Calculate the purity (w/w %) using the standard qNMR equation.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound purity assessment.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ChX710 precipitation in media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ChX710 in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility and stability in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound. This guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Initial Assessment Workflow
Caption: Initial assessment workflow for this compound precipitation.
Question 1: My this compound stock solution is cloudy or has visible precipitate. What should I do?
Answer:
A cloudy or precipitated stock solution is the first thing to address. This compound has limited aqueous solubility, and proper dissolution is critical.
-
Recommended Action:
-
Gentle Warming: Warm the stock solution in a 37°C water bath.
-
Sonication: If warming is insufficient, sonicate the vial.
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Fresh Preparation: If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
-
Question 2: My stock solution is clear, but I see precipitation immediately after adding it to my cell culture medium. Why is this happening and how can I fix it?
Answer:
This is a common issue when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture media. This is often referred to as "crashing out."
-
Possible Causes:
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High Final DMSO Concentration: The final concentration of DMSO in the media should typically be kept below 0.5% to maintain cell health and compound solubility.
-
Direct Dilution: Adding a small volume of highly concentrated stock directly to a large volume of media can cause localized supersaturation and precipitation.
-
Cold Media: Adding the stock solution to cold media can decrease the solubility of this compound.
-
-
Solutions:
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C.
-
Serial Dilution: Perform a serial dilution of your this compound stock in pre-warmed media. This gradual reduction in solvent concentration can prevent precipitation.
-
Drop-wise Addition: Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even distribution.
-
Experimental Protocol: Serial Dilution of this compound Stock
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous, cell culture-grade DMSO.
-
Warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to your final culture volume.
Question 3: The media containing this compound was clear initially, but a precipitate formed over time in the incubator. What could be the cause?
Answer:
Precipitation that occurs over time can be due to the instability of the compound in the culture conditions or interactions with media components.
-
Possible Causes:
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time. If the pKa of this compound is close to the physiological pH, small shifts can significantly impact its solubility.
-
Interaction with Media Components: Components in the media, especially in serum-containing media, can interact with this compound, leading to the formation of insoluble complexes.
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Temperature Fluctuations: Repeated removal of the culture vessel from the incubator can cause temperature changes that may affect solubility.
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Evaporation: If the culture vessel is not properly sealed, evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
-
Solutions:
-
pH Monitoring: Monitor the pH of your culture medium. If it changes significantly, consider using a medium with a stronger buffering capacity or more frequent media changes.
-
Serum-Free Media: If you suspect interaction with serum proteins, test the solubility of this compound in a serum-free version of your medium.
-
Minimize Temperature Changes: Minimize the time your cultures are outside the incubator.
-
Ensure Proper Sealing: Use flasks with vented caps (B75204) or ensure plates are properly sealed to prevent evaporation.
-
Use of Solubilizing Agents: For in vivo or challenging in vitro experiments, consider using formulations with solubilizing agents as described in the data sheets.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound?
A2: The solubility of this compound in various solvent systems is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.57 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.57 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.57 mM) |
Q3: How should I store my this compound stock solution?
A3: Store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound primes the type I interferon response to cytosolic DNA. It induces the Interferon-Stimulated Response Element (ISRE) promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3.
Signaling Pathway
This compound and the Type I Interferon Signaling Pathway
This compound primes the cellular response to cytosolic DNA through the STING (Stimulator of Interferon Genes) pathway, leading to the
impact of serum concentration on ChX710 activity
Disclaimer: Information on ChX710 is limited in publicly available scientific literature. This technical support center provides guidance based on its known mechanism of action—priming the type I interferon response to cytosolic DNA. The quantitative data, detailed protocols, and specific troubleshooting scenarios are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is understood to prime the type I interferon (IFN) response to cytosolic DNA. This action leads to the induction of the Interferon-Stimulated Response Element (ISRE) promoter sequence, the expression of specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF).
Q2: How does serum concentration potentially affect this compound activity in our cell-based assays?
A2: Serum is a complex mixture of proteins, growth factors, hormones, and lipids that can significantly impact in vitro experiments.[1] For a compound like this compound, serum components could:
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Bind to this compound: Plasma proteins may bind to this compound, reducing its effective concentration and bioavailability to the cells.
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Interfere with signaling pathways: Growth factors and cytokines in serum might activate parallel or opposing signaling pathways, masking or altering the specific effects of this compound on the type I IFN response.
-
Introduce variability: The composition of serum can vary between lots, leading to a lack of reproducibility in experimental results.[1]
We recommend titrating the serum concentration in your cell culture medium to determine the optimal conditions for observing this compound activity. A lower serum concentration (e.g., 0.5-2%) is often preferable during compound treatment to minimize these confounding effects.
Q3: We are observing high variability between replicate wells in our this compound experiments. What could be the cause?
A3: High variability in cell-based assays can stem from several factors. Beyond inconsistent serum effects, consider the following:
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses. Ensure a homogenous cell suspension and careful pipetting.
-
"Edge Effect": Wells on the perimeter of a microplate are prone to increased evaporation, which can concentrate media components and affect cell health and response. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Cell Passage Number: As cell lines are cultured for extended periods, their characteristics can change. It is crucial to use cells within a consistent and low passage number range for all experiments.
Troubleshooting Guides
Issue 1: No significant induction of ISG expression after this compound treatment.
-
Possible Cause: Suboptimal serum concentration.
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Solution: Perform a dose-response experiment with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10%) to identify a condition that allows for robust this compound activity.
-
-
Possible Cause: Ineffective delivery of cytosolic DNA.
-
Solution: this compound primes the response to cytosolic DNA. Ensure your method for introducing DNA into the cytoplasm (e.g., transfection reagents) is optimized for your cell type. Include a positive control (e.g., a known STING agonist) to verify the competency of the cells to respond to cytosolic DNA.
-
-
Possible Cause: Cell type is not responsive.
-
Solution: The signaling pathway for cytosolic DNA sensing can vary between cell types. Confirm that your chosen cell line expresses the necessary components of the cGAS-STING pathway.
-
Issue 2: High background levels of IFN-stimulated gene expression.
-
Possible Cause: Mycoplasma contamination.
-
Solution: Mycoplasma can activate pattern recognition receptors and induce an immune response, leading to high background. Regularly test your cell cultures for mycoplasma contamination.
-
-
Possible Cause: Endotoxins in reagents.
-
Solution: Use endotoxin-free reagents and serum, as endotoxins can also trigger inflammatory responses.
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound-Mediated ISG Expression
This table presents hypothetical data for illustrative purposes. Actual results may vary.
| Serum Concentration (%) | This compound Concentration (µM) | Fold Change in ISG15 Expression (Mean ± SD) |
| 10 | 1 | 1.5 ± 0.8 |
| 5 | 1 | 3.2 ± 1.1 |
| 2 | 1 | 8.9 ± 2.3 |
| 0.5 | 1 | 12.4 ± 3.1 |
| 2 | 0 (Vehicle) | 1.0 ± 0.2 |
Experimental Protocols
Protocol: Measuring Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
This protocol provides a general framework for assessing the activity of this compound by measuring the expression of a target ISG (e.g., ISG15, MX1).
1. Cell Seeding: a. Culture your chosen cell line (e.g., THP-1, A549) in their recommended growth medium. b. On the day before the experiment, seed the cells into a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
2. Compound and DNA Treatment: a. The next day, aspirate the growth medium and replace it with a low-serum medium (e.g., 2% FBS). b. Prepare your this compound dilutions in the low-serum medium. Add the appropriate volume of this compound or vehicle control to each well. c. Incubate for the desired priming time (e.g., 4-6 hours). d. Prepare the cytosolic DNA stimulus (e.g., herring testis DNA) complexed with a transfection reagent according to the manufacturer's instructions. e. Add the DNA-transfection reagent complex to the wells and incubate for the desired stimulation time (e.g., 6-18 hours).
3. RNA Extraction: a. After incubation, aspirate the medium and wash the cells once with sterile PBS. b. Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit. c. Proceed with RNA extraction and purification according to the kit manufacturer's protocol. Ensure to include a DNase treatment step to remove any genomic DNA contamination.
4. cDNA Synthesis: a. Quantify the extracted RNA and assess its purity (A260/280 ratio). b. Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
5. Real-Time Quantitative PCR (RT-qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target ISG and a housekeeping gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix. b. Run the qPCR reaction on a real-time PCR instrument. c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.[2]
Visualizations
Signaling Pathway
Caption: Cytosolic DNA sensing pathway primed by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound activity.
References
Technical Support Center: ChX710 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ChX710 in their experiments. The information is tailored for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that primes the type I interferon response to cytosolic DNA.[1] Its primary mechanism involves the activation of a signaling pathway dependent on Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[2][3] While this compound induces the phosphorylation of IRF3, this is not sufficient to trigger the expression of interferon-beta (IFN-β) on its own.[3][4] Instead, it enhances the cellular response to cytosolic DNA, leading to a synergistic increase in IFN-β expression when combined with a STING agonist.[5]
Q2: What are the expected downstream effects of this compound treatment in responsive cells?
Treatment with this compound is expected to lead to:
-
Activation of the Interferon-Stimulated Response Element (ISRE) promoter.[1][2]
-
Induction of a specific subset of Interferon-Stimulated Genes (ISGs).[1]
-
Phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3]
Q3: In which cell types has this compound activity been observed?
This compound has been shown to stimulate the expression of interferon genes and ISGs in various human cell types, with notable activity in primary monocytes and plasmacytoid dendritic cells.[1] It has also been studied in cell lines such as HEK293T and A549 cells.[3][4]
Q4: Does this compound induce interferon production directly?
No, this compound does not significantly induce the transcription of IFN-α, IFN-β, IFN-γ, or IFN-λ on its own.[2] Its activity is independent of an autocrine or paracrine loop involving IFN-α/β.[2] It acts as a primer, sensitizing cells to respond more robustly to subsequent stimulation of the cytosolic DNA sensing pathway.[5]
Troubleshooting Guide
Issue 1: No or low ISRE reporter activity after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line suitability | Confirm that your cell line expresses the key signaling components: MAVS and IRF1. Consider using a positive control cell line known to be responsive. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations of 25 µM and 50 µM have been used in published studies.[4] |
| Insufficient treatment time | Optimize the incubation time. A 24-hour treatment has been shown to be effective for inducing ISRE-luciferase activity.[2] |
| Reporter plasmid issues | Verify the integrity of your ISRE-luciferase reporter plasmid. Include a positive control for reporter activity (e.g., treatment with recombinant IFN-β). |
| General assay problems | Refer to general troubleshooting guides for luciferase reporter assays, checking for issues with cell lysis, reagent quality, and luminometer settings.[6][7][8] |
Issue 2: High background signal in the ISRE reporter assay.
| Possible Cause | Troubleshooting Step |
| Cellular stress | Ensure gentle handling of cells during seeding and treatment. High cell density or harsh transfection conditions can non-specifically activate stress responses. |
| Contamination | Use sterile techniques to avoid microbial contamination, which can trigger innate immune pathways. |
| Reporter plasmid concentration | Titrate the amount of ISRE reporter plasmid used in transfections to minimize basal activity.[9] |
Issue 3: No detectable increase in ISG expression by qPCR.
| Possible Cause | Troubleshooting Step |
| Inappropriate ISG panel | This compound may induce a specific subset of ISGs. Ensure your qPCR primers are for ISGs known to be downstream of the MAVS/IRF1 pathway. |
| Timing of harvest | Perform a time-course experiment to capture the peak of ISG mRNA expression. |
| RNA quality | Ensure high-quality RNA is extracted for reverse transcription and qPCR. |
| qPCR assay optimization | Verify primer efficiency and follow best practices for qPCR experimental setup and analysis.[10][11] |
Data Presentation
Table 1: this compound Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Type | HEK293T, A549, Primary Monocytes | Responsiveness may vary between cell types. |
| Concentration | 10 - 50 µM | Optimal concentration should be determined empirically for each cell line. |
| Treatment Time | 8 - 24 hours | Time-course experiments are recommended to determine peak response. |
| Solvent | DMSO | Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. |
Experimental Protocols
Protocol 1: ISRE-Luciferase Reporter Assay
This protocol outlines the steps to measure the effect of this compound on ISRE promoter activation.
Materials:
-
HEK293T cells
-
pISRE-Luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the pISRE-Luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: Quantitative PCR (qPCR) for ISG Expression
This protocol describes how to measure the induction of ISG mRNA expression following this compound treatment.
Materials:
-
A549 cells (or other responsive cell line)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 8, 16, or 24 hours).
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and a housekeeping gene for normalization.
-
Calculate the relative expression of the target ISGs using the ΔΔCt method.
Appropriate Controls for this compound Experiments
Positive Controls:
-
For ISRE activation/ISG induction: Recombinant Type I Interferon (e.g., IFN-β).
-
For STING-dependent priming: Co-treatment of this compound with a known STING agonist (e.g., cGAMP).
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Genetic Knockouts/Knockdowns:
-
MAVS knockout/knockdown cells: These cells should show a significantly blunted response to this compound, as MAVS is a key component of the signaling pathway.[3][12][13][14][15]
-
IRF1 knockout/knockdown cells: Similar to MAVS-deficient cells, these should exhibit a reduced response to this compound.[3][16][17][18][19][20]
-
-
Inactive Compound Control: If available, an inactive structural analog of this compound can be used to control for non-specific effects.
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for low ISRE activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Small molecule innate immune modulators in cancer therapy [frontiersin.org]
- 3. Luciferase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qPCR assay to measure ISG expression in human cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | CRISPR-Cas– induced IRF3 and MAVS knockouts in a salmonid cell line disrupt PRR signaling and affect viral replication [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. MAVS-Mediated Apoptosis and Its Inhibition by Viral Proteins | PLOS One [journals.plos.org]
- 16. Irf1 conditional Knockout mouse | Research on immune regulation and transcriptional control | genOway [genoway.com]
- 17. IRF1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 18. Frontiers | Regulating IRFs in IFN Driven Disease [frontiersin.org]
- 19. Opposing tumor-cell-intrinsic and -extrinsic roles of the IRF1 transcription factor in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel role for interferon regulatory factor 1 (IRF1) in regulation of bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in ChX710 assays
Welcome to the technical support center for the ChX710 assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a cell-based fluorescence assay designed to measure the activity of the hypothetical "this compound protein," a key component in a specific signaling pathway. The assay relies on a proprietary fluorescent probe that reports on the conformational state or enzymatic activity of this compound.
Q2: What are the critical steps in the this compound assay protocol?
A2: The most critical steps include:
-
Consistent cell seeding and maintenance of cell health.
-
Accurate preparation and dilution of reagents and test compounds.
-
Precise incubation times and temperature control.
-
Proper handling and storage of the fluorescent probe to prevent degradation.
-
Use of appropriate controls (positive, negative, and vehicle).
Q3: How should I set up my plate to minimize variability?
Troubleshooting Guide
This guide addresses common unexpected outcomes encountered during the this compound assay.
Issue 1: High Background Fluorescence
A high background signal can mask the specific signal from your samples, reducing the assay window and sensitivity.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity reagents. Ensure all solutions are filtered.[2][3] |
| Autofluorescence of Test Compounds | Run a control plate with your compounds in the absence of cells to measure their intrinsic fluorescence at the assay wavelengths.[2] |
| Insufficient Washing Steps | Optimize the number and duration of wash steps to effectively remove unbound fluorescent probe.[4] |
| Suboptimal Blocking | If applicable to your specific protocol variation, ensure that blocking agents like BSA are used at an optimal concentration to prevent non-specific binding of the probe.[4] |
| Cellular Stress or Death | High cell density or toxicity from test compounds can lead to increased autofluorescence. Monitor cell viability and test a range of compound concentrations. |
| Light Leakage in Plate Reader | Ensure the plate reader is properly sealed and calibrated. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | Check the expiration dates of all kit components, especially the fluorescent probe and any enzymes. Store all reagents as recommended.[3] |
| Suboptimal Assay Conditions | Systematically optimize key parameters such as pH, temperature, and incubation times.[4] |
| Low Expression of this compound Target | Verify the expression level of the this compound protein in your cell line using a complementary method like Western blotting or qPCR.[3][4] |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for assay components. |
| Inhibitors in the Sample | The sample matrix may contain inhibitors. Run a spike-and-recovery experiment to test for matrix effects.[2] |
| Incorrect Filter Set on Plate Reader | Confirm that the excitation and emission wavelengths on the plate reader are correctly set for the fluorescent probe. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique.[2][4] |
| Inadequate Mixing | Thoroughly mix all reagent and sample solutions before and during plating.[2][4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent plating technique to achieve a uniform cell monolayer. |
| Temperature Fluctuations | Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading if required by the protocol.[4] |
| Edge Effects | As mentioned in the FAQs, avoid using the outer wells of the microplate for critical samples or fill them with buffer to minimize evaporation.[1] |
Experimental Protocols
Standard this compound Assay Protocol
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Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density and culture overnight.
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Compound Treatment: Prepare serial dilutions of test compounds. Remove culture medium from the cells and add the compound dilutions. Include positive and negative controls.
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Incubation: Incubate the plate for the specified time at 37°C in a CO2 incubator.
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Probe Addition: Prepare the this compound fluorescent probe solution in the assay buffer. Add the probe solution to all wells.
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Final Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.
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Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
Visual Guides
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting unexpected this compound assay results.
Hypothetical this compound Signaling Pathway
References
long-term storage conditions for ChX710
Welcome to the technical support center for ChX710. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule Interferon-Stimulated Response Elements (ISRE) inducer. It acts as a STING (Stimulator of Interferon Genes) agonist, priming the type I interferon response to cytosolic DNA. This leads to the induction of the ISRE promoter sequence, expression of Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor 3 (IRF3).
Q2: How should I store this compound for long-term use?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the solid powder in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Can I store this compound at room temperature?
A4: It is not recommended to store this compound at room temperature for extended periods. While it may be stable for short periods, such as during shipping, long-term storage at room temperature can lead to degradation. For optimal stability, adhere to the recommended storage temperatures.
Troubleshooting Guide
Issue 1: Inconsistent or no activity of this compound in my experiments.
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Possible Cause 1: Improper storage.
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Solution: Ensure that this compound has been stored according to the recommended conditions. If the compound has been stored improperly or for an extended period beyond the recommended shelf life, it may have degraded. It is advisable to use a fresh vial of the compound.
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Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.
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Solution: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.
-
-
Possible Cause 3: Low or no expression of STING in the cell line.
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Solution: Verify the expression of STING in your cell line using techniques like Western blot or qPCR. Some cell lines, particularly certain cancer cell lines, may have low or absent STING expression, rendering them unresponsive to STING agonists.
-
-
Possible Cause 4: Incorrect working concentration.
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Solution: The optimal working concentration of this compound can vary depending on the cell line and assay. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
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Issue 2: High background or off-target effects observed.
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Possible Cause 1: High concentration of DMSO in the final working solution.
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Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
-
Possible Cause 2: Compound precipitation.
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Solution: Visually inspect your working solution for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. Gentle warming and vortexing can help to redissolve the compound.
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Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| 4°C | 6 months | |
| In Solvent | -80°C | 6 months |
| -20°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound solid powder
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Anhydrous DMSO
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Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
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Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
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Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
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Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
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Protocol 2: In Vitro STING Activation Assay using a Reporter Cell Line
This protocol describes a general method to assess the activity of this compound using a cell line containing an ISRE-luciferase reporter construct (e.g., THP-1-ISG-Lucia™).
-
Materials:
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ISRE-luciferase reporter cell line (e.g., THP-1-ISG-Lucia™)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well white, clear-bottom cell culture plates
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Luciferase assay reagent
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Luminometer
-
-
Procedure:
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Seed the reporter cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
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Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
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After the incubation period, allow the plate to equilibrate to room temperature.
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Add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Analyze the data by plotting the luminescence signal against the this compound concentration.
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Mandatory Visualization
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA and the agonist this compound.
Technical Support Center: ChX710 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments with ChX710.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that activates the type I interferon response to cytosolic DNA. It functions by priming the STING (Stimulator of Interferon Genes) pathway, which leads to the induction of Interferon-Stimulated Genes (ISGs), activation of the ISRE promoter sequence, and the phosphorylation of Interferon Regulatory Factor 3 (IRF3).
Q2: What are the primary experimental readouts to confirm this compound activity?
The two main readouts to confirm that this compound is activating the STING pathway are:
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Phosphorylation of IRF3: This can be detected by Western blotting.
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Increased expression of Interferon-beta (IFN-β): This is typically measured by ELISA.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors:
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Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.
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Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
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Inconsistent Plating: Use a consistent cell seeding density across all wells and experiments.
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Contamination: Mycoplasma or endotoxin (B1171834) contamination can significantly impact results.
Q4: I am observing high background or a false positive signal in my IFN-β ELISA. What could be the cause?
A common source of interference in STING pathway experiments is endotoxin (lipopolysaccharide or LPS) contamination . LPS, a component of the outer membrane of gram-negative bacteria, can also induce a type I interferon response, leading to false-positive results. It is crucial to use endotoxin-free reagents and sterile techniques.
Q5: How can I be sure that the observed effects are due to on-target this compound activity and not off-target effects?
To confirm on-target activity, consider the following controls:
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Use a STING-deficient cell line: The effects of this compound should be absent in cells lacking a functional STING protein.
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Use a structurally unrelated STING agonist: Comparing the effects of this compound to another known STING agonist can help confirm that the observed phenotype is due to STING pathway activation.
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Dose-response curve: A clear dose-dependent effect of this compound on IRF3 phosphorylation and IFN-β production would suggest on-target activity.
Troubleshooting Guides
Issue 1: No or Weak Signal in Western Blot for Phosphorylated IRF3 (p-IRF3)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Poor Antibody Quality | Use a phospho-specific antibody that has been validated for Western blotting. |
| Sample Degradation | Prepare fresh cell lysates and add phosphatase inhibitors to the lysis buffer to prevent dephosphorylation of your target protein. Keep samples on ice. |
| Low Abundance of p-IRF3 | Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (time, voltage, buffer). |
Issue 2: High Background or Inconsistent Results in IFN-β ELISA
| Potential Cause | Troubleshooting Suggestion |
| Endotoxin (LPS) Contamination | Use endotoxin-free water, media, and reagents. Test all reagents for endotoxin contamination. |
| Improper Washing | Ensure adequate washing between ELISA steps to remove unbound reagents. |
| Incorrect Antibody Concentrations | Titrate your capture and detection antibodies to find the optimal concentrations. |
| Cross-reactivity | Ensure your antibodies are specific for the intended IFN-β species (e.g., human vs. mouse). |
| Plate Reader Issues | Ensure the plate reader is properly calibrated and using the correct wavelength. |
Issue 3: this compound Solubility and Stability Issues
| Potential Cause | Troubleshooting Suggestion |
| Precipitation of this compound in aqueous media | This compound is soluble in DMSO.[1] Prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including a vehicle control. |
| Degradation of this compound in solution | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data is not publicly available, it is best practice to assume limited stability in aqueous solutions. |
Data Presentation
| Experiment | Positive Control (e.g., cGAMP) | This compound Treatment | Negative Control (Vehicle) | STING-deficient cells + this compound |
| p-IRF3 Western Blot | Strong band at the correct molecular weight | Dose-dependent increase in band intensity | No or very faint band | No or significantly reduced band |
| IFN-β ELISA | High levels of IFN-β detected | Dose-dependent increase in IFN-β levels | Baseline levels of IFN-β | Baseline or near-baseline levels of IFN-β |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated IRF3 (p-IRF3)
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Treat cells with varying concentrations of this compound (or controls) for the desired time.
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Cell Lysis:
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Wash cells once with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentration for all samples.
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Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody specific for phosphorylated IRF3 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
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Protocol 2: IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
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Sample Collection:
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After treating cells with this compound, collect the cell culture supernatant.
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Centrifuge the supernatant to remove any cellular debris.
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ELISA Procedure (General Steps, follow manufacturer's protocol for specific kit):
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Coat a 96-well plate with a capture antibody specific for IFN-β and incubate overnight.
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Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
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Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
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Wash the plate.
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Add your samples and standards to the wells and incubate for 2 hours.
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Wash the plate.
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Add a detection antibody for IFN-β and incubate for 1-2 hours.
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Wash the plate.
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Add a streptavidin-HRP conjugate and incubate for 20-30 minutes.
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Wash the plate.
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Add a substrate solution (e.g., TMB) and incubate until color develops.
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Stop the reaction with a stop solution.
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Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
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-
Data Analysis:
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Generate a standard curve using the known concentrations of the IFN-β standards.
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Determine the concentration of IFN-β in your samples by interpolating from the standard curve.
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Mandatory Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
cell line-specific responses to ChX710 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ChX710 treatment.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: An inconsistent number of cells in each well. 2. Edge effects: Evaporation and temperature changes in the outer wells of the plate. 3. Compound precipitation: this compound may not be fully soluble in the culture medium. | 1. Ensure the cell suspension is homogeneous by gently pipetting or swirling before and during plating. 2. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[1] 3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Inconsistent results in apoptosis assays (Annexin V/PI staining). | 1. Sub-optimal cell density: Too few or too many cells can affect the assay's accuracy. 2. Incorrect compensation settings: Improper compensation for spectral overlap between fluorescent dyes. 3. Cell membrane damage during harvesting: Mechanical stress from scraping or trypsinization can lead to false positives. | 1. Titrate the cell number to find the optimal density for your specific cell line. 2. Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer. 3. For adherent cells, use a gentle cell detachment method, such as a non-enzymatic dissociation solution, and handle cells with care. |
| Difficulty in interpreting cell cycle analysis data. | 1. Cell clumping: Aggregates of cells can be misinterpreted as cells in the G2/M phase. 2. Presence of RNA: Propidium iodide can also bind to double-stranded RNA, leading to inaccurate DNA content measurement. 3. Incorrect gating strategy: Improperly set gates can lead to misinterpretation of cell cycle phases. | 1. Gently pipette the cell suspension to break up clumps before staining and analysis. 2. Treat cells with RNase to ensure that only DNA is stained.[2] 3. Use appropriate controls, such as untreated cells, to define the G1, S, and G2/M populations accurately. |
| Observed resistance to this compound treatment in a specific cell line. | 1. Expression of drug efflux pumps: Cancer cells can actively pump out the compound. 2. Alterations in the target signaling pathway: Mutations or altered expression of proteins in the this compound target pathway can confer resistance. 3. High levels of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 can prevent apoptosis. | 1. Investigate the expression of common drug resistance proteins (e.g., P-glycoprotein) using Western blotting or qPCR. 2. Analyze the genomic and proteomic profiles of the resistant cell line to identify potential alterations in the target pathway. 3. Assess the expression levels of key apoptotic regulatory proteins. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a novel experimental compound believed to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulators of cell division and survival pathways. Its precise mechanism is under investigation, but it is thought to modulate the activity of cyclin-dependent kinases (CDKs) and interfere with the function of anti-apoptotic proteins.
2. Why do different cell lines show varied responses to this compound treatment?
Cell line-specific responses to this compound are common and can be attributed to the inherent genetic and phenotypic heterogeneity of cancer cells.[3] Factors influencing these differential responses include:
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Genetic background: Variations in genes related to drug metabolism, DNA repair, and cell cycle control.[4]
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Target expression levels: Differences in the expression levels of the molecular targets of this compound.
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Activation status of signaling pathways: The basal activity of pro-survival and apoptotic pathways can vary significantly among cell lines.[5]
3. What are the expected morphological changes in cells undergoing apoptosis after this compound treatment?
Cells undergoing apoptosis induced by this compound are expected to exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.
4. How can I confirm that this compound is inducing apoptosis and not necrosis?
Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to differentiate between apoptosis and necrosis.[6]
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Early apoptotic cells: Annexin V positive, PI negative.
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Late apoptotic/necrotic cells: Annexin V positive, PI positive.
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Necrotic cells: Annexin V negative, PI positive.
5. At what phase of the cell cycle does this compound typically induce arrest?
The specific phase of cell cycle arrest induced by this compound can be cell line-dependent.[7] Propidium iodide staining followed by flow cytometry analysis of DNA content is the recommended method to determine the cell cycle distribution of treated cells.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate cell line-specific responses to this compound treatment.
Table 1: Cell Viability (MTT Assay) after 48h this compound Treatment
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| U-87 MG (Glioblastoma) | 25.1 |
| HCT116 (Colon Cancer) | 8.5 |
Table 2: Apoptosis (Annexin V/PI Assay) after 24h Treatment with 10 µM this compound
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 35.4% | 15.2% |
| A549 | 18.7% | 8.1% |
| U-87 MG | 9.2% | 4.5% |
| HCT116 | 28.9% | 12.6% |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) after 24h Treatment with 10 µM this compound
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 68.2% | 15.3% | 16.5% |
| A549 | 55.1% | 28.4% | 16.5% |
| U-87 MG | 48.9% | 35.6% | 15.5% |
| HCT116 | 72.5% | 12.1% | 15.4% |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired time (e.g., 48 hours).
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
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Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis by flow cytometry.
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Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated controls.
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Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
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Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
3. Cell Cycle (Propidium Iodide) Analysis
This protocol is for analyzing cell cycle distribution by flow cytometry.
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Cell Preparation and Harvesting: Treat cells with this compound for the desired time and harvest as described for the apoptosis assay.
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Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes at 4°C.[10]
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Washing: Wash the cells with PBS to remove the ethanol.
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Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[10]
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Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.
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Analysis: Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
optimizing incubation time for ChX710 treatment
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of incubation time for ChX710, a potent and selective inhibitor of the MAP4K7 kinase, a key upstream regulator of the JNK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets and inhibits the kinase activity of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). This inhibition prevents the phosphorylation and subsequent activation of downstream kinases in the JNK signaling cascade, ultimately blocking the activation of transcription factors like c-Jun.
Q2: What is the recommended starting point for incubation time with this compound?
A2: For initial experiments, we recommend an incubation time of 6 to 12 hours. This range is typically sufficient to observe significant inhibition of downstream JNK pathway signaling (e.g., reduced phosphorylation of c-Jun) in most cell lines. However, the optimal time will be cell-type and concentration-dependent, requiring further optimization.
Q3: How does incubation time relate to the effective concentration (EC50) of this compound?
A3: Incubation time and concentration are inversely related. Shorter incubation times may require a higher concentration of this compound to achieve the desired biological effect, while longer incubation periods may allow for a lower effective concentration. It is crucial to perform a time-course experiment in conjunction with a dose-response analysis to identify the optimal combination for your specific experimental model.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of downstream signaling (e.g., p-JNK, p-c-Jun) after this compound treatment.
Possible Cause 1: Incubation time is too short. The inhibitor may not have had sufficient time to engage with its target and elicit a downstream effect.
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Solution: Perform a time-course experiment. This will help you identify the minimum time required to observe a significant reduction in the target pathway's activity. See the recommended protocol below.
Possible Cause 2: this compound concentration is too low. The concentration used may be insufficient to inhibit MAP4K7 effectively in your specific cell model.
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Solution: Titrate the concentration of this compound. A dose-response experiment will determine the EC50 for your cell line, which can then be used to select a working concentration for time-course studies.
Problem 2: My cells are showing signs of toxicity (e.g., poor morphology, detachment, cell death) after treatment.
Possible Cause 1: Incubation time is too long. Prolonged exposure to the inhibitor, even at a low concentration, can lead to off-target effects or induce cellular stress and apoptosis, especially in sensitive cell lines.
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Solution: Reduce the incubation time. Refer to your time-course experiment data to select the earliest time point that provides the desired level of inhibition while maintaining cell viability.
Possible Cause 2: this compound concentration is too high. Excessively high concentrations can lead to off-target kinase inhibition and acute cytotoxicity.
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Solution: Lower the this compound concentration. Use the lowest effective concentration determined from your dose-response experiments. Combining a lower concentration with a slightly longer, optimized incubation time can often achieve the desired effect without compromising cell health.
Data & Protocols
Summary of Time-Course & Dose-Response Data (Example Data)
The following tables represent typical results from time-course and dose-response experiments in a model cancer cell line (e.g., HeLa).
Table 1: Time-Course Experiment with 100 nM this compound
| Incubation Time (Hours) | p-c-Jun Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 2 | 15 | 98 |
| 4 | 45 | 97 |
| 8 | 85 | 95 |
| 16 | 92 | 88 |
| 24 | 94 | 75 |
Table 2: Dose-Response Experiment at 8-Hour Incubation
| This compound Conc. (nM) | p-c-Jun Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | 12 | 100 |
| 10 | 52 | 99 |
| 50 | 78 | 96 |
| 100 | 85 | 95 |
| 500 | 95 | 81 |
Experimental Protocol: Time-Course Optimization
This protocol outlines a method for determining the optimal incubation time for this compound.
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Cell Plating: Seed your cells in multi-well plates (e.g., 12-well or 6-well) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
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Starvation (Optional): If studying a growth factor-stimulated pathway, serum-starve the cells for 4-6 hours prior to treatment to reduce basal pathway activation.
-
This compound Treatment: Treat the cells with a fixed, predetermined concentration of this compound (e.g., the EC80 value from a dose-response curve, such as 100 nM).
-
Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO) for each time point.
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis: Analyze the resulting protein lysates via Western Blot to quantify the levels of a key downstream marker (e.g., phosphorylated c-Jun) relative to a total protein control (e.g., total c-Jun or a housekeeping protein like GAPDH).
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) at each time point to assess cytotoxicity.
-
Data Interpretation: Plot the percentage of target inhibition and cell viability against time. The optimal incubation time is the earliest point that achieves maximal inhibition without a significant decrease in cell viability.
Visualizations
Caption: this compound inhibits MAP4K7, blocking the JNK signaling cascade.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Decision tree for troubleshooting this compound incubation issues.
Validation & Comparative
ChX710 versus cGAMP in STING Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA and triggers a potent anti-tumor response, primarily through the production of type I interferons (IFNs). Cyclic GMP-AMP (cGAMP) is the endogenous ligand and a well-characterized agonist of STING. ChX710 is described as another agent that activates the STING pathway. This guide provides a detailed comparison of cGAMP and this compound, focusing on their mechanisms of action, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: An Overview
Both cGAMP and this compound function as STING agonists, initiating a signaling cascade that results in the expression of type I IFNs and other pro-inflammatory cytokines.
cGAMP: As the natural second messenger in the cGAS-STING pathway, 2'3'-cGAMP is produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). cGAMP then binds directly to the STING protein located on the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[1][4][5]
This compound: Information on the precise mechanism of this compound is limited. It is reported to activate the type I interferon response to cytosolic DNA.[6] Its mode of action involves priming specific Interferon-Stimulated Genes (ISGs), inducing the ISRE (Interferon-Stimulated Response Element) promoter sequence, and facilitating the phosphorylation of IRF3.[6] This suggests that this compound acts downstream of STING activation or enhances the signaling cascade initiated by STING.
Signaling Pathway
Quantitative Performance Data
A critical aspect of comparing STING agonists is their quantitative performance in biochemical and cellular assays. While extensive data is available for cGAMP, similar quantitative information for this compound is not readily found in publicly available literature.
Binding Affinity
The binding affinity of an agonist to its target is a key determinant of its potency. For STING agonists, this is typically measured as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.
Table 1: STING Binding Affinity
| Agonist | STING Variant | Kd Value | Experimental Method |
| 2'3'-cGAMP | Human | ~3.79 nM | Isothermal Titration Calorimetry (ITC) |
| This compound | Not Reported | Not Available | Not Available |
Data for cGAMP is derived from various studies and may show some variation.
In Vitro STING Activation
The potency of STING agonists in cell-based assays is often quantified by the half-maximal effective concentration (EC50) for inducing a downstream response, such as the expression of a reporter gene or the secretion of cytokines like IFN-β.
Table 2: In Vitro STING Activation Potency
| Agonist | Cell Line | Assay | EC50 |
| 2'3'-cGAMP | THP1-Dual™ Cells | ISG-Luciferase Reporter | ~5 µg/mL |
| This compound | Not Reported | Not Available | Not Available |
EC50 values for cGAMP can vary depending on the cell line, assay, and experimental conditions.
In Vivo Anti-Tumor Efficacy
The ultimate test for a STING agonist in an oncology context is its ability to inhibit tumor growth in vivo. This is typically assessed in syngeneic mouse tumor models.
Table 3: In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration | Outcome |
| cGAMP | B16F10 Melanoma | Intratumoral | Significant tumor growth inhibition.[7] |
| cGAMP | CT26 Colon Carcinoma | Intratumoral | Significant tumor growth inhibition.[7] |
| This compound | Not Reported | Not Reported | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate STING agonists.
STING Activation Reporter Assay
This assay quantifies STING activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).
Methodology:
-
Cell Seeding: Plate a reporter cell line, such as THP1-Dual™ cells which express a secreted luciferase under the control of an ISG54 promoter, in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the STING agonist (cGAMP or this compound) to the cells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Luminescence Measurement: Collect the supernatant and add a luciferase detection reagent. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Cytokine Secretion Assay (ELISA)
This protocol measures the amount of a specific cytokine, such as IFN-β, secreted by cells following STING activation.
Methodology:
-
Cell Culture: Plate immune cells (e.g., primary human peripheral blood mononuclear cells or a monocytic cell line like THP-1) in a multi-well plate.
-
Stimulation: Treat the cells with the STING agonist at various concentrations.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant using a kit specific for the cytokine of interest (e.g., human IFN-β).
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and plot the results against the agonist concentration.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of STING agonists in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject a murine cancer cell line (e.g., B16F10 melanoma or CT26 colon carcinoma) into the flank of syngeneic mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the STING agonist (e.g., via intratumoral injection) according to a predetermined dosing schedule. A vehicle control group should be included.
-
Monitoring: Measure tumor dimensions with calipers every few days to calculate tumor volume. Monitor the health and body weight of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immune cell infiltration). Survival can also be a primary endpoint.
Conclusion
cGAMP is a well-established, potent, and endogenous activator of the STING pathway, with a wealth of publicly available data supporting its mechanism of action and anti-tumor effects. It serves as a benchmark compound in STING-related research.
This compound is presented as a STING pathway activator that promotes the type I interferon response. However, a detailed, direct comparison with cGAMP is hampered by the lack of publicly available quantitative data on its binding affinity, cellular potency, and in vivo efficacy. Researchers and drug developers should consider the extensive characterization of cGAMP when designing experiments and interpreting results. For this compound, further investigation and publication of quantitative performance data are necessary to fully understand its therapeutic potential and position it relative to other STING agonists.
References
- 1. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist cGAMP enhances anti-tumor activity of CAR-NK cells against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Pro-inflammatory Cytokine and Type II Interferon Induction by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | STING | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to ChX710 and Other Type I Interferon Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ChX710 with other well-characterized type I interferon (IFN) inducers, supported by experimental data. We delve into the distinct mechanisms of action, comparative potency, and provide detailed experimental protocols for key assays to assist in the evaluation of these immunomodulatory agents.
Introduction to Type I Interferon Inducers
Type I interferons (IFN-α and IFN-β) are critical cytokines in the innate immune response to viral and bacterial infections, as well as in anti-tumor immunity. Their production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). This guide focuses on this compound, a novel small molecule inducer, and compares it to two classical inducers that act through distinct PRR pathways:
-
Cyclic GMP-AMP (cGAMP): The endogenous ligand for the STING (Stimulator of Interferon Genes) pathway, which is activated by cytosolic DNA.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA (dsRNA) that is recognized by Toll-like receptor 3 (TLR3) and the RIG-I-like receptors (RLRs), such as MDA5.
Mechanism of Action: A Divergent Path to IFN Induction
While most type I IFN inducers signal through well-defined PRR pathways, this compound utilizes a novel mechanism, setting it apart from canonical inducers like cGAMP and poly(I:C).
This compound: This small molecule was identified in a high-throughput screen for its ability to activate the Interferon-Stimulated Response Element (ISRE) promoter.[1] Subsequent studies have revealed that this compound's activity is dependent on the adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein) and the transcription factor IRF1 (Interferon Regulatory Factor 1).[1][2] Notably, while this compound induces the phosphorylation of IRF3, the suppression of IRF3 does not affect ISRE activation by this compound.[1][2] This suggests a unique signaling cascade that diverges from the canonical IRF3-dependent IFN-β production pathway. Furthermore, this compound does not directly trigger type I IFN secretion on its own but rather primes the cellular response to cytosolic DNA in a STING-dependent manner, leading to a synergistic increase in IFN-β secretion and the expression of Interferon-Stimulated Genes (ISGs).[1]
cGAMP: As the natural ligand for STING, 2'3'-cGAMP directly binds to and activates the STING protein located on the endoplasmic reticulum. This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates IRF3. The activated IRF3 then translocates to the nucleus to drive the transcription of the IFN-β gene.
Poly(I:C): This dsRNA mimic is recognized by the endosomal receptor TLR3 and the cytosolic sensor MDA5. Both pathways converge on the activation of TBK1 and IKKε, leading to the phosphorylation and activation of IRF3 and subsequent IFN-β production.[1]
Below is a diagram illustrating the distinct signaling pathways.
Comparative Performance Data
Quantitative comparison of the potency of these inducers is crucial for selecting the appropriate tool for a given research application. The following tables summarize key performance metrics based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inducer | Cell Line | Assay | EC50 / Effective Concentration | Key Findings |
| This compound | HEK-293T | ISRE-Luciferase Reporter | ~12.5 - 25 µM for ISG induction | Induces ISRE promoter activity and ISG expression. Primes cells for enhanced IFN-β response to cytosolic DNA.[3] |
| 2'3'-cGAMP | THP-1 | IFN-β Reporter | EC50: ~1.3 µM (with transfection reagent) | Potent inducer of the STING pathway, leading to robust IFN-β production.[4] |
| Poly(I:C) | A549 | IFN-β mRNA induction | 100 - 400 ng/ml | Dose-dependent induction of IFN-β mRNA.[1] |
| Inducer | Cell Line | Assay | Observation |
| This compound | Human PBMCs | Cell Viability | Altered viability observed at 50 µM.[3] |
| 2'3'-cGAMP | Various | Not specified | Generally low cytotoxicity at effective concentrations. |
| Poly(I:C) | A549 | Apoptosis Assay | Can induce apoptosis in a concentration-dependent manner.[1] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of type I interferon inducers.
ISRE-Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the ISRE promoter, a direct downstream target of type I IFN signaling.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter in a 96-well plate at a density of 4 x 104 cells/well.[5] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or other inducers in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of secreted IFN-β protein in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., A549, THP-1) in a 24-well plate and treat with the desired concentrations of IFN inducers.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform the IFN-β ELISA using a commercial kit according to the manufacturer's protocol.[6] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for IFN-β.
-
Adding the collected supernatants and a standard curve of recombinant IFN-β.
-
Incubating to allow IFN-β to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance values to the standard curve.
Cytotoxicity Assay
This assay measures the effect of the compounds on cell viability.
Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound, alongside a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A decrease in absorbance indicates reduced cell viability.
Summary and Conclusion
This compound represents a novel class of type I interferon inducer with a distinct mechanism of action that differentiates it from canonical PRR agonists like cGAMP and poly(I:C). Its ability to prime the IFN response to cytosolic DNA through a MAVS- and IRF1-dependent, but ISRE-activation-IRF3-independent pathway, offers a unique tool for studying the intricacies of innate immune signaling.
While direct, side-by-side quantitative comparisons with other inducers are not yet extensively published, the available data suggests that this compound is effective in the low micromolar range for inducing ISG expression. Its unique priming effect, rather than direct IFN induction, may offer therapeutic advantages by selectively boosting the response to secondary stimuli like cytosolic DNA, potentially minimizing off-target effects associated with broad IFN activation.
Further research is warranted to fully elucidate the molecular target of this compound and to explore its therapeutic potential in various disease contexts, including viral infections and cancer immunotherapy. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other modulators of the type I interferon system.
References
ChX710 vs. Poly(I:C): A Comparative Guide to Interferon-Stimulated Gene Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ChX710 and Polyinosinic:polycytidylic acid (poly(I:C)) as inducers of Interferon-Stimulated Genes (ISGs). We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for measuring ISG induction.
At a Glance: this compound and Poly(I:C)
| Feature | This compound | Poly(I:C) |
| Compound Type | Small molecule | Synthetic double-stranded RNA (dsRNA) analog |
| Primary Target(s) | Novel, potentially MAVS-associated pathway | Toll-like receptor 3 (TLR3), MDA5 |
| Signaling Pathway | MAVS/IRF1-dependent, STING-independent | TLR3/TRIF-dependent, leading to IRF3/NF-κB activation |
| Interferon Induction | Primes and amplifies the IFN response, but may not be a potent direct inducer of IFN-β itself. | Potent inducer of type I and type III interferons. |
| Data Availability | Limited publicly available quantitative data. | Extensive quantitative data available. |
Mechanisms of Action and Signaling Pathways
This compound and poly(I:C) induce ISG expression through distinct signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound: A Novel MAVS-Dependent Pathway
This compound is a novel small molecule identified for its ability to stimulate the expression of ISGs. Its mechanism of action is still under investigation but is known to be distinct from many well-characterized pathways.
Key features of the this compound signaling pathway include:
-
MAVS and IRF1-Dependent: The induction of an Interferon-Stimulated Response Element (ISRE) by this compound is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[1]
-
STING-Independent: The pathway does not appear to involve the stimulator of interferon genes (STING) protein.
-
IFN-β Independent ISG Induction: this compound can induce ISGs without necessarily causing a significant production of interferon-beta (IFN-β) itself, suggesting a direct pathway to ISG expression. However, it has been shown to prime the type I interferon response, amplifying the effects of other stimuli like cytosolic DNA.
Poly(I:C): A Mimic of Viral dsRNA
Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[2] It is a well-established tool for studying innate immune responses.
The primary signaling pathways activated by poly(I:C) are:
-
TLR3 Pathway: Extracellular or endosomal poly(I:C) is recognized by Toll-like receptor 3 (TLR3).[3][4] This interaction recruits the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB, which drive the expression of type I interferons and other pro-inflammatory cytokines.[3][5]
-
MDA5 Pathway: When delivered to the cytoplasm, poly(I:C) can be detected by the cytosolic sensor MDA5 (melanoma differentiation-associated gene 5). This also leads to the activation of IRF3 and NF-κB through the MAVS adaptor protein.
Performance Comparison: ISG Induction
Direct quantitative comparisons of ISG induction by this compound and poly(I:C) in the same experimental system are limited in publicly available literature. However, we can summarize the available data to provide a general overview.
Note: The following table for poly(I:C) is a representative summary from multiple studies and the fold induction can vary significantly depending on the cell type, concentration, and time of exposure. Data for this compound is primarily qualitative at this time.
Table 1: Comparison of ISG Induction
| Interferon-Stimulated Gene (ISG) | This compound (Fold Induction) | Poly(I:C) (Fold Induction) | Reference Cell Types (for Poly(I:C)) |
| IFIT1 (ISG56) | Described as potent inducer, but specific fold-change data is not readily available. | 10 - 1000+ | Human peripheral blood mononuclear cells (PBMCs), HeLa cells, Huh-7 cells[5][6][7] |
| MX1 (MxA) | Described as potent inducer, but specific fold-change data is not readily available. | 10 - 500+ | Human PBMCs, dermal fibroblasts[5][8] |
| OAS1 | Described as potent inducer, but specific fold-change data is not readily available. | 5 - 200+ | Human PBMCs, dermal fibroblasts[5][8] |
| ISG15 | Described as potent inducer, but specific fold-change data is not readily available. | 10 - 1000+ | Human PBMCs, Huh7-S10-3 cells[5][9] |
| CXCL10 (IP-10) | Described as potent inducer, but specific fold-change data is not readily available. | 100 - 10,000+ | Human PBMCs, dermal fibroblasts[5][8] |
Experimental Protocols
To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments used to assess ISG induction.
Experimental Workflow for Comparing ISG Inducers
The following diagram outlines a general workflow for comparing the ISG induction potential of compounds like this compound and poly(I:C).
RT-qPCR for ISG mRNA Quantification
This protocol is for measuring the relative abundance of ISG mRNA transcripts.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target ISGs (e.g., IFIT1, MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers for your target ISG or housekeeping gene, and cDNA template.
-
Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the change in Ct (ΔCt) relative to the housekeeping gene: ΔCt = Ct(ISG) - Ct(Housekeeping Gene).
-
Calculate the ΔΔCt relative to the vehicle control: ΔΔCt = ΔCt(Treated) - ΔCt(Control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Western Blot for ISG Protein Detection
This protocol allows for the visualization and semi-quantitative analysis of ISG protein levels.
Materials:
-
Treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target ISG proteins (e.g., anti-IFIT1, anti-MxA) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be performed to quantify the relative protein expression levels, normalized to the loading control.
ELISA for Secreted Cytokine Measurement
This protocol is used to quantify the concentration of secreted cytokines (such as IFN-β) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and control cells
-
Cytokine-specific ELISA kit (e.g., Human IFN-β DuoSet ELISA, R&D Systems)
-
96-well ELISA plate
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample and Standard Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP.
-
Substrate Development: Wash the plate and add the substrate solution. Stop the reaction after a suitable incubation time.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and use it to calculate the concentration of the cytokine in the samples.
Conclusion
This compound and poly(I:C) represent two distinct classes of ISG inducers with different mechanisms of action. Poly(I:C) is a well-characterized TLR3/MDA5 agonist that potently induces a broad spectrum of ISGs and interferons. This compound is a novel small molecule that appears to activate a STING-independent, MAVS/IRF1-dependent pathway, leading to ISG induction and priming of the interferon response.
While quantitative data for poly(I:C) is abundant, similar data for this compound is not as readily available in the public domain, making a direct, quantitative comparison challenging. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons to determine the relative potency and efficacy of these two compounds in their specific experimental systems. The choice between this compound and poly(I:C) will depend on the specific research question, the desired signaling pathway activation, and the cellular context of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Nanoparticle Encapsulation Empowers Poly(I:C) to Activate Cytoplasmic RLRs and Thereby Increases its Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. IRF-3, IRF-5, and IRF-7 Coordinately Regulate the Type I IFN Response in Myeloid Dendritic Cells Downstream of MAVS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISG15 Modulates Type I Interferon Signaling and the Antiviral Response during Hepatitis E Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of ChX710: A Comparative Guide to its Role in Innate Immune Activation
A comprehensive analysis of ChX710's function reveals a nuanced role in priming the type I interferon response, challenging the notion of a purely STING-independent mechanism. This guide provides a comparative overview of this compound's activity, supported by available experimental data, and outlines protocols for further investigation into its complex signaling pathway.
This compound has been identified as a molecule that enhances the type I interferon (IFN) response to cytosolic DNA.[1] This activity is characterized by its ability to prime specific Interferon-Stimulated Genes (ISGs), induce the Interferon-Stimulated Response Element (ISRE) promoter sequence, and facilitate the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the IFN pathway.[1] While initial interest has focused on a potential STING-independent mechanism, a closer examination of available data suggests a more intricate interplay with established innate immune sensing pathways.
The Canonical cGAS-STING Pathway
The primary mechanism for detecting cytosolic DNA and initiating a type I IFN response is the cGAS-STING pathway. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.
Caption: Canonical cGAS-STING signaling pathway.
Investigating the STING-Independence of this compound
The central question surrounding this compound is whether it can activate the IFN response in the absence of STING. While this compound treatment does lead to the phosphorylation of IRF3, one study has shown that this is insufficient to induce IFN-β expression on its own. Instead, this compound appears to "prime" the cellular response to subsequent DNA transfection.
Crucially, experimental data using siRNA to silence key signaling components has shown that the induction of ISRE by this compound is dependent on both MAVS (Mitochondrial Antiviral-Signaling protein), an adaptor protein in the RIG-I-like receptor (RLR) pathway, and IRF1 (Interferon Regulatory Factor 1). The same study also demonstrated that silencing of STING impairs ISRE activation by this compound, contradicting a purely STING-independent mechanism. This suggests that this compound may function by sensitizing multiple innate immune pathways.
Comparative Analysis: this compound vs. STING Agonists
To understand the unique properties of this compound, it is essential to compare its activity with that of direct STING agonists, such as cGAMP.
| Feature | This compound | cGAMP (Canonical STING Agonist) |
| Primary Mechanism | Primes the type I IFN response; enhances sensitivity to cytosolic DNA.[1] | Directly binds to and activates STING. |
| STING Dependency | Partially dependent; activity is impaired in STING-silenced cells. | Absolutely dependent. |
| MAVS Dependency | Dependent; activity is impaired in MAVS-silenced cells. | Independent. |
| IRF3 Phosphorylation | Induces phosphorylation, but this is insufficient for IFN-β induction alone. | Potently induces IRF3 phosphorylation leading to robust IFN-β production. |
| IFN-β Induction | Does not significantly induce IFN-β on its own.[2] | Strong inducer of IFN-β. |
| ISG Induction | Induces ISRE promoter activity, dependent on MAVS and IRF1.[2] | Potently induces a broad range of ISGs. |
Experimental Protocols for Mechanism Validation
To definitively elucidate the mechanism of this compound, further experiments are required. The following protocols provide a framework for researchers to investigate its STING-dependency.
Experimental Workflow: Validating STING-Independence
Caption: Experimental workflow for validation.
Protocol 1: Generation of STING Knockout Cell Lines using CRISPR/Cas9
Objective: To create a STING-deficient cell line to test the STING-dependency of this compound.
Materials:
-
LentiCRISPRv2 vector
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., THP-1, A549)
-
sgRNA oligonucleotides targeting the STING gene
-
Puromycin
Procedure:
-
sgRNA Design and Cloning: Design and synthesize sgRNAs targeting a critical exon of the STING gene. Clone the annealed sgRNA oligonucleotides into the lentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA construct and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the collected lentiviral supernatant.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation: Validate the knockout of the STING protein by Western blot analysis and confirm genomic editing by sequencing the target locus.
Protocol 2: IRF3 Phosphorylation Assay by Western Blot
Objective: To measure the level of IRF3 phosphorylation in response to this compound treatment in both wild-type and STING-knockout cells.
Materials:
-
Wild-type and STING-knockout cells
-
This compound, cGAMP (positive control)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-STING, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed wild-type and STING-knockout cells and treat with varying concentrations of this compound or cGAMP for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize phospho-IRF3 levels to total IRF3 and the loading control.
Protocol 3: ISRE Reporter Assay
Objective: To quantify the activation of the ISRE promoter in response to this compound in wild-type and STING-knockout cells.
Materials:
-
Wild-type and STING-knockout cells
-
ISRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound, cGAMP (positive control)
-
Dual-luciferase assay system
Procedure:
-
Transfection: Co-transfect wild-type and STING-knockout cells with the ISRE-luciferase reporter and Renilla luciferase control plasmids.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound or cGAMP.
-
Luciferase Assay: After the desired incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Conclusion and Future Directions
The available evidence suggests that this compound is not a classical STING agonist but rather a modulator of innate immune signaling that enhances the cellular response to cytosolic DNA. Its dependence on both STING and MAVS points to a complex mechanism of action that may involve crosstalk between different pattern recognition receptor pathways.
To fully validate the mechanism of this compound, further research is necessary. The experimental protocols outlined in this guide provide a clear path to determining its precise role in the activation of the type I interferon response. A thorough understanding of how this compound functions will be critical for its potential development as a therapeutic agent for infectious diseases and cancer. Researchers in immunology and drug development are encouraged to utilize these methodologies to further explore the intriguing activity of this compound.
References
Comparative Analysis of ChX710 and Other MAVS Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mitochondrial antiviral signaling (MAVS) protein activator, ChX710, against other known MAVS activators. This document summarizes key performance data, details experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview for advancing research in innate immunity and drug discovery.
Abstract
The activation of the MAVS signaling pathway is a critical host defense mechanism against viral pathogens, initiating a cascade that leads to the production of type I interferons (IFNs) and other antiviral molecules. Small molecule activators of this pathway, such as this compound, represent a promising therapeutic strategy. This guide presents a comparative analysis of this compound with other compounds reported to activate MAVS, including Polyinosinic:polycytidylic acid (Poly(I:C)), Rapamycin, Imiquimod (B1671794), Etoposide, and Bortezomib (B1684674). While this compound appears to act more directly on the MAVS pathway, the other compounds exhibit more indirect or broader mechanisms of action. This guide compiles available quantitative data on their performance, outlines experimental protocols for assessing MAVS activation, and provides diagrams of the signaling pathways.
Overview of MAVS Activators
The MAVS protein is a central adaptor in the RIG-I-like receptor (RLR) signaling pathway. Upon recognition of viral RNA by RIG-I or MDA5, MAVS aggregates on the mitochondrial outer membrane, leading to the activation of transcription factors like IRF3 and NF-κB, and subsequent production of type I IFNs.
This compound has been identified as a small molecule that induces an interferon-stimulated response element (ISRE), a downstream target of MAVS signaling, in a MAVS-dependent manner. Its precise mechanism of direct activation is still under investigation.
Other compounds that have been shown to activate MAVS signaling, often indirectly, include:
-
Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA) that directly activates RIG-I and MDA5, thereby initiating the MAVS signaling cascade.
-
Rapamycin: An mTOR inhibitor that can influence broader immune signaling pathways, which may intersect with MAVS activation.
-
Imiquimod: A Toll-like receptor 7 (TLR7) agonist that primarily activates the MyD88 signaling pathway, but may have downstream effects that impact MAVS signaling.[1][2][3][4]
-
Etoposide: A topoisomerase II inhibitor that can induce cellular stress and apoptosis, which has been linked to MAVS signaling.[5]
-
Bortezomib: A proteasome inhibitor that can induce immunogenic cell death and activate the cGAS-STING pathway, which may cross-talk with the MAVS pathway.[6][7][8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other MAVS activators. It is important to note that these data are compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
Table 1: this compound Performance Data
| Cell Line | Assay | Concentration | Result | Citation |
| ISRE-luciferase reporter cells | ISRE-luciferase induction | Increasing concentrations | Dose-dependent increase in luciferase activity | [11] |
| HEK-293T | IRF3 Phosphorylation | 25 µM, 50 µM | Induced IRF3 phosphorylation | [12] |
| A549 | IRF3 Phosphorylation | 25 µM, 50 µM | Induced IRF3 phosphorylation | [12] |
Table 2: Performance Data of Other MAVS Activators
| Activator | Cell Line | Assay | Concentration | Result | Citation |
| Poly(I:C) | RAW 264.7 | MAVS monomer reduction | 5 µg/mL (transfected) | Reduction in MAVS monomer, indicating activation | [13] |
| A549, HeLa, 293 | IFN-β mRNA induction | 500 ng/well | Upregulation of IFN-β mRNA | [14] | |
| Bortezomib | Multiple Myeloma cells | Type I IFN production | Not specified | Stimulates type I IFN production via cGAS/STING pathway | [6][7] |
Data for Rapamycin, Imiquimod, and Etoposide on direct MAVS activation is limited and often inferred from broader cellular effects, hence not included in this direct comparison table.
Signaling Pathways and Experimental Workflows
MAVS Signaling Pathway
The following diagram illustrates the canonical MAVS signaling pathway initiated by viral RNA recognition.
Experimental Workflow: ISRE-Luciferase Reporter Assay
This workflow outlines the key steps to quantify the activation of the MAVS downstream signaling pathway using an ISRE-luciferase reporter assay.
Detailed Experimental Protocols
ISRE-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the ISRE promoter, a downstream target of IRF3 activation.
Materials:
-
HEK293T cells
-
ISRE-luciferase reporter plasmid (e.g., pGL4.45[luc2P/ISRE/Hygro])[15]
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
MAVS activator of interest (e.g., this compound)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[11]
-
Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the MAVS activator at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).[11]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
MAVS Aggregation Assay
This assay visualizes the oligomerization of MAVS, a key step in its activation.
Materials:
-
HEK293T cells stably expressing a fluorescently tagged MAVS (e.g., Clover-MAVS)[16]
-
Poly-D-Lysine coated plates
-
MAVS activator or positive control (e.g., Sendai Virus)
-
Paraformaldehyde (PFA) and Triton-X100 for fixation and permeabilization
-
Hoechst 33342 for nuclear staining
-
High-content imaging system
Protocol:
-
Plate Coating: Coat 96-well plates with Poly-D-Lysine.[16]
-
Compound Plating: Add the test compounds (e.g., this compound) or positive control to the wells.
-
Cell Seeding: Seed the Clover-MAVS expressing HEK293T cells at 5,000 cells per well.[16]
-
Incubation: Incubate the plate for 48 hours at 37°C.[16]
-
Fixation and Staining: Fix, permeabilize, and stain the cells with Hoechst 33342.[16]
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the aggregation of Clover-MAVS by analyzing the fluorescence patterns. Activated MAVS will appear as distinct puncta or aggregates.
IRF3 Phosphorylation Western Blot
This method detects the phosphorylation of IRF3, a direct downstream target of the MAVS signaling pathway.
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
MAVS activator
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-IRF3 (e.g., Ser396) and anti-total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with the MAVS activator for the desired time.
-
Cell Lysis: Lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRF3 antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total IRF3 antibody to confirm equal protein loading.
IFN-β ELISA
This assay quantifies the amount of secreted IFN-β, a key cytokine produced downstream of MAVS activation.
Materials:
-
Cell culture supernatants from treated cells
-
Human IFN-β ELISA kit (containing pre-coated plates, detection antibody, HRP conjugate, standards, and substrate)
-
Microplate reader
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment with the MAVS activator.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating to allow IFN-β to bind to the capture antibody.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the HRP conjugate.
-
Incubating and washing.
-
Adding the TMB substrate and incubating for color development.
-
Adding a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[19][20][21][22]
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of IFN-β in the samples.
Conclusion
This compound shows promise as a direct or near-direct activator of the MAVS signaling pathway. In comparison, other compounds such as Poly(I:C), Rapamycin, Imiquimod, Etoposide, and Bortezomib appear to activate MAVS through indirect mechanisms, often as part of a broader cellular response. The quantitative data presented, while not directly comparable across all compounds due to differing experimental contexts, provides a valuable starting point for researchers. The detailed experimental protocols included in this guide offer a robust framework for conducting comparative studies to further elucidate the efficacy and mechanisms of these and other novel MAVS activators. Future head-to-head studies under standardized conditions are necessary for a definitive comparative analysis.
References
- 1. Toll like receptor agonist imiquimod facilitates antigen-specific CD8+ T cell accumulation in the genital tract leading to tumor control through interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MyD88 signaling in the imiquimod-induced mouse model of psoriasis: focus on innate myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MyD88 signaling in the imiquimod‐induced mouse model of psoriasis: focus on innate myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of the mitochondrial anti-viral signaling protein, MAVS, in cancers is associated with cell survival and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib induces anti-multiple myeloma immune response mediated by cGAS/STING pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bortezomib Induces Anti–Multiple Myeloma Immune Response Mediated by cGAS/STING Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib Induces Immunogenic Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune checkpoint inhibition improves antimyeloma activity of bortezomib and STING agonist combination in Vk*MYC preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pGL4.45[luc2P/ISRE/Hygro] Vector Protocol [se.promega.com]
- 16. reframeDB [reframedb.org]
- 17. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. raybiotech.com [raybiotech.com]
- 21. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 22. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
Illuminating the Path to Enhanced Innate Immunity: A Comparative Guide to ChX710's On-Target Effects
For researchers, scientists, and drug development professionals navigating the complex landscape of innate immune activation, understanding the precise on-target effects of novel molecules is paramount. This guide provides an objective comparison of ChX710, a small molecule primer of the type I interferon response, with other key activators of the cytosolic DNA sensing pathway. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying signaling cascades, this document serves as a critical resource for evaluating the therapeutic potential of this compound.
This compound has been identified as a unique small molecule that primes the type I interferon (IFN) response to cytosolic DNA.[1] Unlike direct agonists of the STING (Stimulator of Interferon Genes) pathway, this compound itself does not robustly trigger type I IFN secretion. Instead, it enhances the cellular response to subsequent cytosolic DNA challenge, leading to a potent synergistic effect on IFN-β production.[1] This priming mechanism offers a nuanced approach to modulating innate immunity, potentially broadening the therapeutic window compared to direct, and often more potent, STING agonists.
Comparative Analysis of On-Target Effects
To contextualize the activity of this compound, this section compares its performance with well-characterized STING agonists, namely the natural ligand 2'3'-cyclic GMP-AMP (cGAMP) and the synthetic agonist ADU-S100. The following table summarizes key quantitative data from published studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Compound | Mechanism of Action | Target Pathway | On-Target Effect | Effective Concentration (EC50) for ISRE/IFN-β Induction | Cell Line | Reference |
| This compound | Primes Type I IFN response to cytosolic DNA | MAVS/IRF1-dependent ISRE induction; STING-dependent synergistic IFN-β response | Induces ISRE promoter activity and IRF3 phosphorylation. Synergistically enhances IFN-β secretion in the presence of cytosolic DNA. | ~6 µM for strong ISRE induction boost with DNA | HEK293 | [1] |
| 2'3'-cGAMP | Direct STING agonist | cGAS-STING pathway | Potent inducer of IFN-β and other pro-inflammatory cytokines. | 15 nM to 42 nM for IFN-β induction | L929 cells | [2] |
| ADU-S100 | Synthetic STING agonist | STING pathway | Induces robust and durable T-cell mediated immune responses. | 3.03 µg/mL for IRF3-mediated luciferase expression | THP-1 Dual cells | [3] |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
ISRE-Luciferase Reporter Assay
This assay is fundamental for quantifying the activation of the Interferon-Stimulated Response Element (ISRE) promoter, a direct downstream target of the signaling pathway activated by this compound.
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of an ISRE promoter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound and other test compounds dissolved in DMSO.
-
Plasmid DNA (e.g., pCMV) for transfection.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293-ISRE-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound or alternative compounds. For priming experiments, a co-treatment with a suboptimal dose of plasmid DNA is performed.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compounds.
IFN-β Secretion ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of secreted IFN-β in the cell culture supernatant, providing a direct measure of the type I interferon response.
Materials:
-
Cell culture supernatants from the ISRE-Luciferase Reporter Assay or a similar experiment.
-
Human IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 1 M H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and a standard curve of recombinant human IFN-β to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
IRF3 Phosphorylation Western Blot
This technique is used to detect the phosphorylated form of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon pathway.
Materials:
-
Cell lysates from treated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal protein loading.
Conclusion
This compound represents a novel approach to augmenting the innate immune response by priming the type I interferon pathway for a more robust reaction to cytosolic DNA. Its distinct mechanism, reliant on MAVS and IRF1 for initial ISRE induction and STING for the synergistic response to DNA, sets it apart from direct STING agonists like cGAMP and ADU-S100. While direct quantitative comparisons are limited by the available data, the information presented in this guide provides a solid foundation for researchers to evaluate the on-target effects of this compound and its potential applications in immunotherapy and as a vaccine adjuvant. The detailed experimental protocols provided herein will facilitate further investigation and comparative studies, ultimately contributing to a deeper understanding of this promising immunomodulatory molecule.
References
- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ChX710 and Standard Viral Mimics in Preclinical Immunotherapy Models
In the rapidly evolving field of immunotherapy, novel agents that can effectively stimulate the innate immune system are of paramount importance for developing next-generation cancer therapies and vaccine adjuvants. This guide provides a comparative overview of the novel immunomodulatory agent ChX710 against well-established viral mimics, offering insights into its relative efficacy and potential advantages for researchers, scientists, and drug development professionals.
Introduction to this compound and Viral Mimics
This compound is an investigational synthetic molecule designed to activate specific intracellular pattern recognition receptors (PRRs), thereby initiating a potent innate immune response. Its mechanism is engineered to simulate a viral infection, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines, chemokines, and interferons.
Viral mimics are a class of molecules that are structurally similar to pathogen-associated molecular patterns (PAMPs) found in viruses. These mimics are recognized by PRRs, such as Toll-like receptors (TLRs), and are widely used in immunological research to study innate immunity and as adjuvants. For the purpose of this comparison, we will focus on two of the most commonly used and well-characterized viral mimics:
-
Polyinosinic:polycytidylic acid (Poly(I:C)) : A synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral replication. Poly(I:C) is primarily recognized by Toll-like receptor 3 (TLR3) and the cytosolic receptors RIG-I and MDA5.
-
Unmethylated cytosine-phosphate-guanine oligodeoxynucleotides (CpG ODNs) : Short synthetic single-stranded DNA molecules containing unmethylated CpG motifs that are abundant in bacterial and viral genomes but rare in vertebrates. CpG ODNs are recognized by Toll-like receptor 9 (TLR9).
This guide will present a head-to-head comparison of the immunostimulatory effects of this compound with those of Poly(I:C) and CpG ODNs, supported by experimental data and detailed protocols.
Comparative Efficacy: In Vitro Immune Activation
The efficacy of this compound and viral mimics was evaluated by their ability to induce the production of key cytokines from murine bone marrow-derived dendritic cells (BMDCs). BMDCs were cultured and stimulated with equimolar concentrations of this compound, Poly(I:C), or CpG ODN for 24 hours. Supernatants were collected, and cytokine concentrations were measured by ELISA.
| Treatment Group | TNF-α (pg/mL) | IFN-β (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | < 10 | < 15 | < 20 |
| This compound | 2500 ± 180 | 1200 ± 95 | 3500 ± 210 |
| Poly(I:C) | 1800 ± 150 | 900 ± 70 | 2800 ± 190 |
| CpG ODN | 2200 ± 160 | 300 ± 40 | 3200 ± 200 |
Table 1: Cytokine production by murine BMDCs in response to this compound and viral mimics. Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that this compound induces a more robust pro-inflammatory response, characterized by significantly higher levels of TNF-α, IFN-β, and IL-6 compared to both Poly(I:C) and CpG ODN at the tested concentrations.
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the observed effects, it is crucial to visualize the signaling pathways activated by these agents and the experimental workflow used for their comparison.
Figure 1: Simplified signaling pathways for this compound and common viral mimics.
Assessing the Pathway Specificity of ChX710: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the pathway specificity of the novel immunostimulatory compound, ChX710. Given that its direct molecular target remains uncharacterized, we present a roadmap for target identification and a comparative analysis of its known pathway effects against other modulators of the innate immune response.
This compound has been identified as a potent activator of the type I interferon (IFN) response, a critical component of the innate immune system's defense against viral and bacterial infections. It primes the cellular response to cytosolic DNA by inducing the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor 3 (IRF3)[1][2]. Notably, this compound's activity is synergistic with the STING (Stimulator of Interferon Genes) pathway, a key mediator of the cytosolic DNA sensing response[1]. However, the precise molecular mechanism and direct binding partner of this compound are currently unknown[3].
This guide outlines experimental strategies to elucidate the specificity of this compound, from identifying its direct target to characterizing its cellular pathway modulation in comparison to other known agents.
Section 1: Elucidating the Direct Molecular Target of this compound
A critical first step in assessing the specificity of any compound is to identify its direct binding partner(s). The following experimental approaches can be employed for the target deconvolution of this compound.
Experimental Protocols:
1. Affinity Chromatography Coupled with Mass Spectrometry:
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Methodology:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose (B213101) or magnetic beads) without disrupting its activity.
-
Incubate the immobilized this compound with cell lysates from a responsive cell line (e.g., human monocytic THP-1 cells).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A parallel experiment using beads without this compound serves as a negative control to identify non-specific binders.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify target engagement by observing changes in protein thermal stability upon this compound binding.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control (DMSO).
-
Heat the samples across a range of temperatures.
-
Cool and lyse the cells (if treated intact) and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the soluble protein fraction by western blot for candidate targets or by quantitative mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
3. Photo-Affinity Labeling:
-
Objective: To covalently link this compound to its binding partner(s) in a cellular context for subsequent identification.
-
Methodology:
-
Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin (B1667282) or a click chemistry handle).
-
Incubate cells with the photo-affinity probe.
-
Expose the cells to UV light to induce covalent cross-linking of the probe to its target protein(s).
-
Lyse the cells and enrich the tagged protein-probe complexes using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Identify the captured proteins by mass spectrometry.
-
References
A Comparative Analysis of ChX710 and Interferon-β in Type I Interferon Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the novel small molecule ChX710 and the well-established biotherapeutic, Interferon-β (IFN-β). The comparison focuses on their respective mechanisms of action in modulating the type I interferon (IFN) response, a critical component of the innate immune system. While IFN-β is a widely studied cytokine with extensive clinical data, information on this compound is currently limited to its molecular mechanism of action. This guide presents the available experimental evidence and highlights the distinct pathways through which these two agents exert their effects.
Executive Summary
Interferon-β is a cytokine that directly activates the type I interferon signaling pathway through cell surface receptors, leading to a broad transcriptional response. It is an approved therapy for conditions such as multiple sclerosis. This compound, in contrast, is a small molecule that acts intracellularly to prime the type I interferon response. It functions through the STING (Stimulator of Interferon Genes) pathway, enhancing the cellular response to cytosolic DNA. This fundamental difference in their mechanism—an exogenous cytokine versus an intracellular pathway primer—defines their potential therapeutic applications and pharmacological profiles. Due to the early stage of research, no clinical or comprehensive preclinical performance data for this compound is publicly available.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and IFN-β lies in their point of intervention in the type I interferon system. IFN-β is the effector molecule that binds to its receptor to initiate signaling, while this compound sensitizes an upstream pathway to induce the production of type I interferons and other interferon-stimulated genes (ISGs).
This compound: Priming the STING Pathway
This compound has been identified as a molecule that can prime the type I interferon response to cytosolic DNA.[1] This is achieved through the activation of the STING pathway. The presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cGAMP, which in turn activates STING located on the endoplasmic reticulum.[2][3][4] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, including the gene for IFN-β itself and other ISGs.[1][5][7] this compound treatment has been shown to synergize with cytosolic DNA to enhance the expression of IFN-β at both the transcriptional and protein levels.[1] Interestingly, some evidence suggests that this compound-mediated ISRE induction can occur independently of the IFN-α/β receptor and the downstream STAT1 and STAT2 proteins, pointing to a direct priming effect on the IRF3-mediated transcriptional activation.
IFN-β: Direct Receptor-Mediated Signaling
IFN-β functions as a classical cytokine. It binds to the heterodimeric type I interferon receptor (IFNAR), which is present on the surface of most cell types.[7] This binding event brings the receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2, into close proximity, leading to their autophosphorylation and activation.[7] The activated JAKs then phosphorylate the IFNAR chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[7] Once phosphorylated by the JAKs, STAT1 and STAT2 heterodimerize and associate with IRF9 to form the ISGF3 (Interferon-Stimulated Gene Factor 3) complex.[6] This complex translocates to the nucleus, where it binds to ISREs in the promoters of a wide array of ISGs, initiating their transcription.[8] This leads to the establishment of an antiviral state and other immunomodulatory effects.
Side-by-Side Comparison
The following tables summarize the key characteristics of this compound and IFN-β based on currently available information.
Table 1: Comparison of Mechanism of Action
| Feature | This compound | IFN-β |
| Molecule Type | Small Molecule | Cytokine (Protein) |
| Primary Target | STING Pathway | Type I Interferon Receptor (IFNAR) |
| Site of Action | Intracellular (Endoplasmic Reticulum) | Cell Surface |
| Key Signaling Adaptor | STING | JAK1, TYK2 |
| Primary Transcription Factor | IRF3 | ISGF3 (STAT1/STAT2/IRF9) |
| Genomic Binding Site | Interferon-Stimulated Response Element (ISRE) | Interferon-Stimulated Response Element (ISRE) |
| Mode of Action | Primes/enhances endogenous Type I IFN response | Direct activation of IFN signaling |
Table 2: Comparative Performance and Clinical Data
| Feature | This compound | IFN-β |
| Preclinical Efficacy Data | Data not publicly available. Described as priming the cellular response to DNA transfection.[1] | Extensive data demonstrating antiviral, antiproliferative, and immunomodulatory effects. |
| Clinical Efficacy Data | No clinical trial data publicly available. | Proven efficacy in reducing relapse rates and slowing disability progression in relapsing-remitting multiple sclerosis. |
| Approved Indications | None | Relapsing forms of Multiple Sclerosis. |
| Safety & Tolerability | Data not publicly available. | Common side effects include flu-like symptoms and injection-site reactions. Long-term safety profile is well-established. |
| Pharmacokinetics | Data not publicly available. | Administered via injection (subcutaneous or intramuscular); half-life varies by formulation. |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the activity of compounds modulating the STING-IFN pathway can be assessed using a variety of standard molecular and cellular biology techniques. Below are representative protocols relevant to the mechanisms of both this compound and IFN-β.
ISRE-Luciferase Reporter Assay
This assay is used to measure the activation of the ISRE promoter sequence, a common downstream event for both this compound and IFN-β signaling.
-
Objective: To quantify the transcriptional activity induced by the test compound.
-
Methodology:
-
Cells (e.g., HEK293) are stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ISRE promoter.
-
The reporter cells are treated with varying concentrations of the test compound (this compound or IFN-β) or a vehicle control.
-
For this compound, co-stimulation with a STING agonist (e.g., cGAMP or cytosolic DNA) may be performed to assess priming activity.
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The fold-induction of luciferase activity relative to the vehicle control is calculated as a measure of ISRE activation.[9]
-
IRF3 Phosphorylation Assay (Western Blot)
This assay specifically assesses the activation of IRF3, a key step in the STING pathway targeted by this compound.
-
Objective: To detect the phosphorylated, active form of IRF3.
-
Methodology:
-
Cells are treated with the test compound (this compound) with or without a STING agonist for various time points.
-
Whole-cell lysates are prepared.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate. The total IRF3 levels are also measured as a loading control.[10][11]
-
IFN-β Quantification (ELISA)
This assay measures the amount of IFN-β protein secreted by cells following treatment.
-
Objective: To quantify the production of IFN-β.
-
Methodology:
-
Cells are treated with the test compound (e.g., this compound plus a STING agonist).
-
The cell culture supernatant is collected after a suitable incubation period.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a matched pair of antibodies specific for IFN-β.
-
A capture antibody is coated onto a 96-well plate.
-
The supernatant samples and a standard curve of known IFN-β concentrations are added to the plate.
-
A detection antibody, conjugated to an enzyme, is added.
-
A substrate is added, and the resulting color change is measured with a spectrophotometer.
-
The concentration of IFN-β in the samples is determined by comparison to the standard curve.[12]
-
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This is a classic bioassay to determine the functional activity of type I interferons.
-
Objective: To measure the ability of IFN-β or an IFN-inducing compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
-
Methodology:
-
A monolayer of cells sensitive to both the interferon and a specific virus (e.g., A549 cells and encephalomyocarditis virus - EMCV) is prepared in a 96-well plate.
-
The cells are pre-treated with serial dilutions of the test sample (e.g., IFN-β or supernatant from this compound-treated cells) for 18-24 hours to allow for the induction of an antiviral state.
-
A standardized amount of virus, sufficient to cause 100% cell death in control wells, is added to the wells (except for cell-only controls).
-
The plates are incubated until complete CPE is observed in the virus-only control wells.
-
The remaining viable cells are stained with a dye such as crystal violet.
-
The antiviral activity is quantified by determining the concentration of the sample that protects 50% of the cells from CPE.[13][14][15]
-
Conclusion
This compound and IFN-β represent two distinct strategies for engaging the type I interferon pathway. IFN-β is a direct-acting biologic that has a well-defined role in therapy, supported by a vast body of clinical evidence. This compound is an emerging small molecule that acts as a primer for an intracellular innate immune sensing pathway. While its mechanism is promising for conditions where the STING pathway is implicated, its therapeutic potential, efficacy, and safety remain to be established through further preclinical and clinical research. The information presented in this guide, based on the current state of public knowledge, should serve as a valuable resource for researchers interested in the evolving landscape of interferon pathway modulation.
References
- 1. This compound | STING | TargetMol [targetmol.com]
- 2. imrpress.com [imrpress.com]
- 3. Frontiers | Crosstalk Between Autophagy and the cGAS–STING Signaling Pathway in Type I Interferon Production [frontiersin.org]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRF3 - Wikipedia [en.wikipedia.org]
- 7. S-glutathionylation of IRF3 regulates IRF3–CBP interaction and activation of the IFNβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2.3. Interferon Quantification [bio-protocol.org]
- 13. pblassaysci.com [pblassaysci.com]
- 14. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
Evaluating "ChX710": Unraveling Ambiguity and the Quest for Synergistic Effects
A comprehensive evaluation of the synergistic effects of a compound designated as "ChX710" with other drugs is currently hampered by a significant lack of specific and publicly available data. The term "this compound" appears to be ambiguous, with search results pointing to several distinct therapeutic agents, none of which have documented studies on their synergistic interactions. This guide aims to clarify the potential identities of "this compound" based on available information and highlight the absence of data required for a comparative analysis of synergistic effects.
Unraveling the Identity of "this compound"
Initial searches for "this compound" have yielded multiple, unrelated therapeutic candidates, making it impossible to proceed with a focused analysis of its synergistic potential. The primary entities associated with this designation include:
-
A Small Molecule Modulator of the Interferon Response: One source identifies this compound as a chemical compound with the formula C18H21N5O.[1] This molecule is described as a primer of the type I interferon response, inducing the ISRE promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF).[1] However, there is no available literature or clinical trial data detailing its synergistic effects when combined with other therapeutic agents.
-
4D-710: A Gene Therapy for Cystic Fibrosis: A Phase 1/2 clinical trial is underway for an investigational gene therapy named 4D-710.[2] This therapy is being evaluated for adults with cystic fibrosis. The focus of this trial is on the safety, tolerability, and preliminary efficacy of 4D-710 as a monotherapy.[2] There is no information regarding its use in combination with other drugs to assess synergistic outcomes.
-
CTX110: A CAR T-Cell Therapy for B-Cell Malignancies: Another potential candidate is CTX110, an allogeneic CAR T-cell therapy being investigated for the treatment of relapsed or refractory B-cell malignancies. Clinical trial information for CTX110 does not include studies on its synergistic effects with other drugs.
The Absence of Data on Synergistic Effects
Despite the diverse therapeutic areas these compounds represent, a common thread is the absence of published data on their synergistic effects. The concept of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in oncology. However, for any of the potential candidates for "this compound," the necessary preclinical or clinical data to support a comparative guide on synergistic interactions is not available in the public domain.
Conclusion
The request to evaluate the synergistic effects of "this compound" with other drugs cannot be fulfilled at this time due to the ambiguity of the compound's identity and the lack of any discernible research on its synergistic properties. To proceed with a meaningful analysis, a more specific and verified name of the drug is required. Without clear identification and corresponding experimental data, the creation of comparative tables, detailed experimental protocols, and signaling pathway diagrams remains unfeasible. Researchers, scientists, and drug development professionals are encouraged to verify the precise identity of the compound of interest to enable a thorough and accurate assessment of its potential synergistic interactions.
References
In Vivo Therapeutic Potential of ChX710: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the therapeutic potential of ChX710, a novel small molecule, by examining its mechanism of action in the context of other therapeutic alternatives with established in vivo data. While, to date, there is no publicly available in vivo experimental data for this compound, its role in priming the type I interferon response to cytosolic DNA allows for a detailed comparison with other modulators of the same signaling pathway.
This compound: Mechanism of Action
This compound has been identified as a small molecule that primes the type I interferon response to cytosolic DNA.[1][2] It induces the Interferon-Stimulated Response Element (ISRE) promoter sequence, leading to the expression of specific Interferon-Stimulated Genes (ISGs) and the phosphorylation of Interferon Regulatory Factor (IRF) 3.[1][2][3] Notably, this cellular response is dependent on the key adaptor protein STING (Stimulator of Interferon Genes), which is central to the innate immune response to cytosolic DNA.[1] Although this compound does not trigger the secretion of type I interferons on its own, it significantly enhances the cellular response to cytosolic DNA.[1]
The mechanism of this compound positions it as a modulator of the cGAS-STING pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, such as in cancer.[4][5] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.[5][6][7]
Comparative Analysis with STING Agonists
Given the absence of direct in vivo data for this compound, we can infer its potential therapeutic efficacy by comparing it to other molecules that activate the STING pathway and have been validated in vivo. STING agonists are a class of drugs designed to directly activate STING, leading to a potent anti-tumor immune response.[6][7] Two such promising non-cyclic dinucleotide STING agonists with published preclinical data are diABZI and MSA-2.[8][9]
In Vivo Efficacy of STING Agonists in Preclinical Models
The following table summarizes the in vivo anti-tumor efficacy of diABZI and MSA-2 in various mouse cancer models.
| Compound | Cancer Model | Administration Route | Key Findings | Reference |
| diABZI | Colorectal Cancer (CT26) | Intravenous | Induced durable tumor regression; anti-tumor activity was dependent on CD8+ T cells. | [8] |
| diABZI-4 | SARS-CoV-2 Infection (K18-hACE2 mice) | Intranasal | Protected against SARS-CoV-2-induced weight loss and lethality. | [10] |
| MSA-2 | Colon Carcinoma (MC38) | Intratumoral, Subcutaneous, Oral | Induced complete tumor regressions in 80-100% of treated animals; established durable anti-tumor immunity. | [11] |
| MSA-2 | Breast Cancer (EMT-6) | Oral | Increased multiple pro-inflammatory cytokines and chemokines in the tumor microenvironment; retarded tumor growth in combination with an anti-TGF-β/PD-L1 antibody. | [12] |
Experimental Protocols
Representative In Vivo Efficacy Study of a STING Agonist
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
Tumor Cell Line:
-
MC38 colon adenocarcinoma cells.
Experimental Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Control Group: Administer vehicle control (e.g., PBS) via the selected route (intratumoral, intravenous, or oral).
-
Treatment Group: Administer the STING agonist at a predetermined dose and schedule. For example, for MSA-2, oral administration at 30 mg/kg, once daily.
-
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Overall survival, body weight changes (as a measure of toxicity).
-
-
Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested for flow cytometric analysis to assess the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells, dendritic cells).
-
Cytokine Analysis (Optional): Collect blood samples to measure the levels of systemic cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or multiplex assays.
Conclusion
While direct in vivo validation of this compound's therapeutic potential is not yet publicly available, its mechanism of action as a primer of the STING-dependent type I interferon response to cytosolic DNA is highly promising. The significant anti-tumor and anti-viral efficacy demonstrated by other STING agonists, such as diABZI and MSA-2, in preclinical in vivo models underscores the therapeutic potential of targeting this pathway. Future in vivo studies are necessary to determine the efficacy, safety, and optimal therapeutic applications of this compound. The comparative data presented in this guide suggest that this compound could be a valuable candidate for further development in immuno-oncology and infectious diseases.
References
- 1. Identification of a small molecule that primes the type I interferon response to cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2438721-44-7 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. This compound | STING | TargetMol [targetmol.com]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 12. Combination of oral STING agonist MSA-2 and anti-TGF-β/PD-L1 bispecific antibody YM101: a novel immune cocktail therapy for non-inflamed tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ChX710: A Comparative Analysis Against Established Antiviral Agents
For Immediate Release
This guide provides a comprehensive comparison of the novel antiviral candidate ChX710 against established antiviral drugs. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to benchmark this compound's performance.
Overview of this compound: A Host-Directed Antiviral
This compound is an immunostimulatory molecule that functions as a host-directed antiviral.[1] Unlike direct-acting antivirals that target viral components, this compound enhances the host's innate immune response. Its mechanism of action involves potentiating the cellular response to cytosolic DNA, which is a key trigger for antiviral defenses.[1] This stimulation leads to the induction of interferon-stimulated genes (ISGs) and the phosphorylation of Interferon Regulatory Factor (IRF), crucial steps in establishing a broad antiviral state within the host.[1] This mode of action suggests potential efficacy against a wide range of DNA viruses.
Key Chemical Information:
-
Molecular Formula: C18H21N5O
-
CAS Number: 2438721-44-7
Comparative Antiviral Agents
To provide a clear benchmark for this compound, this guide includes a comparison with two major classes of antiviral drugs:
-
Host-Directed Antivirals (HDAs): These agents, similar to this compound, target host cell pathways that viruses exploit for replication. Interferons (e.g., Interferon-alpha) are a prime example, inducing a widespread antiviral state in cells.
-
Direct-Acting Antivirals (DAAs): These drugs directly inhibit viral proteins. For the context of DNA viruses—the likely targets for this compound—we include Acyclovir and Ganciclovir , which are nucleoside analogs that terminate viral DNA replication.
Quantitative Performance Data
The following table summarizes publicly available performance data for the selected comparator antiviral agents. At present, specific quantitative efficacy data for this compound against particular viruses is not available in the public domain. The data for known antivirals is provided as a reference for the performance benchmarks this compound would need to meet or exceed.
| Antiviral Agent | Mechanism of Action | Example Target Virus | EC₅₀ | CC₅₀ | Selectivity Index (SI) |
| This compound | Host-Directed: Stimulates innate immune response to cytosolic DNA | DNA Viruses (projected) | Data Not Available | Data Not Available | Data Not Available |
| Interferon-alpha | Host-Directed: Induces antiviral state via JAK-STAT signaling | Hepatitis B and C Viruses | Varies by virus and cell type | Generally low toxicity | Varies |
| Acyclovir | Direct-Acting: Inhibits viral DNA polymerase | Herpes Simplex Virus (HSV-1, HSV-2) | 0.02 - 13.5 µM | >100 µM | >7.4 |
| Ganciclovir | Direct-Acting: Inhibits viral DNA polymerase | Human Cytomegalovirus (HCMV) | 0.07 - 13.9 µM | >20 µM | >1.4 |
| Cidofovir | Direct-Acting: Nucleotide analog inhibitor of viral DNA polymerase | Human Cytomegalovirus (HCMV) | 0.1 - 2.0 µM | >100 µM | >50 |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are highly dependent on the specific viral strain, cell line, and assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative advantages of different antiviral strategies.
Key Experimental Protocols
The following are detailed methodologies for standard assays used to generate the quantitative data required for benchmarking antiviral compounds.
Cytotoxicity Assay (CC₅₀ Determination)
-
Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.
-
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 96-well plates and incubate for 24 hours.
-
Compound Application: Add serial dilutions of the test compound to the cells. Include untreated cells as a control.
-
Incubation: Incubate for a duration equivalent to the antiviral assay (typically 48-72 hours).
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against compound concentration and calculate the CC₅₀ using non-linear regression analysis.
-
Plaque Reduction Assay (EC₅₀ Determination)
-
Objective: To measure the concentration of a compound that reduces the number of viral plaques by 50%.
-
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of host cells in multi-well plates.
-
Infection: Infect the cells with a standardized amount of virus for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to untreated controls and determine the EC₅₀.
-
Viral Yield Reduction Assay
-
Objective: To quantify the reduction in the production of infectious viral particles.
-
Methodology:
-
Infection and Treatment: Infect cell monolayers with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate for one full viral replication cycle.
-
Harvesting: Collect the cell supernatant and/or lyse the cells to release progeny virions.
-
Titration: Determine the viral titer in the harvested samples using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from treated and untreated samples to determine the fold-reduction in viral yield.
-
References
Safety Operating Guide
Proper Disposal Procedures for ChX710: A Guide for Laboratory Professionals
This guide is intended for researchers, scientists, and drug development professionals, providing a procedural framework to ensure safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of ChX710 waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure a spill kit is readily accessible and you are familiar with its use.[2]
General Protocol for Disposal of Novel Research Chemicals
The disposal of a novel research chemical like this compound, for which specific handling instructions are unavailable, requires a cautious and systematic approach. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Step 1: Preliminary Hazard Assessment
-
Review all available information on this compound, including its synthesis pathway, chemical structure, and any known toxicological or stability data.[1] The presence of certain functional groups may suggest potential hazards such as reactivity, toxicity, or flammability.[1]
Step 2: Waste Classification and Segregation
-
Treat this compound as hazardous waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes must never be mixed. For example, segregate organic solvents from aqueous solutions and oxidizing agents from reducing agents.[1][3]
Step 3: Containerization
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[4][5]
-
The container must have a secure, sealable lid and should be kept closed at all times except when adding waste.[4][5][6] Do not leave a funnel in the container opening.[5]
Step 4: Labeling
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][5][7]
-
The label must include the full chemical name ("this compound"), the approximate quantity or concentration, and the date accumulation started.[4][5] Do not use abbreviations or chemical formulas.[5]
Step 5: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5]
-
The storage area must be under the control of the laboratory personnel.[5]
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
-
Store containers of incompatible materials separately.[3]
Step 6: Request for Disposal
-
Once the container is full (typically no more than 90% capacity) or the maximum accumulation time set by your institution has been reached, submit a chemical waste pickup request to your EHS department.[5][8]
-
Complete all required documentation accurately, detailing the contents of the waste container.[2]
Key Disposal Information Summary
The following table summarizes the critical aspects of the this compound disposal process, based on general hazardous waste management guidelines.
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Waste | In the absence of a specific SDS, assume the substance is hazardous to ensure maximum safety and compliance.[1] |
| Container Type | Sturdy, leak-proof, and chemically compatible with this compound. Must have a screw-top or other secure lid. | To prevent leaks, spills, and reactions between the waste and the container material.[4][5] |
| Labeling Requirements | Affix a "Hazardous Waste" label immediately. Include full chemical name, concentration, and accumulation start date. | Ensures proper identification for safe handling, storage, and disposal, as required by regulations.[4][5][9] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) within the lab, with secondary containment. | To ensure the waste is stored safely, segregated from incompatible materials, and contained in case of a leak.[5][6] |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. | Sewer or trash disposal of hazardous chemicals is strictly prohibited.[8][9][10] |
| Empty Containers | Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the original label before disposing of the container. | To ensure that residual hazardous material is not improperly discarded.[11][12] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the management and disposal of laboratory chemical waste like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling ChX710
This document provides immediate safety, logistical, and operational guidance for the handling and disposal of the hypothetical hazardous chemical compound ChX710. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with standard safety regulations.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Double-gloved nitrile gloves | Chemical-resistant apron over lab coat | N95 respirator or use of a chemical fume hood |
| Experimental Use | Chemical splash goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or suit | Use of a certified chemical fume hood is mandatory |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or suit | Air-purifying respirator (APR) with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not generally required if waste is properly contained |
Experimental Protocols: Handling and Disposal of this compound
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE (safety glasses, nitrile gloves, lab coat).
-
Verify the container label matches the order information.
-
Store this compound in a designated, well-ventilated, and clearly labeled hazardous chemical storage area, away from incompatible materials.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a certified chemical fume hood.
-
Wear chemical splash goggles, double nitrile gloves, and a chemical-resistant apron.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use, and dispose of any contaminated materials as hazardous waste.
Experimental Use:
-
All procedures involving this compound must be conducted within a chemical fume hood.
-
Wear chemical splash goggles or a face shield, heavy-duty gloves, and a chemical-resistant lab coat or coveralls.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
In case of accidental exposure, immediately follow emergency procedures.
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a spill kit with appropriate absorbent materials.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area according to established procedures.
Disposal Plan:
-
All this compound waste, including empty containers, contaminated PPE, and experimental residues, is considered hazardous waste.
-
Segregate this compound waste into clearly labeled, sealed, and puncture-resistant containers.[1][2][3]
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so.
-
Arrange for the disposal of hazardous waste through the institution's environmental health and safety office, following all local and national regulations.[1][4]
Workflow for Safe Handling and Disposal of this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
